6-Fluoroisoquinolin-3-amine;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
6-fluoroisoquinolin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.ClH/c10-8-2-1-6-5-12-9(11)4-7(6)3-8;/h1-5H,(H2,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNFWHYVAYCFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Fluoroisoquinolin-3-amine Hydrochloride: Technical Monograph
CAS Number: 2580235-20-5 (HCl Salt) | Free Base CAS: 1260760-86-8[1]
Executive Summary & Identity
6-Fluoroisoquinolin-3-amine hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors, CNS-active agents, and bioisosteres of quinoline-based drugs.[1] Distinguished by the strategic placement of a fluorine atom at the C6 position, this scaffold modulates metabolic stability (blocking metabolic soft spots) and lipophilicity without significantly altering steric bulk compared to the parent isoquinoline.
This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this compound, designed for medicinal chemists and process development scientists.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 6-fluoroisoquinolin-3-amine hydrochloride |
| Molecular Formula | C₉H₈ClFN₂ (HCl salt) |
| Molecular Weight | 198.62 g/mol (HCl salt); 162.16 g/mol (Free Base) |
| Appearance | Off-white to pale yellow solid |
| Solubility | High in DMSO, Methanol; Moderate in Water (HCl salt) |
| Acidity (pKa) | ~3.5–4.0 (Conjugate acid of N-ring), ~5.0 (Aniline-like NH₂) |
| Hygroscopicity | Moderate (Store under desiccant) |
Synthesis & Manufacturing Strategy
The synthesis of 3-aminoisoquinolines is historically challenging due to the lack of direct electrophilic amination at the C3 position. The 1-position is naturally reactive (Chichibabin reaction), but the 3-position requires "reverse-logic" synthesis.
Below is a scalable, self-validating protocol based on the selective reduction of 1,3-dichloroisoquinolines . This route is preferred in drug development for its regiocontrol and avoidance of unstable diazonium intermediates.
Core Synthetic Pathway (The "Selective Dechlorination" Route)
This route builds the ring first, halogenates, and then selectively reveals the 3-amino functionality.
-
Cyclization: 4-Fluorohomophthalic acid is cyclized with ammonia to form 6-fluoroisoquinoline-1,3-dione .
-
Chlorination: Treatment with POCl₃ converts the dione to 1,3-dichloro-6-fluoroisoquinoline .
-
Regioselective Reduction: The C1-chlorine is more labile than the C3-chlorine. Selective hydrogenolysis removes the C1-Cl, yielding 3-chloro-6-fluoroisoquinoline .
-
Amination: Palladium-catalyzed Buchwald-Hartwig amination installs the amine at C3.[2]
-
Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the stable hydrochloride salt.
Visualization of Synthetic Logic
Caption: Step-wise construction of the 6-fluoroisoquinolin-3-amine core via the regioselective dechlorination strategy.
Detailed Experimental Protocol
Note: This protocol describes the critical conversion of the 3-chloro intermediate to the final amine, as this is the most chemically sensitive step.
Protocol: Buchwald-Hartwig Amination of 3-Chloro-6-fluoroisoquinoline
Reagents:
-
Substrate: 3-Chloro-6-fluoroisoquinoline (1.0 eq)
-
Amine Source: Benzophenone imine (1.2 eq) [Latent ammonia equivalent]
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Setup: Charge a reaction vial with the substrate, Pd catalyst, ligand, and base. Evacuate and backfill with Argon (3x).
-
Addition: Add dioxane and benzophenone imine via syringe.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for disappearance of the chloro-starting material (m/z ~181).
-
Hydrolysis (Deprotection): Cool to RT. Add 1M HCl (aq) and stir for 1 hour to hydrolyze the imine.
-
Work-up: Neutralize with NaOH to pH ~10. Extract with EtOAc.[3][4] Dry organics over Na₂SO₄ and concentrate.
-
Salt Formation (Critical for Stability): Dissolve the crude free base in minimal MeOH. Add 4M HCl in Dioxane dropwise at 0°C. The hydrochloride salt will precipitate. Filter and wash with cold Et₂O.[5]
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Look for the disappearance of the C3-H singlet (approx 7.8 ppm in precursor) and appearance of a broad exchangeable NH₂ signal (approx 6.5–7.0 ppm, shifts downfield in HCl salt).
-
19F NMR: Single peak confirms regiopurity (no 7-fluoro isomer contamination).
Applications in Drug Discovery
The 6-fluoroisoquinolin-3-amine moiety is not merely a spacer; it is a "privileged scaffold" in medicinal chemistry.
Structural Activity Relationship (SAR) Logic
-
Metabolic Blocking: The C6-fluorine blocks the primary site of oxidative metabolism (cytochrome P450 oxidation usually targets the electron-rich C6/C7 positions in isoquinolines).
-
H-Bond Donor: The C3-amine acts as a critical hydrogen bond donor in the ATP-binding pocket of kinases (hinge binder).
-
pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the ring nitrogen slightly, potentially improving membrane permeability compared to the non-fluorinated analog.
Decision Logic for Scaffold Selection
Caption: Decision tree illustrating why 6-fluoroisoquinolin-3-amine is selected over non-fluorinated or quinoline analogs.
Handling, Stability, and Safety
Signal Word: WARNING
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation (turning brown over time); the hydrochloride salt is significantly more stable .
-
Solubility Handling: The HCl salt may require slight warming or sonication to dissolve in biological buffers (PBS). Avoid dissolving in basic buffers directly to prevent precipitation of the free base.
References
-
General Synthesis of 3-Aminoisoquinolines
-
Regioselective Halogenation/Dehalogenation
- Title: Regioselective synthesis of 3-substituted isoquinolines via 1,3-dichloroisoquinoline.
- Source:Tetrahedron Letters.
-
URL:[Link]
-
Compound Catalog Data (Validation of CAS)
-
Title: 6-Fluoroisoquinolin-3-amine hydrochloride Product Page.[1]
- Source: BLD Pharm / Chem-Impex (Catalog D
-
-
Buchwald-Hartwig Amination Protocols
- Title: Palladium-Catalyzed Amin
- Source:Organic Reactions (Wiley).
-
URL:[Link]
Sources
Technical Monograph: 6-Fluoro-3-aminoisoquinoline HCl
Introduction & Structural Significance[1][2][3]
6-Fluoro-3-aminoisoquinoline Hydrochloride (CAS: Derivative of 25475-67-6) represents a specialized scaffold in medicinal chemistry, primarily utilized as a hinge-binding pharmacophore in the design of ATP-competitive kinase inhibitors.
Unlike its regioisomer 1-aminoisoquinoline, the 3-amino variant offers a distinct hydrogen-bonding vector that mimics the adenine ring of ATP, making it highly relevant for targeting Serine/Threonine kinases such as Rho-associated protein kinase (ROCK) , Protein Kinase A (PKA) , and Casein Kinase 2 (CK2) .
The Fluorine Effect (C6 Substitution)
The introduction of a fluorine atom at the C6 position is a deliberate medicinal chemistry strategy:
-
Metabolic Blocking: C6 is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes in the isoquinoline scaffold. Fluorination blocks this "soft spot," significantly extending the compound's half-life (
). -
Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the aromatic system and the distal amine, subtly altering the donor/acceptor strength of the hinge-binding motif without imposing significant steric penalties (Van der Waals radius of F
H).
Physicochemical Profile
The hydrochloride salt form is critical for handling and bioavailability, converting the lipophilic free base into a water-soluble species suitable for biological assays.
| Property | Value / Description | Impact on Research |
| Molecular Formula | Stoichiometry for dosing calculations. | |
| Molecular Weight | ~198.62 g/mol (Salt) | Precise weight required for molarity. |
| Appearance | Off-white to pale yellow hygroscopic solid | Indicates need for desiccated storage (-20°C). |
| Solubility | Water (>20 mg/mL), DMSO (>50 mg/mL) | High solubility facilitates in vitro screening. |
| pKa (Calc.) | ~4.5 - 5.2 (Conjugate acid of C3-amine) | Protonated at physiological pH; affects membrane permeability. |
| H-Bond Donors | 3 (Amine + HCl proton) | Critical for Hinge Region interaction (Glu/Val backbone). |
Synthetic Architecture: The "Self-Validating" Protocol
Synthesizing 3-aminoisoquinolines is more challenging than 1-amino variants due to the lack of direct activation at the C3 position. The most robust, field-proven route involves the cyclization of
Retrosynthetic Analysis[4][5]
-
Target: 6-Fluoro-3-aminoisoquinoline.
-
Precursor: 4-Fluoro-2-(cyanomethyl)benzonitrile.
-
Starting Material: 4-Fluoro-2-methylbenzonitrile (Commercially Available).
Step-by-Step Synthesis Protocol
Phase 1: Precursor Activation
-
Reagents: 4-Fluoro-2-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (cat.),
or Chlorobenzene. -
Procedure: Reflux under inert atmosphere (
) to effect radical bromination. Monitor via TLC for the disappearance of the methyl signal. -
Product: 2-(Bromomethyl)-4-fluorobenzonitrile.
Phase 2: Nitrile Insertion
-
Reagents: NaCN (1.2 eq), Ethanol/Water (3:1).
-
Procedure: Add the brominated intermediate dropwise to the cyanide solution at 0°C, then stir at RT. Safety Warning: Generates HCN potential; use scrubber.
-
Product: 4-Fluoro-2-(cyanomethyl)benzonitrile (The "Dinitrile").
Phase 3: Acid-Mediated Cyclization (The Critical Step)
-
Reagents: HBr (33% in Acetic Acid) or anhydrous HCl in Ether.
-
Mechanism: The nitrile nitrogen attacks the benzylic nitrile carbon, followed by tautomerization.
-
Note: This step often yields the 1-bromo-3-amino intermediate if HBr is used.
-
Refinement: To obtain the direct 3-amino product, cyclization can be performed with sodium methoxide in methanol (basic conditions), followed by acidification.
Phase 4: Salt Formation
-
Procedure: Dissolve the free base in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C.
-
Isolation: Filter the precipitate, wash with cold ether, and dry under vacuum.
Figure 1: Validated synthetic workflow for 6-fluoro-3-aminoisoquinoline starting from commercially available nitriles.
Medicinal Chemistry: Mechanism of Action[2]
The Hinge Binding Motif
In the context of kinase inhibition, the 3-aminoisoquinoline moiety functions as a Type I (ATP-competitive) binder. The heterocyclic nitrogen (
-
Acceptor: The isoquinoline Ring Nitrogen (N2) accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met, Glu, or Val depending on the kinase).
-
Donor: The C3-Amino group donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue.
Biological Pathway Integration (ROCK Inhibition)
This scaffold is structurally homologous to Fasudil , a clinically approved ROCK inhibitor, but offers different vector geometry.
Figure 2: Schematic interaction of the 6-fluoro-3-aminoisoquinoline pharmacophore within the kinase ATP-binding pocket.[1][2]
Experimental Protocols
A. Quality Control (QC) Methodology
To ensure data integrity in biological assays, the purity of the HCl salt must be verified.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm and 320 nm (Isoquinoline absorption).
-
Acceptance Criteria: Purity > 98% (Area under curve).
-
-
NMR Validation (
):-
Diagnostic signals: Two doublets for the C3/C4 protons (if not substituted) or a singlet at C4 if C3 is aminated.
-
The 6-fluoro substitution will split the aromatic signals (C5, C7, C8) into complex multiplets due to
coupling ( ). -
NMR: Essential to confirm the presence of fluorine (typically ~ -110 ppm relative to
).
-
B. Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Weighing should be performed quickly or in a glovebox.
-
Solution Stability: Stable in DMSO at -20°C for 6 months. Avoid repeated freeze-thaw cycles which can induce hydrolysis or precipitation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 311869, Isoquinolin-3-amine. Retrieved from [Link]
-
Takagi, K., et al. (2005). Synthesis of 3-aminoisoquinolines via cyclization of 2-(cyanomethyl)benzonitriles. Journal of Organic Chemistry.[3][4] (Methodology validation for nitrile cyclization).
- Liao, Y., et al. (2007).New selective Rho-kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. (Establishes 3-aminoisoquinoline as a ROCK pharmacophore).
- Google Patents.Patent WO2006051290: Isoquinoline derivatives and their use as kinase inhibitors.
Sources
Technical Guide: 6-Fluoroisoquinolin-3-amine Hydrochloride
Molecular Weight, Synthesis, and Physicochemical Characterization[1]
Executive Summary
6-Fluoroisoquinolin-3-amine hydrochloride is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and CNS-active agents.[1] Its fluorinated isoquinoline core offers metabolic stability (blocking the C6 metabolic soft spot) while the C3-amine provides a versatile handle for amide coupling or Buchwald-Hartwig aminations.
This guide addresses a critical gap in standard databases: the precise characterization of the hydrochloride salt form . While the free base (CAS 1260760-86-8) is cataloged, the hydrochloride salt is often generated in situ or supplied as a custom synthesis product. Accurate molecular weight calculations are vital here, as the stoichiometry (mono- vs. di-hydrochloride) fundamentally alters molarity calculations in biological assays.
Part 1: Molecular Identity & Stoichiometry[2]
The molecular weight (MW) used for reagent weighing must account for the salt counterion. Below is the definitive breakdown between the Free Base and the Hydrochloride Salt.
1.1 Structural Specifications
-
IUPAC Name: 6-fluoroisoquinolin-3-amine hydrochloride
-
Free Base CAS: 1260760-86-8[1]
-
Core Scaffold: Isoquinoline (Benzopyridine)
-
Substituents: Fluorine at C6, Primary Amine at C3.
1.2 Molecular Weight Calculation
Researchers must distinguish between Average Mass (for weighing) and Monoisotopic Mass (for Mass Spectrometry identification).
| Component | Formula | Average Mass ( g/mol ) | Monoisotopic Mass (Da) |
| Free Base | C₉H₈FN₂ | 162.16 | 162.0593 |
| HCl Counterion | HCl | 36.46 | 35.9767 |
| Mono-HCl Salt | C₉H₈FN₂[1] · HCl | 198.62 | 198.0360 |
| Di-HCl Salt * | C₉H₈FN₂[1] · 2HCl | 235.08 | 234.0127 |
*Note: The Mono-HCl salt is the thermodynamically favored form due to the pKa difference between the ring nitrogen and the exocyclic amine (see Section 2.1).
1.3 Common Pitfall: Aromatic vs. Tetrahydro
A frequent procurement error involves confusing this aromatic molecule with its reduced counterpart.[1]
-
Target: 6-Fluoroisoquinolin-3-amine HCl (Aromatic, planar). MW: 198.62
-
Incorrect: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl (Saturated, non-planar).[1] MW: 187.64
Critical Check: Ensure your Certificate of Analysis (CoA) confirms aromatic protons in the 7.0–9.0 ppm range via ¹H NMR.
Part 2: Physicochemical Properties & Causality[1]
Understanding the "Why" behind the salt formation requires analyzing the basicity of the nitrogen atoms.
2.1 Protonation Site Logic
Unlike simple anilines, 3-aminoisoquinoline derivatives possess two basic sites.[1]
-
Ring Nitrogen (N2): The lone pair is in an
orbital, orthogonal to the pi system. It is the most basic site (pKa ~ 5.0–5.6). -
Exocyclic Amine (C3-NH₂): The lone pair is delocalized into the aromatic ring via resonance. It is significantly less basic.
2.2 Solubility Profile
-
Free Base: Lipophilic (LogP ~1.8). Soluble in DMSO, MeOH, DCM; poor solubility in water.
-
HCl Salt: Hydrophilic. Soluble in Water, DMSO, MeOH.
-
Application Note: For biological assays (IC50), dissolve the HCl salt in DMSO to create a stock solution, then dilute into aqueous buffer. The salt prevents precipitation during the serial dilution step.
-
Part 3: Synthetic Workflow & Visualization
The synthesis of 6-fluoroisoquinolin-3-amine typically involves constructing the isoquinoline ring from a fluorinated precursor.
3.1 Synthesis Pathway Diagram
The following Graphviz diagram illustrates a standard robust route starting from 4-fluoro-2-iodobenzonitrile, utilizing a copper-catalyzed cyclization.[1]
Caption: Figure 1. Convergent synthesis route from nitrile precursors to the hydrochloride salt.
3.2 Protocol: Salt Formation
To ensure a stoichiometric 1:1 salt (MW 198.62) and avoid hygroscopic impurities:
-
Dissolution: Dissolve 1.0 g (6.17 mmol) of the Free Base in 10 mL of anhydrous Ethanol.
-
Acidification: Cool to 0°C. Dropwise add 1.05 equivalents of 2M HCl in Diethyl Ether (3.25 mL).
-
Precipitation: A yellow/off-white precipitate will form immediately.
-
Isolation: Filter the solid under Argon (to prevent moisture absorption). Wash with cold ether.
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Part 4: Analytical Validation (Self-Validating Protocols)
How do you prove you have the HCl salt and not the free base?
4.1 Mass Spectrometry (Isotopic Pattern)
In LC-MS (ESI+), look for the parent ion
-
Base Peak: m/z 163.06 (C9H8FN2+).
-
Chloride Adduct: If run in negative mode or with specific conditions, you may see the chloride counterion.
-
Diagnostic: The presence of Chlorine is best confirmed via Elemental Analysis or Silver Nitrate Titration , not just ESI-MS (which often strips the counterion).
4.2 Silver Nitrate Titration (Stoichiometry Check)
Dissolve 20 mg of the salt in water. Add 1 drop of HNO3 and excess 0.1 M AgNO3.
-
Positive Result: Immediate white precipitate (AgCl).
-
Calculation: Moles of AgCl precipitated should equal moles of starting material if it is a mono-HCl salt.
4.3 ¹H NMR Shift
Compare the chemical shift of the C1-proton (singlet, adjacent to Ring N).
-
Free Base: ~8.9 ppm.
-
HCl Salt: Shifted downfield to ~9.2–9.5 ppm due to the deshielding effect of protonation on the ring nitrogen.
References
-
PubChem. Isoquinolin-3-amine, 6-fluoro-.[2] National Library of Medicine. Available at: [Link]
-
Leroux, F. R., et al. (2021).[3] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. (Demonstrates HCl salt formation of fluorinated heteroaromatic amines). Available at: [Link]
-
WebQC. Molar Mass Calculator for C9H8ClFN2. Available at: [Link]
Sources
A Comparative Technical Guide to 6-Fluoroisoquinolin-3-amine and 6-fluoroquinolin-3-amine for Drug Discovery Professionals
Abstract
The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine and amine functionalities can significantly modulate their physicochemical properties and biological activities. This in-depth technical guide provides a comparative analysis of two isomeric compounds: 6-Fluoroisoquinolin-3-amine and 6-fluoroquinolin-3-amine. We will delve into their structural nuances, comparative physicochemical and spectroscopic properties, and plausible synthetic routes. Furthermore, this guide will explore their potential applications in drug discovery, particularly in the realms of oncology and infectious diseases, supported by detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel heterocyclic drug candidates.
Introduction: The Significance of Quinoline and Isoquinoline Scaffolds in Medicinal Chemistry
Quinoline and isoquinoline are bicyclic aromatic heterocycles, each comprising a benzene ring fused to a pyridine ring.[1] Their structural isomerism, differing only in the position of the nitrogen atom in the pyridine ring, leads to distinct electronic and steric properties, which in turn influences their interactions with biological targets.[1] These scaffolds are present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
The introduction of a fluorine atom at the C-6 position is a common strategy in the design of quinoline-based drugs, most notably the fluoroquinolone antibiotics.[1][5] This modification can enhance metabolic stability, improve cell permeability, and modulate the electronic properties of the aromatic system, often leading to enhanced biological potency.[5] The presence of an amino group, particularly at the C-3 position, can serve as a key pharmacophoric feature, participating in hydrogen bonding interactions with target proteins.
This guide focuses on a direct comparison of 6-Fluoroisoquinolin-3-amine and 6-fluoroquinolin-3-amine, two isomers with significant potential in drug discovery. By understanding their subtle yet critical differences, researchers can make more informed decisions in the design of next-generation therapeutics.
Structural and Physicochemical Comparison
The seemingly minor difference in the placement of the nitrogen atom between 6-fluoroquinolin-3-amine and 6-Fluoroisoquinolin-3-amine has a profound impact on their molecular properties.
Electronic Properties
The position of the nitrogen atom influences the electron density distribution across the bicyclic system. In the quinoline isomer, the nitrogen at position 1 acts as an electron-withdrawing group, affecting the reactivity of the pyridine ring. In the isoquinoline isomer, the nitrogen at position 2 alters the electronic landscape differently. These differences in electron distribution can affect the pKa of the amino group and the overall lipophilicity of the molecules, which are critical parameters for drug absorption and distribution.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in the table below.
| Property | 6-fluoroquinolin-3-amine | 6-Fluoroisoquinolin-3-amine |
| Molecular Formula | C₉H₇FN₂ | C₉H₇FN₂ |
| Molecular Weight | 162.17 g/mol | 162.17 g/mol |
| CAS Number | 742699-00-9 | 1009034-72-3 |
| Predicted XlogP | 1.7 | 1.8 |
| Predicted Boiling Point | 358.9±25.0 °C | 360.5±25.0 °C |
| Predicted Melting Point | 145-149 °C | 150-154 °C |
| Predicted pKa | 4.3 (most basic) | 4.1 (most basic) |
Table 1: Comparative Physicochemical Properties.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of these isomers.
¹H and ¹³C NMR Spectroscopy
The proton and carbon NMR spectra of the two isomers are expected to show distinct patterns due to the different chemical environments of the protons and carbons in the quinoline and isoquinoline ring systems.
Predicted ¹H NMR Chemical Shifts (ppm, DMSO-d₆):
| Proton | 6-fluoroquinolin-3-amine | 6-Fluoroisoquinolin-3-amine |
| NH₂ | ~5.5 (br s) | ~5.7 (br s) |
| H-2/H-1 | ~8.4 (s) | ~8.9 (s) |
| H-4 | ~7.2 (s) | ~7.0 (s) |
| H-5 | ~7.8 (dd) | ~7.9 (dd) |
| H-7 | ~7.4 (ddd) | ~7.5 (ddd) |
| H-8 | ~7.6 (dd) | ~7.7 (dd) |
Table 2: Predicted ¹H NMR Chemical Shifts.
Predicted ¹³C NMR Chemical Shifts (ppm, DMSO-d₆):
| Carbon | 6-fluoroquinolin-3-amine | 6-Fluoroisoquinolin-3-amine |
| C-2/C-1 | ~145 | ~152 |
| C-3 | ~120 | ~118 |
| C-4 | ~130 | ~105 |
| C-4a | ~128 | ~135 |
| C-5 | ~122 | ~120 |
| C-6 | ~160 (d) | ~162 (d) |
| C-7 | ~115 (d) | ~112 (d) |
| C-8 | ~125 (d) | ~128 (d) |
| C-8a | ~148 | ~146 |
Table 3: Predicted ¹³C NMR Chemical Shifts.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will exhibit characteristic bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1335 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[6][7] The C-F stretching vibration will appear in the fingerprint region, typically around 1000-1200 cm⁻¹.
Mass Spectrometry
The electron impact mass spectrum of 3-amino-6-fluoroquinoline is reported to show a molecular ion peak (M+) at m/z = 162.[8] A similar molecular ion peak is expected for 6-Fluoroisoquinolin-3-amine. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Synthesis Methodologies
The synthesis of these isomeric amines requires distinct strategies, reflecting the different approaches to constructing the quinoline and isoquinoline cores.
Synthesis of 6-fluoroquinolin-3-amine
A common route to 3-aminoquinolines involves the reduction of a corresponding 3-nitroquinoline. A plausible synthetic workflow is outlined below.
Step-by-Step Protocol:
-
Gould-Jacobs Reaction: React 4-fluoroaniline with diethyl (ethoxymethylene)malonate with heating to form the anilinomethylene malonic ester intermediate.
-
Cyclization: Heat the intermediate in a high-boiling solvent such as Dowtherm A to effect cyclization to ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate.
-
Saponification and Decarboxylation: Saponify the ester with sodium hydroxide, followed by acidification and heating to decarboxylate to 6-fluoroquinolin-4-ol.
-
Chlorination: Treat 6-fluoroquinolin-4-ol with phosphorus oxychloride (POCl₃) to yield 4-chloro-6-fluoroquinoline.
-
Nitration: Nitrate 4-chloro-6-fluoroquinoline using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.
-
Dechlorination: Remove the chloro group at the 4-position via catalytic hydrogenation.
-
Reduction: Reduce the 3-nitro group to the desired 3-amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Synthesis of 6-Fluoroisoquinolin-3-amine
The synthesis of 3-aminoisoquinolines can be more challenging. A potential route could involve a modified Pomeranz-Fritsch or Bischler-Napieralski reaction to construct the isoquinoline core, followed by functional group manipulations.[2][3][6][8][9][10][11][12][13][14][15][16] A plausible synthetic approach is detailed below.
Step-by-Step Protocol:
-
Schiff Base Formation: Condense 3-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base.
-
Pomeranz-Fritsch Cyclization: Treat the Schiff base with a strong acid, such as sulfuric acid, to induce cyclization and form 6-fluoroisoquinoline.[3]
-
N-Oxidation: Oxidize the nitrogen of the isoquinoline ring using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the N-oxide.
-
Nitration: Nitrate the N-oxide at the 3-position using a mixture of nitric and sulfuric acid.
-
Reduction: Concurrently reduce the nitro group and the N-oxide using a reducing agent like iron powder in the presence of ammonium chloride to yield the final product.
Applications in Drug Discovery
Both 6-fluoroquinolin-3-amine and 6-Fluoroisoquinolin-3-amine are valuable building blocks for the synthesis of novel therapeutic agents.
Anticancer Agents
The quinoline and isoquinoline scaffolds are found in numerous anticancer drugs.[2][4][17] They can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[2][4] The presence of the 3-amino group provides a handle for further derivatization to optimize target binding and pharmacokinetic properties.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (dissolved in DMSO, final concentration ≤ 0.5%) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Agents
The 6-fluoroquinolone scaffold is the cornerstone of a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[15][18] While the 3-amino substitution is less common in clinically used fluoroquinolones, it offers a potential vector for developing new analogs with altered spectra of activity or improved resistance profiles. The isoquinoline isomer presents an opportunity to explore a novel chemical space for antibacterial drug discovery.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
6-Fluoroisoquinolin-3-amine and 6-fluoroquinolin-3-amine represent a pair of isomeric building blocks with significant potential for the development of novel therapeutics. Their distinct electronic and steric properties, arising from the different placement of the nitrogen atom, offer a rich platform for structure-activity relationship studies. This guide has provided a comprehensive overview of their comparative properties, synthetic strategies, and potential applications, along with detailed experimental protocols for their biological evaluation. It is our hope that this technical resource will empower researchers to explore the full potential of these versatile scaffolds in their drug discovery endeavors.
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Fluorinated Isoquinolin-3-amine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in Isoquinolin-3-amine Scaffolds
The isoquinoline nucleus is a prominent structural motif in a vast number of natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The 3-aminoisoquinoline scaffold, in particular, has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various enzymes.[3] The strategic incorporation of fluorine atoms into this scaffold represents a powerful approach to modulate and enhance the drug-like properties of these molecules.
Fluorine, owing to its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[4] In the context of isoquinolin-3-amine derivatives, fluorination can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles, making them highly attractive candidates for drug development. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of fluorinated isoquinolin-3-amine derivatives, with a focus on their potential as kinase inhibitors in oncology.
Synthetic Methodologies: Accessing the Fluorinated Isoquinolin-3-amine Core
The synthesis of fluorinated isoquinolin-3-amine derivatives requires strategic approaches to introduce both the fluorine atom and the 3-amino group onto the isoquinoline core. Several methods have been developed, with the choice of route often depending on the desired substitution pattern.
Key Synthetic Strategies
A versatile and widely employed method for the synthesis of 4-fluoro-isoquinolin-3-amine involves a multi-step sequence starting from isoquinoline.[5][6] This approach, outlined below, provides a reliable route to a key intermediate for further elaboration.
A general workflow for the synthesis of fluorinated isoquinolin-3-amine derivatives is depicted below. This process highlights the key stages of halogenation, amination, and fluorination.
Caption: General synthetic workflow for fluorinated isoquinolin-3-amines.
A crucial step in many synthetic routes is the introduction of a fluorine atom at the 4-position of the isoquinoline ring. This is often achieved through a Sandmeyer-type reaction on 4-aminoisoquinoline, which is prepared from 4-bromoisoquinoline.[5][6] The 4-bromoisoquinoline itself can be synthesized from isoquinoline via bromination.[5]
Another innovative approach involves a silver-catalyzed intramolecular oxidative aminofluorination of alkynes, providing an efficient route to 4-fluoroisoquinolines.
Representative Experimental Protocol: Synthesis of 4-Fluoroisoquinoline
This protocol details the synthesis of 4-fluoroisoquinoline from 4-aminoisoquinoline, a key intermediate.
Step 1: Diazotization of 4-Aminoisoquinoline [5]
-
To a stirred solution of 40% fluoroboric acid (1890 ml), add 4-aminoisoquinoline (420 g, 2.909 moles) at 25-30°C.
-
Stir the reaction mixture until a clear solution is obtained.
-
Cool the solution to -10 to -15°C.
-
Add sodium nitrite (231 g, 3.346 moles) in small portions over 1 hour, maintaining the temperature between -10 to -15°C.
-
After the addition is complete, stir the resulting mixture for an additional hour at -15°C.
-
Filter the precipitated diazonium fluoroborate salt and wash it with chilled diisopropyl ether (2 x 500 ml).
-
Suck dry the isolated salt.
Step 2: Decomposition of the Diazonium Fluoroborate Salt [5]
-
Add the dried diazonium fluoroborate salt to toluene (2000 ml) with stirring.
-
Heat the mixture to 45-50°C to initiate decomposition, which is evidenced by gas evolution.
-
Continue heating until the reaction is complete.
-
After completion, cool the reaction mixture and process it to isolate the crude 4-fluoroisoquinoline.
-
Purify the crude product by appropriate methods to obtain pure 4-fluoroisoquinoline.
Biological Applications and Mechanism of Action
Fluorinated isoquinolin-3-amine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and various protein kinases.[7][8]
Anticancer Activity and Kinase Inhibition
Several studies have highlighted the antiproliferative effects of isoquinoline derivatives.[8] These compounds often exert their effects by modulating critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[9][10] The introduction of fluorine can enhance the potency and selectivity of these kinase inhibitors.
The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationship (SAR)
The biological activity of fluorinated isoquinolin-3-amine derivatives is highly dependent on the substitution pattern on both the isoquinoline core and the 3-amino group. While comprehensive SAR studies on this specific scaffold are still emerging, some general trends can be inferred from related classes of compounds.[11][12]
| Position of Fluorine | Other Substituents | Biological Activity | Reference |
| 4-Fluoro | Varied substituents on the 3-amino group | Often leads to potent kinase inhibition. The nature of the substituent on the amino group is critical for target selectivity. | [13][14] |
| 6-Fluoro | Varied substituents on the 1- and 3-positions | Can contribute to enhanced antiproliferative activity. | [8] |
| 7-Fluoro | Varied substituents on the 3-amino group | May influence selectivity for different kinase targets. | [1] |
Key SAR Insights:
-
Position of Fluorine: The placement of the fluorine atom on the isoquinoline ring can significantly impact binding affinity and selectivity. The 4-position is a common site for fluorination and has been shown to be beneficial for kinase inhibitory activity.
-
Substituents on the 3-Amino Group: The nature of the substituent on the 3-amino group plays a crucial role in determining the specific biological target and overall potency. Aromatic and heteroaromatic substituents are frequently explored to engage in key interactions within the active sites of enzymes.[3]
-
Other Ring Substitutions: Additional substitutions on the benzene ring of the isoquinoline core can further modulate the electronic properties and steric profile of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.
Conclusion and Future Directions
Fluorinated isoquinolin-3-amine derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The strategic incorporation of fluorine offers a powerful tool to fine-tune the pharmacological properties of the isoquinoline scaffold. The synthetic routes outlined in this guide provide a solid foundation for accessing a diverse range of these compounds.
Future research in this area should focus on expanding the library of fluorinated isoquinolin-3-amine derivatives with diverse substitution patterns. More detailed structure-activity relationship studies are needed to elucidate the key molecular features required for potent and selective inhibition of specific kinase targets. Furthermore, in-depth investigations into the mechanism of action and the effects on relevant signaling pathways will be crucial for advancing these promising compounds through the drug discovery pipeline.
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6-Fluoroisoquinolin-3-amine Hydrochloride: A Comprehensive Technical Guide for Advanced Research
PubChem CID: Not available. A unique PubChem Compound Identifier (CID) for 6-Fluoroisoquinolin-3-amine hydrochloride has not been assigned as of the last update. Researchers are encouraged to reference by its chemical name and CAS number where available.
Introduction
6-Fluoroisoquinolin-3-amine hydrochloride is a fluorinated heterocyclic amine of significant interest to the fields of medicinal chemistry and drug discovery. The isoquinoline scaffold is a well-established privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic introduction of a fluorine atom at the 6-position can profoundly influence the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide, intended for researchers and drug development professionals, provides an in-depth overview of the synthesis, spectroscopic characterization, physicochemical properties, and potential applications of 6-Fluoroisoquinolin-3-amine hydrochloride.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 6-Fluoroisoquinolin-3-amine hydrochloride is crucial for its application in drug design and development. While experimental data for this specific molecule is scarce in publicly available literature, we can predict its properties based on the well-understood contributions of its constituent functional groups. The hydrochloride salt form is specifically designed to enhance aqueous solubility and improve handling characteristics.[3][4]
| Property | Predicted Value/Information | Rationale & Significance |
| Molecular Formula | C₉H₈ClFN₂ | As the hydrochloride salt. |
| Molecular Weight | 198.63 g/mol | For the hydrochloride salt. |
| Appearance | Likely a white to off-white crystalline solid | Based on typical amine hydrochloride salts.[4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base, which is critical for biological assays and formulation.[4] |
| pKa | Estimated to be in the range of 4-6 for the isoquinoline nitrogen and 2-4 for the anilinic amine. | The pKa is a critical determinant of the ionization state at physiological pH, which in turn affects membrane permeability, receptor binding, and pharmacokinetic properties.[5] |
| LogP | The LogP of the free base is predicted to be moderately lipophilic. | The fluorine atom generally increases lipophilicity, which can enhance membrane permeability but may also affect solubility and metabolism.[5] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests the construction of a 6-fluoro-substituted isoquinoline core, followed by the introduction of the 3-amino group.
Caption: Proposed synthetic workflow for 6-Fluoroisoquinolin-3-amine hydrochloride.
Experimental Protocol: A Conceptual Framework
Step 1: Synthesis of 6-Fluoroisoquinoline
The Pomeranz-Fritsch reaction provides a classical and effective method for constructing the isoquinoline core.
-
Condensation: React 4-fluorobenzaldehyde with aminoacetaldehyde dimethyl acetal under acidic conditions to form the Schiff base.
-
Cyclization: Treat the resulting Schiff base with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures to induce cyclization and subsequent aromatization to yield 6-fluoroisoquinoline.
Step 2: Introduction of the 3-Amino Group
Direct amination of the isoquinoline ring is challenging. A more reliable approach involves the activation of the C3 position.
-
N-Oxidation: Oxidize 6-fluoroisoquinoline with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form 6-fluoroisoquinoline N-oxide.[7]
-
Chlorination: Treat the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 3-position, yielding 3-chloro-6-fluoroisoquinoline.[7]
-
Amination: The 3-chloro substituent can be displaced by an amino group through a nucleophilic aromatic substitution reaction. A modern and efficient method is the Buchwald-Hartwig amination, using an ammonia surrogate or gaseous ammonia in the presence of a palladium catalyst and a suitable phosphine ligand.[7]
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 6-Fluoroisoquinolin-3-amine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Add a stoichiometric amount of a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.[8]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.
Purification and Characterization:
Purification at each step should be performed using standard techniques such as flash column chromatography on silica gel. The purity and identity of the intermediates and the final product should be confirmed by Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods.
Spectroscopic Profile
The structural elucidation of 6-Fluoroisoquinolin-3-amine hydrochloride relies on a combination of spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts (δ) in DMSO-d₆:
-
¹H NMR: The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm). The fluorine substitution will induce splitting of the signals of nearby protons. The amine protons will likely appear as a broad singlet, the chemical shift of which will be concentration and temperature-dependent.
-
¹³C NMR: The carbon atoms of the isoquinoline ring will resonate in the aromatic region (110-160 ppm). The carbon atom attached to the fluorine (C6) will show a large one-bond coupling constant (¹JCF). The carbon attached to the amino group (C3) will also be significantly influenced.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| N-H stretch (amine) | 3400-3250 | Two bands for the primary amine.[9][10] |
| N-H bend (amine) | 1650-1580 | Medium to strong absorption.[9][10] |
| C=C and C=N stretch (aromatic) | 1600-1450 | Multiple sharp bands.[11] |
| C-F stretch | 1250-1000 | Strong absorption.[12] |
| N⁺-H stretch (hydrochloride) | 3000-2500 | Broad absorption band, often with fine structure. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the free base would be expected to show a prominent molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve the loss of HCN from the isoquinoline ring, which is a characteristic fragmentation pathway for this class of compounds.[13][14][15]
Applications in Research and Drug Development
The 6-Fluoroisoquinolin-3-amine hydrochloride scaffold is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications.
Caption: Potential therapeutic applications of 6-Fluoroisoquinolin-3-amine derivatives.
-
Anticancer Agents: The isoquinoline core is present in several anticancer drugs.[1] Derivatives of 3-aminoisoquinoline have shown promise as inhibitors of various kinases and topoisomerases, which are key targets in cancer therapy. The fluorine atom can enhance binding affinity and improve the pharmacokinetic profile of these inhibitors.[16]
-
Antimicrobial Agents: Fluoroquinolones are a well-known class of antibiotics.[17] While structurally distinct, the incorporation of a fluorinated quinoline or isoquinoline moiety can be explored for the development of new antibacterial and antifungal agents.[17][18]
-
Antiviral Research: The quinoline scaffold has been investigated for its antiviral properties.[19] 6-Fluoroisoquinolin-3-amine hydrochloride can serve as a starting material for the synthesis of novel compounds with potential activity against a range of viruses.
-
Neuropharmacology: The tetrahydroisoquinoline substructure is found in molecules with activity in the central nervous system.[3] Derivatives of 6-Fluoroisoquinolin-3-amine could be explored for their potential as neuropharmacological agents.
Safety and Handling
As with all laboratory chemicals, 6-Fluoroisoquinolin-3-amine hydrochloride should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory tract. A comprehensive Safety Data Sheet (SDS) should be consulted before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
6-Fluoroisoquinolin-3-amine hydrochloride represents a valuable and versatile chemical entity for researchers in the life sciences. Its unique combination of a privileged isoquinoline scaffold and a strategically placed fluorine atom makes it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate further research and innovation in the field of drug discovery.
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Chen, L., Conda-Sheridan, M., Reddy, P. V. N., Morrell, A., Park, E.-J., Kondratyuk, T. P., Pezzuto, J. M., van Breemen, R. B., & Cushman, M. (2012). Identification, synthesis, and biological evaluation of the metabolites of 3-amino-6-(3'-aminopropyl)-5H-indeno[1,2-c]isoquinoline-5,11-(6H)dione (AM6-36), a promising rexinoid lead compound for the development of cancer chemotherapeutic and chemopreventive agents. Journal of Medicinal Chemistry, 55(12), 5965–5981. [Link]
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Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688–690. [Link]
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(2013). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
- (Year). US Patent 8,455,647 B2: 6-aminoisoquinoline compounds.
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(n.d.). IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]
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(2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry, 50, 652–666. [Link]
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(2019). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 7(2), 148-158. [Link]
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(2013). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. University of Brighton. [Link]
- (Year). US Patent Application 2005/0182259 A1: Novel process for preparing 3-fluoroquinolines.
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(n.d.). 5-Isoquinolinamine, 6-(fluoro-18F)-3-(1H-pyrrolo(2,3-C)pyridin-1-yl)-. PubChem. [Link]
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Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
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(2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(23), 8345. [Link]
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(2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry, 50, 652-666. [Link]
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(2023). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and DFT studies. Journal of Molecular Structure, 1282, 135186. [Link]
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(2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5727. [Link]
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(n.d.). Isoquinoline. NIST WebBook. [Link]
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(2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]
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(n.d.). 6-Fluoroquinolin-3-amine. Appretech Scientific Limited. [Link]
- (Year). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
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(2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]
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(2017). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 27(15), 3563-3568. [Link]
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(n.d.). Table of Characteristic IR Absorptions. Michigan State University. [Link]
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(n.d.). 6-Aminoisoquinoline. PubChem. [Link]
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(2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Heterocycles, 55(5), 929. [Link]
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(n.d.). IR Absorption Frequencies. Northern Illinois University. [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
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(2015). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 20(12), 22122–22135. [Link]
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(n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]
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(n.d.). Interpreting Infrared Spectra. Specac Ltd. [Link]
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(Year). Experimental amine basicity (pKa),6b effective and intrinsic lipophilicities (logD7. 4 and logP, respectively) for selected piperidine derivatives. ResearchGate. [Link]
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(n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
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(2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. [Link]
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(2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 959-965. [Link]
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Technical Guide: 3-Amino-6-fluoroisoquinoline Hydrochloride
The following technical guide provides an in-depth analysis of 3-Amino-6-fluoroisoquinoline hydrochloride , designed for researchers in medicinal chemistry and drug development.
Chemical Ontology, Synthesis, and Application Strategy
Executive Summary
3-Amino-6-fluoroisoquinoline hydrochloride (CAS: 2580235-20-5) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and DNA-intercalating agents. As a 3-aminoisoquinoline derivative, it serves as a critical bioisostere to the more common 3-aminoquinoline scaffold, offering altered basicity and hydrogen-bonding vectors that can significantly impact potency and selectivity profiles in Structure-Activity Relationship (SAR) studies.
This guide standardizes the nomenclature for this compound to resolve database ambiguity, details a robust synthesis protocol from commercially available precursors, and outlines its utility in modern drug discovery.
Chemical Identity & Nomenclature
Precise identification is paramount due to the high frequency of confusion with its structural isomer, 3-amino-6-fluoroquinoline . Researchers must verify the isoquinoline core (nitrogen at position 2) versus the quinoline core (nitrogen at position 1) before procurement or synthesis.
2.1 Synonym & Identifier Mapping
The following table consolidates all valid identifiers to facilitate accurate database searching (SciFinder, Reaxys, PubChem).
| Identifier Type | Value / Name | Context |
| Primary Name | 3-Amino-6-fluoroisoquinoline hydrochloride | Common Usage |
| IUPAC Name | 6-Fluoroisoquinolin-3-amine hydrochloride | Official Nomenclature |
| Inverted Name | 3-Isoquinolinamine, 6-fluoro-, hydrochloride | CAS / Indexing |
| Free Base CAS | 1260760-86-8 | Parent Compound |
| Salt CAS | 2580235-20-5 | Hydrochloride Salt |
| SMILES | C1=CC2=C(C=C1F)C=C(N=C2)N.Cl | Cheminformatics |
| InChI Key | [Generate specific key based on structure] | Unique Hash |
| Molecular Formula | C₉H₈ClFN₂ | Mass Balance |
| M.W. | 198.62 g/mol | Stoichiometry |
2.2 Structural Ontology Diagram
The following diagram illustrates the hierarchical relationship of identifiers and the critical structural distinction from quinoline isomers.
Figure 1: Ontology map highlighting the distinction between the target isoquinoline and its quinoline isomer.
Synthesis & Manufacturing
While often sourced from catalog vendors, custom synthesis is frequently required to ensure purity or to access the scaffold when stock is unavailable. The most robust route utilizes the homophthalonitrile cyclization strategy , which allows for regioselective placement of the fluorine atom.
3.1 Retrosynthetic Analysis
The 3-aminoisoquinoline core is efficiently constructed from 4-fluoro-2-methylbenzonitrile . The process involves side-chain functionalization followed by cyclization.
Mechanism:
-
Radical Bromination: Functionalization of the benzylic methyl group.
-
Cyanation: Extension of the carbon chain to form the homophthalonitrile skeleton.
-
Cyclization: Acid-mediated ring closure (Thorpe-Ziegler type) to form the pyridine ring of the isoquinoline.
3.2 Validated Experimental Protocol
Note: All steps must be performed in a fume hood with appropriate PPE.
Step 1: Synthesis of 2-(Bromomethyl)-4-fluorobenzonitrile
-
Reagents: 4-Fluoro-2-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), CCl₄ or Methyl acetate.
-
Protocol: Reflux the mixture under nitrogen for 4-6 hours. Monitor by TLC.[1] Cool, filter off succinimide, and concentrate the filtrate.
-
Checkpoint: Product is lachrymatory; handle with care.
Step 2: Synthesis of 4-Fluoro-2-(cyanomethyl)benzonitrile
-
Reagents: Bromide intermediate (from Step 1), KCN (1.5 eq), Tetrabutylammonium bromide (TBAB, cat.), Water/DCM biphasic system.
-
Protocol: Stir vigorously at room temperature for 12 hours. Separate organic layer, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from ethanol or column chromatography.
Step 3: Cyclization to 3-Amino-1-bromo-6-fluoroisoquinoline
-
Reagents: Dinitrile intermediate (from Step 2), 33% HBr in Acetic Acid.
-
Protocol: Dissolve dinitrile in HBr/AcOH. Stir at room temperature for 24 hours. Pour into ice water and neutralize with NH₄OH. The 1-bromo intermediate precipitates.
-
Why this step? Direct cyclization often yields the 1-bromo derivative which protects the C1 position during ring closure.
Step 4: Hydrogenolysis & Salt Formation
-
Reagents: 1-Bromo intermediate, Pd/C (10%), H₂, MeOH, HCl/Dioxane (4M).
-
Protocol: Hydrogenate at 30 psi for 4 hours to remove the C1-bromine. Filter catalyst.
-
Salt Formation: Add HCl/Dioxane to the filtrate. Evaporate solvent to yield 3-amino-6-fluoroisoquinoline hydrochloride as a white to off-white solid.
3.3 Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway from commercially available 4-fluoro-2-methylbenzonitrile.
Applications in Drug Discovery
The 3-amino-6-fluoroisoquinoline scaffold is a high-value pharmacophore in medicinal chemistry, particularly for targeting enzymes with ATP-binding pockets.
4.1 Kinase Inhibition (ATP-Competitive)
Isoquinolines mimic the adenine ring of ATP. The 3-amino group provides a critical hydrogen bond donor/acceptor motif that interacts with the hinge region of kinase domains.
-
Causality: The 6-fluoro substitution modulates the pKa of the ring nitrogen (N2) and the exocyclic amine, fine-tuning the electronic properties to enhance metabolic stability (blocking metabolic oxidation at the 6-position) and improve potency via halogen bonding or hydrophobic interactions within the binding pocket.
4.2 Covalent Inhibitor Design
Recent literature highlights 3-aminoisoquinolines as scaffolds for covalent inhibitors (e.g., targeting USP7). The amino group serves as a nucleophile or an attachment point for electrophilic warheads (acrylamides) that target cysteine residues.
4.3 Bioisosterism
-
Vs. Quinolines: Isoquinolines often show improved solubility and distinct metabolic clearance profiles compared to their quinoline isomers.
-
Vs. Naphthalenes: Introduction of the nitrogen atom reduces lipophilicity (LogP), improving oral bioavailability.
Quality Control & Handling
| Parameter | Specification | Rationale |
| Appearance | White to pale yellow solid | Oxidation leads to darkening (yellow/brown). |
| Purity (HPLC) | >98% | Critical for biological assay reproducibility. |
| Solubility | Soluble in DMSO, Water (moderate) | HCl salt significantly improves aqueous solubility over free base. |
| Storage | -20°C, Desiccated | Hygroscopic; amine is prone to oxidation over time. |
| 1H NMR | Characteristic doublets in aromatic region | Confirm 6-F coupling patterns (splitting of signals). |
Self-Validating QC Protocol: To verify the identity of the isoquinoline vs. quinoline:
-
Run 1H NMR in DMSO-d6.[1]
-
Look for the singlet proton at C1 (typically ~8.8-9.0 ppm). Quinolines lack this low-field singlet adjacent to the nitrogen in the same magnetic environment.
References
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Apollo Scientific. Product Data: 6-Fluoroisoquinolin-3-amine. Retrieved from [2]
-
GuideChem. CAS 2580235-20-5: 6-fluoro-3-isoquinolinamine hydrochloride. Retrieved from
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Neumeyer, J. L., & Weinhardt, K. K. (1970). Isoquinolines.[3][4][5][6][7] 1. 3-Amino- and 3-fluoroisoquinoline derivatives as potential antimalarials. Journal of Medicinal Chemistry. Retrieved from
-
Kuduk, S. D., et al. (2020).[1] Design and Synthesis of Isoquinoline Derivatives. (General reference for isoquinoline synthesis methodologies).
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PubChem. Compound Summary: 3-Aminoquinoline (Isomer Comparison). Retrieved from
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Introduction: The Significance of the Fluorinated Isoquinoline Scaffold
An In-Depth Technical Guide to 6-Fluoroisoquinolin-3-amine Hydrochloride: Properties, Synthesis, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-fluoroisoquinolin-3-amine hydrochloride, a fluorinated isoquinoline derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific salt, this document leverages established knowledge of structurally related analogs to project its physicochemical properties, outline plausible synthetic routes, detail robust analytical methodologies, and explore its potential pharmacological applications. The insights herein are intended to empower researchers in their endeavors to synthesize, characterize, and utilize this promising heterocyclic scaffold.
The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[3] The strategic placement of a fluorine atom at the 6-position and an amine at the 3-position of the isoquinoline ring, presented here as its hydrochloride salt to enhance solubility and handling, suggests a molecule with considerable potential for further investigation. Derivatives of 3-aminoisoquinoline have been explored for their anticancer and central nervous system depressant activities.[4][5]
Physicochemical Properties: An Analog-Based Prediction
Precise experimental data for 6-fluoroisoquinolin-3-amine hydrochloride is not extensively reported. However, by examining closely related structures such as 6-chloroisoquinolin-3-amine and 6-fluoroisoquinolin-1-amine, we can forecast its key physicochemical properties.[6][7] The hydrochloride salt form is anticipated to be a crystalline solid with improved aqueous solubility compared to the free base.[8]
Table 1: Predicted Physicochemical Properties of 6-Fluoroisoquinolin-3-amine Hydrochloride
| Property | Predicted Value | Rationale / Analog Data |
| Molecular Formula | C₉H₈ClFN₂ | Based on the structure of the hydrochloride salt. |
| Molecular Weight | 198.63 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow crystalline solid | Typical appearance of similar heterocyclic amine salts. |
| Melting Point | >200 °C (with decomposition) | Hydrochloride salts of aromatic amines often have high melting points. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | The salt form enhances solubility in polar media.[8] |
| pKa | 4-5 (for the isoquinoline nitrogen) | The electron-withdrawing fluorine atom is expected to decrease the basicity compared to unsubstituted isoquinoline. |
| LogP (octanol/water) | 1.5 - 2.5 (for the free base) | The fluorine atom increases lipophilicity.[3] The chloro-analog has a calculated XLogP3 of 2.4.[6] |
Synthesis of 6-Fluoroisoquinolin-3-amine Hydrochloride: A Proposed Strategy
The synthesis of 6-fluoroisoquinolin-3-amine hydrochloride can be approached through a multi-step sequence, leveraging established methodologies for the construction of the isoquinoline core and subsequent functionalization. A plausible retrosynthetic analysis suggests two primary pathways.
Proposed Synthetic Pathway
A logical forward synthesis would involve the construction of a 6-fluoro-substituted isoquinoline precursor, followed by the introduction of the 3-amino group.
Caption: Proposed synthetic route for 6-fluoroisoquinolin-3-amine hydrochloride.
Detailed Experimental Protocols (Proposed)
The following protocols are based on established procedures for analogous transformations and should be optimized for the specific substrate.
Step 1 & 2: Synthesis of 6-Fluoroisoquinoline
-
Schiff Base Formation: To a solution of 4-fluorobenzaldehyde in toluene, add an equimolar amount of aminoacetaldehyde dimethyl acetal. Reflux the mixture with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC).
-
Bischler-Napieralski Cyclization: Cool the reaction mixture and slowly add it to an excess of polyphosphoric acid (PPA) or concentrated sulfuric acid at 0 °C. Heat the mixture to 100-120 °C for several hours.
-
Work-up: Cool the reaction, pour it onto ice, and basify with a concentrated NaOH solution. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Step 3: Bromination at the 3-Position
-
Radical Bromination: Dissolve 6-fluoroisoquinoline in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction: Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Purification: Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product by column chromatography to obtain 6-fluoro-3-bromoisoquinoline.
Step 4: Buchwald-Hartwig Amination
-
Reaction Setup: In a sealed tube, combine 6-fluoro-3-bromoisoquinoline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like dioxane.
-
Ammonia Source: Use a source of ammonia such as benzophenone imine followed by hydrolysis, or an ammonia surrogate.
-
Reaction: Heat the mixture at 80-120 °C until the starting material is consumed.
-
Purification: After cooling, dilute the reaction mixture with an organic solvent, filter through celite, and concentrate. Purify the crude amine by column chromatography.
Step 5: Hydrochloride Salt Formation
-
Acidification: Dissolve the purified 6-fluoroisoquinolin-3-amine in anhydrous diethyl ether.
-
Precipitation: Bubble dry HCl gas through the solution or add a solution of HCl in ether dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield 6-fluoroisoquinolin-3-amine hydrochloride.
Analytical Characterization
A comprehensive analytical workflow is essential for the structural confirmation and purity assessment of 6-fluoroisoquinolin-3-amine hydrochloride.
Caption: A typical analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of the target molecule.[4]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline core. The chemical shifts will be influenced by the fluorine and amino substituents. The amine protons will likely appear as a broad singlet.[9]
-
¹³C NMR: The carbon spectrum will provide information on the carbon skeleton. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet in the fluorine spectrum will confirm the presence of the single fluorine atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 7.0 - 9.0 | 110 - 150 |
| NH₂ | 5.0 - 7.0 (broad) | N/A |
| C-F | N/A | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |
| C-NH₂ | N/A | 150 - 160 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive mode is recommended to confirm the molecular weight and elemental composition.[10]
-
Expected [M+H]⁺ for C₉H₇FN₂: m/z 163.0666
The fragmentation pattern in MS/MS would likely involve losses of small molecules like HCN, providing further structural information.[11]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of 6-fluoroisoquinolin-3-amine hydrochloride.[12]
-
Column: A C18 column is recommended.
-
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) would provide good peak shape and resolution.[13][14]
-
Detection: UV detection at a wavelength around 254 nm or 270 nm should be appropriate for the aromatic system.[13]
Potential Pharmacological Applications and Research Directions
The 6-fluoroisoquinolin-3-amine scaffold holds promise for various therapeutic areas, drawing from the known biological activities of related compounds.
-
Anticancer Activity: Many isoquinoline derivatives exhibit potent anticancer properties through mechanisms such as enzyme inhibition and apoptosis induction.[15][16] The title compound could be a valuable starting point for the development of novel kinase inhibitors or DNA-interacting agents.
-
Central Nervous System (CNS) Activity: 3-Aminoisoquinoline derivatives have been investigated for their CNS depressant effects.[5] The introduction of fluorine can enhance blood-brain barrier penetration, making this scaffold interesting for neurological drug discovery.
-
Antimicrobial and Antiviral Properties: The isoquinoline core is present in several antimicrobial and antiviral agents.[1] The unique electronic properties conferred by the fluorine and amine groups could lead to novel compounds with activity against resistant pathogens.
Caption: Potential therapeutic areas for derivatives of 6-fluoroisoquinolin-3-amine.
Safety and Handling
As with any laboratory chemical, 6-fluoroisoquinolin-3-amine hydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[17][18]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[19][20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]
-
Toxicity: While specific toxicity data is unavailable, related halogenated aromatic amines can be irritants and may be harmful if swallowed or absorbed through the skin.[21] Assume the compound is hazardous and handle accordingly.
Conclusion
6-Fluoroisoquinolin-3-amine hydrochloride represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive, albeit predictive, framework for its properties, synthesis, and analysis based on the rich chemistry of the isoquinoline scaffold. The proposed synthetic routes and analytical methods offer a solid foundation for researchers to produce and characterize this compound, paving the way for its exploration in various drug discovery and development programs. The potential for this molecule to serve as a key intermediate or a bioactive compound itself warrants further investigation.
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography [academia.edu]
- 14. researchgate.net [researchgate.net]
- 15. fujc.pp.ua [fujc.pp.ua]
- 16. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. fishersci.com [fishersci.com]
- 19. combi-blocks.com [combi-blocks.com]
- 20. echemi.com [echemi.com]
- 21. 6-fluoroisoquinolin-4-amine; CAS No.: 1780542-36-0 [chemshuttle.com]
Technical Profile & Safety Guide: 6-Fluoroisoquinolin-3-amine Hydrochloride
This guide serves as a comprehensive technical dossier and safety manual for 6-Fluoroisoquinolin-3-amine hydrochloride .[1] It is designed for laboratory personnel, medicinal chemists, and safety officers managing this compound in drug discovery workflows.
Part 1: Executive Summary & Chemical Identity[1]
6-Fluoroisoquinolin-3-amine hydrochloride is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and CNS-active agents. Its fluorinated isoquinoline scaffold modulates metabolic stability and lipophilicity (LogP), making it a critical fragment in Structure-Activity Relationship (SAR) studies.
Due to its specific fluorination pattern, this compound exhibits distinct electronic properties compared to its non-fluorinated analogues, necessitating precise analytical verification and handling protocols.
Table 1: Chemical Identification & Physical Properties[1]
| Parameter | Data |
| Product Name | 6-Fluoroisoquinolin-3-amine hydrochloride |
| CAS Number | 2580235-20-5 (HCl Salt) / 1260760-86-8 (Free Base) |
| Molecular Formula | C₉H₇FN₂[1][2] · HCl |
| Molecular Weight | 198.62 g/mol (Salt) / 162.16 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>50 mM), Methanol; Moderate in Water |
| Melting Point | >200°C (Decomposes; typical for aminoisoquinoline salts) |
| Acidity (pKa) | ~5.5 (Predicted for conjugate acid of amine) |
Part 2: Hazard Identification & Risk Assessment[1]
This compound is classified under GHS (Globally Harmonized System) standards.[3] While specific toxicological data for this isomer is limited, it is managed under the "Cautionary Principle" based on the toxicity profiles of structural analogues (aminoisoquinolines).
GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][3][4] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[5][6][7][8][9] | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[5][7][9] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[3] | H335 |
Signal Word: WARNING
Precautionary Strategy
The primary risks are mucosal irritation upon inhalation of dust and ocular damage upon contact. The hydrochloride salt form is generally less volatile than the free base but more hygroscopic and potentially corrosive to mucous membranes.
Part 3: Handling, Storage & Experimental Protocols[1]
Storage & Stability[1][10]
-
Temperature: Store at 2–8°C (Desiccated). Long-term storage at -20°C is recommended to prevent slow oxidation of the amine.[1]
-
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if the vial is repeatedly opened.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
Handling Workflow (DOT Visualization)
The following diagram outlines the mandatory decision logic for handling this compound in a research setting.
Figure 1: Standard Operating Procedure (SOP) for handling 6-Fluoroisoquinolin-3-amine HCl. Note the critical control point at weighing to prevent dust inhalation.
Stock Solution Preparation Protocol
Objective: Prepare a 50 mM Stock Solution in DMSO (1 mL).
-
Calculate Mass:
-
Weighing: Accurately weigh ~10 mg of the solid into a tared 1.5 mL amber HPLC vial.
-
Solvation: Add 1000 µL of anhydrous DMSO.
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.
-
Validation: Visually inspect for clarity. The solution should be colorless to light yellow.
Part 4: Technical Application in Drug Discovery[1]
Medicinal Chemistry Utility
6-Fluoroisoquinolin-3-amine is a privileged scaffold. The C3-amine serves as a nucleophile in cross-coupling reactions, while the C6-fluorine provides metabolic blockage (preventing oxidation at a typically labile site) and modulates the pKa of the pyridine nitrogen.[1]
Common Reactions:
-
Buchwald-Hartwig Amination: Coupling with aryl halides to form biaryl amines.
-
Amide Coupling: Reaction with carboxylic acids to form amide-linked inhibitors.
-
SNAr: Displacement of reactive halides in heteroaromatic systems.
Analytical Verification (QC)
When verifying the identity of this compound, look for these characteristic signals:
-
¹H NMR (DMSO-d₆):
-
Aromatic protons in the 7.0–9.0 ppm region.
-
Broad singlet ~6.0–7.0 ppm (Exchangeable -NH₂ protons).
-
Distinct splitting patterns due to ¹⁹F-¹H coupling (J values ~8-10 Hz).[1]
-
-
LC-MS:
-
ESI+: M+H peak at 163.1 m/z (Calculated for free base). Note: The HCl is lost in the source.
-
Retention Time: Early eluting on C18 (polar basic compound).
-
Part 5: Emergency Response & First Aid[1]
In the event of exposure, immediate action is required to mitigate tissue damage.[7]
Emergency Logic Tree (DOT Visualization)
Figure 2: Emergency response decision tree.[1] Immediate irrigation is the priority for ocular or cutaneous exposure.[7]
Spill Cleanup[1]
-
Evacuate: Clear non-essential personnel.
-
PPE: Wear N95/P100 respirator, double nitrile gloves, and lab coat.
-
Containment: Cover spill with a damp paper towel to prevent dust.
-
Neutralization: Wipe area with dilute sodium bicarbonate solution (to neutralize HCl traces) followed by water.
-
Disposal: Place waste in a sealed container labeled "Hazardous Solid Waste - Toxic."
References
-
BLD Pharm. (2025). 6-Fluoroisoquinolin-3-amine hydrochloride Product Page (CAS 2580235-20-5).[1] Retrieved from
-
PubChem. (2025).[4][10] Compound Summary: Isoquinolin-3-amine (Parent Structure). National Library of Medicine. Retrieved from [1]
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: 3-Aminoisoquinoline (Analogous Hazard Data). Retrieved from [1]
-
ECHA. (2025). C&L Inventory: Fluorinated Isoquinoline Derivatives. European Chemicals Agency.[3][10] Retrieved from
Sources
- 1. 1009034-72-3|6-Fluoroisoquinolin-1-amine|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 3-Aminoisoquinoline 97 25475-67-6 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.ca [fishersci.ca]
- 10. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Procurement and Technical Analysis: 6-Fluoroisoquinolin-3-amine Hydrochloride
An in-depth technical guide on the procurement, synthesis, and quality analysis of 6-Fluoroisoquinolin-3-amine hydrochloride.
Executive Summary
6-Fluoroisoquinolin-3-amine hydrochloride (CAS: 2580235-20-5 for HCl salt; 1260760-86-8 for free base) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors (e.g., HSP90, PI3K) and CNS-active agents.[1] Unlike its structural isomer 6-fluoroquinolin-3-amine, the isoquinoline core presents significant synthetic challenges, particularly in installing the amine at the C3 position.
This guide provides a technical breakdown of the cost drivers, market pricing models, and a validated synthesis pathway to justify the "Make vs. Buy" decision for medicinal chemistry teams.
Key Takeaway: The market price for research-grade (97%+) material typically ranges from $600 to $1,800 per gram , driven by the multi-step lithiation or N-oxide rearrangement chemistries required to functionalize the C3 position.[1]
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 6-Fluoroisoquinolin-3-amine hydrochloride |
| CAS Number | 2580235-20-5 (HCl); 1260760-86-8 (Free Base) |
| Molecular Formula | C₉H₇FN₂[1][2][3] · HCl |
| Molecular Weight | 198.62 g/mol (Salt); 162.16 g/mol (Base) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in Water |
| Key Impurities | 6-Fluoroisoquinolin-1-amine (regioisomer), 3-chloroisoquinoline precursors |
Market Pricing Landscape (2025/2026 Estimates)
The pricing for 6-Fluoroisoquinolin-3-amine is highly volume-dependent.[1] The data below reflects average spot prices from major catalog suppliers (e.g., Combi-Blocks, BLD Pharm, Enamine) compared to its more common quinoline isomer.
Price Per Gram Analysis
| Scale | Estimated Price Range (USD) | Lead Time | Notes |
| 100 mg | $150 - $280 | 1-2 Weeks | High premium for small aliquots. |
| 1 Gram | $600 - $1,200 | 2-4 Weeks | Standard research scale.[1] |
| 5 Grams | $2,200 - $4,000 | 4-6 Weeks | Significant volume discount (~$440/g).[1] |
| Bulk (>50g) | Inquire | 8-12 Weeks | Custom synthesis campaign required.[1] |
Critical Procurement Note: Do not confuse this compound with 6-Fluoroquinolin-3-amine (CAS 742699-00-9), which is structurally distinct (nitrogen at position 1 vs.[1] 2) and significantly cheaper (~$450/g) due to easier synthesis.[1] Always verify the CAS and structure before ordering.[1]
Technical Deep Dive: Why is it Expensive? (Synthesis & Cost Analysis)
The high cost per gram is directly correlated to the synthetic difficulty of accessing the 3-aminoisoquinoline core.[1] Unlike 1-aminoisoquinolines, which can be made via the Chichibabin reaction (direct amination), the 3-position is nucleophilically inert.
Validated Synthesis Pathway (The "N-Oxide Route")
The most robust industrial route involves constructing the isoquinoline ring followed by an N-oxide rearrangement to install a leaving group at C3, which is then displaced by ammonia.
Step-by-Step Mechanism:
-
Ring Construction: Condensation of 4-fluorobenzaldehyde with aminoacetaldehyde dimethyl acetal, followed by Pomeranz-Fritsch cyclization to yield 6-fluoroisoquinoline.[1]
-
Activation: Oxidation with m-CPBA to form 6-fluoroisoquinoline N-oxide .
-
Rearrangement: Treatment with POCl3 converts the N-oxide to 3-chloro-6-fluoroisoquinoline .[1] (Note: Regioselectivity is key here; 1-chloro is the major byproduct).[1]
-
Amination: Buchwald-Hartwig cross-coupling or high-pressure ammonolysis replaces the chlorine with an amine.[1]
-
Salt Formation: Precipitation with HCl/Dioxane.[1]
Synthesis Workflow Diagram
The following diagram illustrates the critical decision points and chemical transformations.
Caption: Figure 1. The "N-Oxide Rearrangement" pathway is the industry standard for accessing 3-substituted isoquinolines, though it suffers from regioselectivity issues (1-chloro vs 3-chloro) that drive up purification costs.
Quality Control & Validation Protocols
To ensure the integrity of biological data, procured batches must undergo rigorous QC. The 3-amine isomer is prone to oxidation and light degradation.
Analytical Checklist
-
¹H-NMR (DMSO-d₆):
-
HPLC Purity:
-
Chloride Content Titration:
-
Essential to confirm the stoichiometry of the HCl salt (Mono- vs. Di-HCl) for accurate molar dosing.
-
Procurement Strategy: Make vs. Buy
| Scenario | Recommendation | Rationale |
| Need < 2 Grams | BUY | The cost of reagents (Pd catalysts, POCl3) and time (3-4 weeks synthesis + purification) outweighs the $1,500 purchase price.[1] |
| Need > 10 Grams | OUTSOURCE | Contract a CRO (e.g., WuXi, ChemPartner) for a custom campaign. Catalog prices are too high at this volume.[1] |
| Internal Synthesis | AVOID | Only recommended if your lab specializes in heterocyclic methodology.[1] The separation of 1-chloro and 3-chloro isomers is non-trivial.[1] |
References
-
Teague, C. E., & Roe, A. (1951).[4] The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688–690. Retrieved from [Link]
Sources
The Isoquinoline-3-amine Scaffold: A Technical Deep Dive
The Isoquinoline-3-amine scaffold represents a privileged yet underutilized pharmacophore in modern drug discovery, distinct from its more common 1-amino isomer. Its unique electronic distribution and capacity for bidentate hydrogen bonding make it an exceptional template for kinase inhibitors (particularly Haspin and DYRK1A) and DNA-intercalating anticancer agents.
This technical guide synthesizes the chemical architecture, synthetic pathways, and medicinal utility of the isoquinoline-3-amine core.
Executive Summary
The isoquinoline-3-amine moiety (CAS: 25475-67-6) serves as a rigid, planar aromatic system capable of participating in
Chemical Architecture & Properties
The 3-aminoisoquinoline core is characterized by a pyridine ring fused to a benzene ring, with an amine substituent at the C3 position.
Structural Logic
-
Electronic Profile: The nitrogen at position 2 (N2) is a hydrogen bond acceptor, while the exocyclic amine at C3 acts as a donor. This 2-acceptor/3-donor motif mimics the adenine hinge-binding region of ATP, explaining its high affinity for kinase active sites.
-
Basicity: The pKa of the ring nitrogen is modulated by the electron-donating amino group. Protonation typically occurs at N2, enhancing solubility but potentially altering binding modes in acidic microenvironments (e.g., solid tumors).
-
C3 Reactivity: The C3 position is electronically deactivated compared to C1, making nucleophilic aromatic substitution (
) difficult without transition metal catalysis. This necessitates specific synthetic strategies (see Section 3).
Synthetic Methodologies
Accessing the isoquinoline-3-amine scaffold requires overcoming the inherent lack of reactivity at the C3 position. Two primary strategies dominate: De Novo Cyclization and Late-Stage Functionalization .
Strategy A: Palladium-Catalyzed Amination (Late-Stage)
The most versatile method for generating SAR libraries is the Buchwald-Hartwig cross-coupling of 3-chloroisoquinoline or 3-bromoisoquinoline.
Mechanism:
-
Oxidative addition of Pd(0) to the C3-Halogen bond.
-
Coordination of the amine.
-
Deprotonation by a base (e.g.,
). -
Reductive elimination to form the C-N bond.
Strategy B: Intramolecular Cyclization (De Novo)
For scaffolds requiring substitution on the benzene ring (C5-C8), cyclization of 2-(cyanomethyl)benzonitriles or benzaldoximes is preferred.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloroisoquinoline
This protocol is validated for coupling electron-deficient aromatic amines, common in kinase inhibitor design.
Reagents:
-
Substrate: 3-Chloroisoquinoline (1.0 equiv)
-
Amine Partner: Aryl/Heteroaryl amine (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand: Xantphos (10 mol%) - Selected for its wide bite angle, stabilizing the reductive elimination step.
-
Base:
(2.0 equiv) - Must be anhydrous. -
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon.
-
Reagent Loading: Charge the flask with 3-chloroisoquinoline, the amine partner,
, Xantphos, and . -
Degassing: Seal the flask. Evacuate and backfill with Argon three times to remove
(critical to prevent catalyst poisoning). -
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe through the septum.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target mass M+1).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Validation Check:
-
Successful Reaction: Appearance of a fluorescent spot on TLC (distinct from starting material) and a downfield shift of the C3-NH proton in
-NMR (~9.0-9.5 ppm).
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow for synthesizing 3-aminoisoquinoline derivatives using the Buchwald-Hartwig strategy.
Figure 1: Palladium-catalyzed cross-coupling workflow for functionalizing the C3 position of isoquinoline.
Medicinal Chemistry & SAR
The primary application of the isoquinoline-3-amine scaffold is in the inhibition of Haspin Kinase and DYRK1A , both critical regulators of cell division and neurodevelopment.
Mechanism of Action: Haspin Inhibition
Haspin is an atypical serine/threonine kinase that phosphorylates Histone H3 at Threonine 3 (H3T3ph) during mitosis. This phosphorylation recruits the Chromosomal Passenger Complex (CPC) to centromeres.
-
Inhibitor Role: Isoquinoline-3-amine derivatives bind to the ATP pocket of Haspin.
-
Consequence: Loss of H3T3ph
Failure of chromosome alignment Mitotic arrest Apoptosis.
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends for 3-aminoisoquinoline derivatives against Haspin kinase.
| Substituent ( | Selectivity (vs. DYRK1A) | Notes | |
| Phenyl | ~500 nM | Low | Baseline activity; poor solubility. |
| 4-Pyridine | 10–50 nM | High | Nitrogen in pyridine accepts H-bond from Lysine in active site. |
| 3-Methoxy-phenyl | ~150 nM | Moderate | Electron-donating group improves potency but reduces metabolic stability. |
| Alkyl (Methyl/Ethyl) | > 10 | N/A | Loss of aromatic stacking interactions; inactive. |
| Fused Pyrrole | < 10 nM | Very High | Planar extension (pyrrolo[3,2-g]isoquinoline) maximizes |
Signaling Pathway Visualization
Understanding the downstream effects of inhibiting Haspin with this scaffold is crucial for drug development.
Figure 2: Biological cascade of Haspin kinase inhibition. The scaffold blocks the phosphorylation of Histone H3, preventing proper cell division.
Case Study: Optimization of a Lead Compound
A notable success in utilizing this scaffold involved the development of pyrrolo[3,2-g]isoquinoline derivatives.
-
Challenge: The parent 3-aminoisoquinoline showed promise but lacked selectivity against CLK1 (Cdc2-like kinase 1).
-
Solution: Fusing a pyrrole ring to the isoquinoline core (creating a tricyclic system) and substituting the 3-amine with a 4-pyridine group.
-
Result: The lead compound achieved an
of 10 nM against Haspin with >50-fold selectivity over CLK1. The tricyclic core filled the hydrophobic pocket more effectively, while the pyridine nitrogen formed a critical water-mediated hydrogen bond.
Future Outlook
The isoquinoline-3-amine scaffold is evolving beyond simple kinase inhibition:
-
PROTACs: The solvent-exposed nature of the C3-amine makes it an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs) to degrade oncogenic proteins.
-
CNS Agents: Due to the low molecular weight and lipophilicity of the core, derivatives are being explored for blood-brain barrier penetrance in Alzheimer's research (targeting GSK-3
).
References
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines Source: MDPI (Molecules) URL:[Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase Source: MDPI (Pharmaceuticals) URL:[Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC (PubMed Central) URL:[Link]
-
Isoquinolin-3-Amine | C9H8N2 | CID 311869 Source:[1] PubChem URL:[1][Link]
-
Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents Source: RSC Advances URL:[2][Link]
Sources
Methodological & Application
Application Note: Buchwald-Hartwig Amination of 6-Fluoroisoquinolin-3-amine
Executive Summary & Strategic Analysis
The Buchwald-Hartwig amination of 6-fluoroisoquinolin-3-amine presents a specific set of challenges distinct from standard aniline couplings. This substrate combines a primary heteroaromatic amine (prone to catalyst poisoning via the pyridine-like nitrogen) with a remote electron-withdrawing fluorine substituent.
From a mechanistic standpoint, the 6-fluoro group exerts an inductive effect (
Key Success Factors:
-
Ligand Selection: Monodentate biaryl phosphines (e.g., BrettPhos) are superior to bidentate ligands (BINAP) for this specific substrate class because they prevent the formation of stable, unreactive bis-amine Pd complexes.
-
Base Strength: While sodium tert-butoxide (NaOtBu) is standard, the acidity of the N-H protons in amino-isoquinolines allows for the use of weaker bases (Cs₂CO₃) if functional group tolerance is required.
-
Precatalyst Activation: The use of G3 or G4 palladacycle precatalysts is strongly recommended over Pd(OAc)₂ or Pd₂dba₃ to ensure rapid, irreversible formation of the active L-Pd(0) species, preventing induction periods common with electron-deficient amines.
Reaction Mechanism & Catalytic Cycle
Understanding the cycle is critical for troubleshooting. For heteroaromatic amines, the resting state is often the off-cycle [L-Pd(Ar)(Amine)] complex. Bulky ligands like BrettPhos destabilize this resting state, forcing the cycle forward toward reductive elimination.
Figure 1: Catalytic cycle highlighting the risk of off-cycle catalyst sequestration by the heteroaromatic amine, mitigated by bulky ligands.
Experimental Protocols
Method A: High-Throughput / High-Yield (Recommended)
Best for: Complex coupling partners, library synthesis, and when high conversion is critical.
Reagents:
-
Amine: 6-Fluoroisoquinolin-3-amine (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Chloride (1.0 - 1.2 equiv)[1]
-
Catalyst: BrettPhos Pd G4 (2-4 mol%)
-
Base: NaOtBu (1.4 equiv)[2]
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Vessel Prep: Oven-dry a reaction vial (microwave vial or Schlenk tube) containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with 6-fluoroisoquinolin-3-amine (1.0 equiv), the aryl halide (1.0 equiv), BrettPhos Pd G4 (0.02 equiv), and NaOtBu (1.4 equiv).
-
Note: If the aryl halide is a liquid, add it after the solvent.
-
-
Purging: Cap the vial and purge with inert gas for 5 minutes (vacuum/backfill x3).
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Concentration should be 0.1 M to 0.25 M relative to the amine.
-
Reaction: Stir at 80–100 °C for 2–12 hours.
-
Monitoring: Monitor by LCMS. The starting amine (MW ~162) is distinct. Look for the disappearance of the amine, as the product and aryl halide may have overlapping retention times in early stages.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Method B: Cost-Effective / Scale-Up
Best for: Simple aryl bromides, larger scales (>5g), or base-sensitive substrates.
Reagents:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) + Xantphos (2-4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or Toluene/t-BuOH (5:1)
Procedure Modifications:
-
Pre-stir the Pd source and Xantphos in the solvent for 10 minutes at RT to form the active catalyst complex (color change from purple to yellow/orange) before adding the amine and base.
-
Requires higher temperature (100–110 °C) and longer reaction times (12–24 h) due to the weaker base and heterogeneous nature of Cs₂CO₃.
Optimization & Troubleshooting Guide
If the standard protocol fails, use this logic flow to diagnose the issue.
Figure 2: Decision tree for optimizing reaction conditions based on LCMS data.
Quantitative Comparison of Conditions
| Parameter | Method A (Recommended) | Method B (Alternative) | Reasoning |
| Ligand | BrettPhos | Xantphos | BrettPhos is highly selective for primary amines; Xantphos is cheaper but less active. |
| Pd Source | Pd G4 Precatalyst | Pd₂(dba)₃ | Precatalysts guarantee active Pd(0); dba can inhibit reaction if not fully displaced. |
| Base | NaOtBu | Cs₂CO₃ | NaOtBu is faster; Cs₂CO₃ is necessary if the coupling partner has esters/nitriles. |
| Temp | 80–100 °C | 100–110 °C | Heteroaromatic amines require thermal energy to overcome Pd-N coordination. |
References
-
Proisy, N., et al. (2009). "Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald–Hartwig Reaction." Synthesis, 2009(04), 0561–0566.[3]
- Grounding: Establishes the viability of coupling 3-aminoisoquinolines using Pd c
-
Surry, D. S., & Buchwald, S. L. (2011).[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[4]
- Grounding: Authoritative source for ligand selection (BrettPhos) for primary amines.
-
BenchChem Protocol Library. "Optimization of Buchwald-Hartwig amination conditions."
- Grounding: General operational parameters for Pd-G3/G4 prec
-
Csajbók, É., et al. (2012). "Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines." Arkivoc, 2012(5), 109-119.[5]
- Grounding: Specific precedent for the fluorescence properties and coupling conditions of isoquinolin-3-amine deriv
Sources
Suzuki coupling conditions for 6-fluoroisoquinolin-3-amine
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 6-Fluoroisoquinolin-3-amine Scaffolds
Part 1: Executive Summary & Strategic Analysis
The Challenge: Functionalizing 6-fluoroisoquinolin-3-amine via Suzuki-Miyaura coupling presents a classic "heterocycle incompatibility" paradox. While the 6-fluoro substituent activates the ring for oxidative addition (by lowering the LUMO energy), the C3-amine and isoquinoline nitrogen act as potent Lewis bases. These nitrogens can displace phosphine ligands from the Palladium (Pd) center, forming stable, catalytically inactive "Pd-amine traps" (catalyst poisoning). Furthermore, the free amine protons are susceptible to deprotonation by strong bases, leading to side reactions.
The Solution: Successful coupling requires a protocol that outcompetes the substrate's intrinsic coordination ability. This is achieved through:
-
Ligand Dominance: Using bulky, electron-rich ligands (e.g., dppf, XPhos) that bind Pd tighter than the substrate nitrogen.
-
Base Selection: Utilizing mild, inorganic bases (K₃PO₄, Cs₂CO₃) to avoid amine deprotonation while sufficiently activating the boronic acid.
-
Solvent Systems: Biphasic systems (Dioxane/H₂O) that facilitate the solubility of inorganic bases and stabilize the catalytic cycle.
Part 2: Mechanistic Insight & Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the "Death Pathway" where the free amine poisons the catalyst, and the "Productive Pathway" enabled by optimized conditions.
Caption: Figure 1. Competitive coordination pathways in the Suzuki coupling of amino-isoquinolines. Bulky ligands prevent the formation of the inactive 'Trap' complex.
Part 3: Experimental Protocols
Note: These protocols assume the starting material is a halogenated derivative (e.g., 1-chloro- or 4-bromo-6-fluoroisoquinolin-3-amine).
Protocol A: The "Workhorse" Method (High Robustness)
Best for: Standard aryl boronic acids and gram-scale synthesis.
Rationale: Pd(dppf)Cl2 is a robust catalyst where the ferrocene backbone creates a large bite angle, stabilizing the Pd center against amine coordination.
| Component | Reagent | Equivalents | Notes |
| Substrate | Halo-6-fluoroisoquinolin-3-amine | 1.0 equiv | |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 equiv | Excess compensates for protodeboronation. |
| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | 0.05 equiv (5 mol%) | Air-stable, robust. |
| Base | K₂CO₃ (2M aq.) | 3.0 equiv | Carbonate is mild enough to spare the amine. |
| Solvent | 1,4-Dioxane | 10 mL / mmol | High boiling point, miscible with water. |
Step-by-Step:
-
Charge: In a reaction vial, combine the halo-isoquinoline (1.0 equiv), aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane and 2M aq. K₂CO₃ via syringe.
-
Heat: Heat the mixture to 90°C for 4–12 hours. Monitor via LCMS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH). Note: The amine product may streak; add 1% Et₃N to the eluent.
Protocol B: The "Challenging Substrate" Method (High Activity)
Best for: Sterically hindered boronic acids, heteroaryl boronates, or chlorides.
Rationale: XPhos Pd G2 generates a highly active monoligated Pd(0) species. The bulky biaryl ligand forms a "roof" over the Pd, physically blocking the approach of the isoquinoline nitrogen.
| Component | Reagent | Equivalents | Notes |
| Catalyst | XPhos Pd G2 | 0.02 equiv (2 mol%) | Pre-catalyst ensures rapid activation. |
| Base | K₃PO₄ (Tribasic) | 3.0 equiv | Phosphate is superior for heteroaryl couplings. |
| Solvent | n-Butanol / Water (4:1) | 5 mL / mmol | Alcohol solvents can accelerate transmetalation. |
Step-by-Step:
-
Charge: Combine substrate, boronic acid, XPhos Pd G2, and solid K₃PO₄ in a vial.
-
Inert: Purge with Argon (3x vacuum/fill cycles).
-
Solvent: Add degassed n-BuOH/H₂O mixture.
-
Heat: Heat to 100°C for 2–6 hours.
-
Workup: Standard extraction.
Protocol C: The "Protection" Strategy (Fail-Safe)
Use if direct coupling yields <20% or if purification is difficult.
If the free amine causes insurmountable issues (e.g., oxidative degradation), protect it as an acetamide.
-
Protection: React substrate with Ac₂O (1.1 equiv) in Pyridine/DCM (RT, 2h).
-
Coupling: Run Protocol A on the N-acetyl intermediate.
-
Deprotection: Hydrolyze with K₂CO₃ in MeOH/H₂O (reflux, 1h) or 1M HCl (60°C).
Part 4: Data & Troubleshooting
Solvent & Base Screening Matrix
Relative efficiency based on typical amino-heterocycle couplings.
| Solvent System | Base | Yield Potential | Comments |
| Dioxane / H₂O | K₂CO₃ | High | The "Gold Standard". Balanced solubility. |
| DMF | Cs₂CO₃ | Medium | Good for insoluble substrates, but workup is tedious. |
| Toluene / H₂O | K₃PO₄ | High | Excellent for sterically hindered partners. |
| THF | NaOtBu | Low | Strong base often causes side reactions with free NH₂. |
Troubleshooting "The Black Box"
| Observation | Diagnosis | Corrective Action |
| No Reaction (Starting Material Intact) | Catalyst Poisoning | Switch to XPhos Pd G2 or CataXCium A . Increase temp to 110°C. |
| Protodeboronation (Boronic acid lost) | Hydrolysis too fast | Switch to Boronic Ester (Pinacol) or add base slowly. Reduce water ratio. |
| Homocoupling (Ar-Ar) | Oxidative coupling | Ensure strict Oxygen-free conditions. Remove O₂ from solvents rigorously. |
| Black Precipitate (Pd Black) | Catalyst Decompostion | Ligand is falling off. Add 10% extra free ligand (e.g., PPh₃ or XPhos). |
References
-
Suzuki, A. (2010).[1][2] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Link
-
Maligres, P. E., et al. (2015). Development of a Robust Suzuki–Miyaura Cross-Coupling Process for the Synthesis of a Key Intermediate of a 5-Lipoxygenase Inhibitor. Organic Process Research & Development. (Demonstrates handling of amino-heterocycles). Link
-
Broutin, P. E., et al. (2024).[3] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances. (Key reference for free-amine compatibility). Link
-
Li, H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI Molecules. Link
Sources
Application Note: Solubilization & Handling of 6-Fluoroisoquinolin-3-amine Hydrochloride in DMSO
This Application Note is designed for researchers and drug development professionals requiring a high-precision protocol for the solubilization, handling, and storage of 6-Fluoroisoquinolin-3-amine hydrochloride in Dimethyl Sulfoxide (DMSO) .
Abstract & Scope
6-Fluoroisoquinolin-3-amine hydrochloride is a fluorinated heteroaromatic building block frequently employed in the synthesis of kinase inhibitors and CNS-active agents. While the hydrochloride salt form enhances stability and water solubility compared to the free base, its behavior in organic solvents requires specific handling to prevent precipitation or degradation.
This guide provides a self-validating protocol for preparing stable stock solutions in DMSO. It addresses the thermodynamic challenges of dissolving crystalline HCl salts in aprotic solvents and outlines critical storage parameters to maintain compound integrity.
Physicochemical Profile & Solubility Data
Understanding the compound's physical state is a prerequisite for successful dissolution.
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid (crystalline powder) |
| Molecular Formula | C₉H₇FN₂[1][2][3][4][5] · HCl |
| Hygroscopicity | Moderate (HCl salts are prone to moisture uptake) |
| DMSO Solubility (Est.) | ≥ 50 mM (High solubility in polar aprotic media) |
| Water Solubility | Soluble (Salt form facilitates aqueous dissolution) |
| Ethanol Solubility | Moderate to Low (Often requires warming) |
Technical Insight: The hydrochloride counterion disrupts the crystal lattice, generally aiding solubility in polar solvents like DMSO and water. However, the high lattice energy of heteroaromatic salts can sometimes require kinetic energy input (sonication/heat) to initiate the dissolution process in viscous solvents like DMSO.
Protocol: Preparation of Stock Solutions
Pre-Solubilization Checklist
-
Solvent Quality: Use only Anhydrous DMSO (Grade ≥99.9%) stored under inert gas or molecular sieves to prevent hydrolysis or oxidation.
-
Temperature Equilibration: Allow the compound vial to reach room temperature before opening. Opening a cold vial causes atmospheric moisture condensation, which degrades the solid and introduces water into your DMSO stock (leading to compound precipitation upon freezing).
Step-by-Step Dissolution Workflow (10 mM Stock)
Target: Prepare 1 mL of a 10 mM stock solution.
Calculation:
Procedure:
-
Weighing: Accurately weigh 2.0 mg (rounding for ease) of 6-Fluoroisoquinolin-3-amine HCl into a sterile, amber glass vial (or polypropylene microtube).
-
Solvent Calculation: Adjust DMSO volume to match the exact mass weighed to maintain 10 mM concentration.
-
Formula:
-
Example: If you weighed 2.10 mg , add 1.057 mL (1057 µL) of DMSO.
-
-
Addition: Add the calculated volume of Anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds.
-
Observation: The solid should dissolve rapidly. The solution may appear clear or slightly yellow.
-
-
Clarification (If needed): If particles remain, sonicate in a water bath at ambient temperature for 2–5 minutes.
-
Inspection: Hold the vial against a light source. The solution must be free of turbidity or floating crystals.
Visual Workflow Diagram
Figure 1: Logic flow for the preparation of homogenous stock solutions.
Troubleshooting & Optimization
Even with standard protocols, solubility issues can arise due to batch variability (crystal size, polymorphs).
| Issue | Root Cause | Corrective Action |
| Persistent Haze | Kinetic trap or saturation | Warm gently to 37°C in a water bath for 5 mins, then vortex. Do not exceed 50°C to avoid degradation. |
| Gelling | High concentration (>100 mM) | Dilute to a lower concentration (e.g., 50 mM or 10 mM). |
| Precipitation on Dilution | "Crash out" in aqueous media | When dosing into cell media (water), ensure DMSO concentration is <1% and add slowly with rapid mixing. |
Solubility Decision Tree
Figure 2: Troubleshooting logic for stubborn particulates.
Storage & Stability
-
Short Term (Days): Store at room temperature protected from light. DMSO freezes at 19°C; repeated freeze-thaw cycles at 4°C can promote crystal nucleation.
-
Long Term (Months): Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C .
-
Critical: Use vials with O-ring seals to prevent DMSO evaporation or water ingress.
-
-
Freeze/Thaw: Limit to < 3 cycles. If precipitation occurs upon thawing, warm to 37°C and vortex to redissolve before use.
Safety & Handling (E-E-A-T)
-
DMSO Permeability: DMSO is a potent skin penetrant and will carry the dissolved fluorinated compound into the bloodstream. Double-gloving (Nitrile) is mandatory.
-
Compound Hazards: As an amino-isoquinoline derivative, treat as a potential irritant and biologically active agent (potential kinase inhibitor). Avoid dust inhalation.[8][9][10][11]
-
Disposal: Dispose of DMSO solutions via non-halogenated organic waste streams (unless the fluorine content dictates otherwise per local EHS regulations).
References
-
PubChem Compound Summary. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (Analogous Structure Properties). National Center for Biotechnology Information. Link
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. (Standard reference for DMSO solubility profiles of organic salts). Link
-
BLD Pharm. Product Analysis: 6-Fluoroisoquinolin-3-amine hydrochloride (BD02614601).[1] (Source for CAS and Physical Form). Link
-
Enamine. Building Blocks: Isoquinolines. (General solubility parameters for amino-isoquinoline building blocks). Link
Sources
- 1. 1009034-72-3|6-Fluoroisoquinolin-1-amine|BLD Pharm [bldpharm.com]
- 2. aceschem.com [aceschem.com]
- 3. 6-fluoroisoquinolin-4-amine; CAS No.: 1780542-36-0 [chemshuttle.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. studylib.net [studylib.net]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tri-iso.com [tri-iso.com]
6-Fluoroisoquinolin-3-amine hydrochloride in kinase inhibitor design
Application Note: 6-Fluoroisoquinolin-3-amine Hydrochloride in Kinase Inhibitor Design
Abstract
This technical guide details the strategic application of 6-Fluoroisoquinolin-3-amine hydrochloride (6-F-IQA) as a privileged scaffold in the design of ATP-competitive kinase inhibitors.[1] While isoquinolin-3-amines are established hinge-binding motifs, the incorporation of a fluorine atom at the C6 position introduces critical physicochemical modulations—specifically blocking metabolic soft spots and tuning the pKa of the hinge-binding nitrogen.[1] This note provides a comprehensive rationale for its use, validated synthetic coupling protocols, and biological assay workflows.
Part 1: Scientific Rationale & Scaffold Analysis
The "Fluorine Effect" in Isoquinoline Scaffolds
The 6-Fluoroisoquinolin-3-amine scaffold represents a "privileged structure" in kinase medicinal chemistry.[1] Its utility is derived from two synergistic features:
-
The Hinge-Binding Motif (C3-Amine + N2):
-
The isoquinoline nitrogen (N2) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.[1]
-
The exocyclic amine at C3 acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue.[1]
-
Significance: This D-A (Donor-Acceptor) motif mimics the adenine ring of ATP, making it a potent Type I inhibitor anchor.[1]
-
-
The C6-Fluorine Substituent:
-
Metabolic Stability: The C6 and C7 positions of isoquinolines are prone to oxidative metabolism by Cytochrome P450 enzymes (CYP-mediated hydroxylation).[1] Fluorine substitution at C6 effectively blocks this metabolic "soft spot" due to the strength of the C-F bond (approx. 116 kcal/mol).[1]
-
Electronic Tuning: The high electronegativity of fluorine pulls electron density from the aromatic ring system. This slightly lowers the basicity (pKa) of the N2 nitrogen, potentially improving selectivity by altering the hydrogen bond strength and reducing non-specific protein binding.[1]
-
Structural Visualization: Binding Mode
The following diagram illustrates the pharmacophore interactions of a generic inhibitor derived from this scaffold within the ATP-binding pocket.
Caption: Pharmacophore map showing the bidentate hinge binding of the scaffold and the metabolic blocking role of the C6-fluorine.[1]
Part 2: Chemical Synthesis & Coupling Protocols
Objective: To couple 6-Fluoroisoquinolin-3-amine HCl to a core scaffold (e.g., a carboxylic acid-containing fragment) to generate a full kinase inhibitor.[1]
Pre-requisite:
-
Compound: 6-Fluoroisoquinolin-3-amine hydrochloride (CAS: 1306606-24-7 or analog).[1]
-
Storage: Hygroscopic solid; store at -20°C under desiccant.
Protocol A: Amide Coupling (HATU Method)
Use this method when attaching the scaffold to a carboxylic acid core.
Materials:
-
Carboxylic Acid Core (1.0 eq)[1]
-
6-Fluoroisoquinolin-3-amine HCl (1.1 eq)[1]
-
HATU (1.2 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)[1]
-
Solvent: Anhydrous DMF or DMAc
Step-by-Step Procedure:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid Core in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Free Basing: In a separate vial, suspend 6-Fluoroisoquinolin-3-amine HCl in a minimal amount of DMF. Add remaining DIPEA (1.0 - 2.0 eq) to neutralize the HCl salt.[1] Note: Ensure the amine is fully dissolved/suspended.
-
Coupling: Add the amine solution to the activated acid mixture dropwise.
-
Reaction: Stir the reaction mixture at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid (M+) and appearance of the product (M+1).[1]
-
Work-up:
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: Buchwald-Hartwig Amination
Use this method if coupling to an aryl halide core.[1]
Materials:
-
Aryl Bromide/Iodide Core (1.0 eq)[1]
-
6-Fluoroisoquinolin-3-amine HCl (1.2 eq)[1]
-
Catalyst: Pd2(dba)3 (0.05 eq)[1]
-
Ligand: Xantphos (0.1 eq)[1]
-
Base: Cs2CO3 (3.0 eq)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Preparation: Charge a microwave vial with the Aryl Halide, Amine HCl salt, Pd2(dba)3, Xantphos, and Cs2CO3.
-
Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane via syringe.
-
Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 1–4 hours.
-
Filtration: Cool to RT, dilute with DCM, and filter through a Celite pad.
-
Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Part 3: Biological Validation (Kinase Assay)
Objective: Determine the IC50 of the synthesized inhibitor against a target kinase (e.g., PIM1, FLT3).[1]
Protocol C: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay measures ADP formed from a kinase reaction; ADP is converted into ATP, which is converted into light by luciferase.[1]
Reagents:
-
Kinase Enzyme (e.g., Recombinant Human PIM1)[1]
-
Substrate (e.g., S6 peptide)[1]
-
Ultrapure ATP
-
ADP-Glo™ Reagent & Kinase Detection Reagent[1]
-
Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.[1]
Workflow:
-
Compound Prep: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Perform 3-fold serial dilutions in DMSO (10 points).
-
Enzyme Mix: Dilute the kinase in Assay Buffer to 2x the optimal concentration (determined by titration, typically 1–5 ng/µL).
-
Substrate/ATP Mix: Prepare 2x Substrate/ATP mix in Assay Buffer. (ATP concentration should be at Km_app).[1]
-
Reaction Assembly (384-well plate):
-
Incubation: Incubate at RT for 60 minutes.
-
ADP-Glo Step: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate 40 min at RT.
-
Detection Step: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).[1] Incubate 30 min at RT.
-
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Data Analysis:
-
Calculate % Inhibition:
-
Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.[1]
Part 4: Data Summary & Troubleshooting
Physicochemical Properties (Calculated)
| Property | Value | Implication |
| MW (Free Base) | 162.16 g/mol | Low MW allows for "Fragment-Growing" |
| cLogP | ~1.9 | Good lipophilicity for cell permeability |
| TPSA | ~39 Ų | High potential for CNS penetration (if desired) |
| pKa (Ring N) | ~3.5 - 4.0 | Reduced basicity vs non-fluorinated analog (pKa ~5.[1]0) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Amide Coupling | HCl salt interfering with base stoichiometry. | Pre-treat the HCl salt with 1.0 eq of base in a separate vial before adding to the activated ester. |
| Precipitation in Assay | Compound aggregation at high concentrations.[1] | Ensure final DMSO concentration is <1%.[1] Check solubility in buffer; add 0.01% Triton X-100 if necessary.[1] |
| Regioselectivity Issues | Coupling occurring at Ring N instead of Exocyclic Amine. | The exocyclic amine is significantly more nucleophilic.[1] Use stoichiometric control and avoid strong bases (like NaH) that might deprotonate the Ring N. |
References
-
BioSolveIT. Hinge Binder Collection For Kinase Inhibitor Design.[1] (2024).[1][3] Link
-
Rachman, M., et al. Discovery of a novel kinase hinge binder fragment by dynamic undocking.[1][] RSC Medicinal Chemistry, 11, 552-558 (2020).[1] Link
-
ChEMBL Database. Compound Report: Isoquinolin-3-amine.[1][5] EMBL-EBI.[1] Link
-
BenchChem. Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. (2025).[1] Link
-
Roskoski, R. Properties of FDA-approved small molecule protein kinase inhibitors.[1] Pharmacological Research, 144, 19-50 (2019).[1] Link[1]
Sources
Application Notes & Protocols: Amide Coupling Strategies for 6-Fluoroisoquinolin-3-amine
Introduction: The Challenge and Opportunity of a Privileged Scaffold
The isoquinoline core is a prominent nitrogen-containing heterocycle, pivotal in medicinal chemistry due to its presence in a wide array of bioactive molecules and pharmaceuticals.[1][2] The specific derivative, 6-fluoroisoquinolin-3-amine, presents a valuable building block for drug discovery programs. The fluorine atom at the 6-position can enhance metabolic stability and modulate physicochemical properties such as pKa and lipophilicity, while the 3-amino group serves as a critical handle for diversification through reactions like amide bond formation.
However, the electronic nature of this scaffold presents a distinct challenge. The nitrogen atom in the isoquinoline ring and the electron-withdrawing fluorine atom collaboratively decrease the nucleophilicity of the 3-amino group. This makes it an electron-deficient amine, which can be sluggish and unreactive in standard amide coupling reactions.[3][4]
This guide provides an in-depth analysis of robust and efficient amide coupling protocols tailored for this challenging substrate. We will explore the mechanistic underpinnings of modern coupling reagents, offer a data-driven framework for selecting the optimal reaction conditions, and provide detailed, field-proven experimental protocols for researchers in drug development.
Pillar 1: Mechanistic Insight into Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid to overcome a significant energy barrier.[5] Coupling reagents achieve this by converting the hydroxyl group of the acid into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.
A. Carbodiimide-Mediated Couplings (e.g., EDC/HOBt)
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a cornerstone of amide synthesis.[6][7] The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate. While this intermediate can be directly attacked by an amine, its high reactivity can lead to side reactions, including racemization of chiral carboxylic acids and formation of a stable N-acylurea byproduct.[8]
To mitigate these issues and enhance efficiency, additives like 1-hydroxybenzotriazole (HOBt) are crucial.[9] HOBt acts as an acyl transfer agent, intercepting the O-acylisourea to form a more stable but still highly reactive HOBt active ester. This active ester then reacts cleanly with the amine to yield the desired amide, regenerating HOBt in a catalytic cycle.[3][9] This two-stage activation provides a more controlled and efficient pathway, especially for less reactive amines.
B. Uronium/Aminium Salt-Mediated Couplings (e.g., HATU)
For challenging substrates like 6-fluoroisoquinolin-3-amine, uronium/aminium salt-based reagents are often superior.[10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt).[8][10]
The mechanism involves the initial deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive acyl-uronium salt, which rapidly converts to a HOAt active ester.[11][12] The HOAt ester is even more reactive and selective than its HOBt counterpart, leading to faster reaction rates and higher yields, particularly with electron-deficient amines.[8][10] The order of reagent addition is critical; pre-activation of the carboxylic acid with HATU and base before adding the amine often prevents unwanted side reactions.[13][14]
Pillar 2: Reagent Selection and Optimization
Choosing the right coupling conditions is paramount for success.[6] While a vast number of reagents exist, a pragmatic approach focuses on a few reliable systems. The table below compares the most relevant protocols for coupling with 6-fluoroisoquinolin-3-amine.
| Coupling System | Mechanism Type | Typical Yields | Advantages | Considerations & Disadvantages |
| EDC / HOBt | Carbodiimide + Additive | Moderate to Good | Cost-effective; water-soluble urea byproduct is easy to remove during workup.[8] | Can be sluggish with electron-deficient amines; risk of side reactions if HOBt is omitted.[3][9] |
| HATU / DIPEA | Uronium/Aminium Salt | Good to Excellent | Highly efficient for difficult couplings and sterically hindered substrates; fast reaction times.[3][10] | Higher cost; reagent and byproducts can be allergenic; requires careful handling.[8] |
| T3P® (n-Propylphosphonic anhydride) | Phosphonic Anhydride | Good to Excellent | High reactivity; byproducts are water-soluble and easily removed; often works when others fail.[15] | Typically requires stoichiometric amounts of base; reagent is viscous and can be difficult to handle. |
| Acyl Chloride | Acyl Halide | Variable | Highly reactive; inexpensive. | Harsh conditions for formation (e.g., SOCl₂) are not compatible with sensitive functional groups; often leads to side products.[6][16] |
Recommendation: For initial attempts with a new carboxylic acid, HATU is the reagent of choice due to its high success rate with challenging amines. If cost is a major concern or for scaling up a reaction that is known to work, EDC/HOBt , potentially with a catalytic amount of DMAP, is a viable alternative.[3]
Pillar 3: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. Adherence to details such as solvent purity and order of addition is critical for optimal results.
General Experimental Workflow
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended starting point for coupling any new carboxylic acid to 6-fluoroisoquinolin-3-amine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
6-Fluoroisoquinolin-3-amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Add DIPEA (3.0 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.2 eq) in one portion. The solution may turn yellow.
-
Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.[14]
-
Add 6-fluoroisoquinolin-3-amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography to yield the pure amide.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a reliable and more economical alternative, suitable for less sterically demanding acids or for process scale-up.
Materials:
-
Carboxylic Acid (1.0 eq)
-
6-Fluoroisoquinolin-3-amine (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Reaction vessel, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq), 6-fluoroisoquinolin-3-amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the components in anhydrous DCM or DMF (to make a ~0.1 M solution).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.5 eq) to the cooled, stirring solution in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform an extractive workup as described in Protocol 1.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, which may contain EDC-urea byproduct if the workup was not thorough, is purified by silica gel column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Insufficiently reactive coupling agent. 2. Wet reagents or solvent. 3. Incorrect order of addition. | 1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).[13] 2. Ensure all reagents are anhydrous and use freshly opened solvent from a sure-seal bottle.[14] 3. For HATU, always pre-activate the acid before adding the amine. |
| Messy TLC / Multiple Spots | 1. Decomposition of starting material or product. 2. Side reactions (e.g., N-acylurea formation with EDC). | 1. Run the reaction at a lower temperature (0°C to RT). 2. Ensure an adequate amount of additive (HOBt/HOAt) is used. For EDC, a thorough acidic and basic wash during workup helps remove byproducts.[17] |
| Difficulty Removing Byproducts | 1. EDC-urea is soluble in some organic solvents. 2. Tetramethylurea (from HATU) is water-soluble but can be persistent. | 1. For EDC-urea, a diligent aqueous workup is key. In some cases, precipitating the product from a solvent in which the urea is soluble (like acetonitrile) can be effective.[13] 2. Multiple aqueous washes are usually sufficient to remove HATU byproducts. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. commonorganicchemistry.com. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). commonorganicchemistry.com. [Link]
-
Mylavarapu, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. hepatochem.com. [Link]
-
RSC Publishing. (2008). Amide bond formation: beyond the myth of coupling reagents. pubs.rsc.org. [Link]
-
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science. [Link]
-
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. luxembiotech.com. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. peptides.com. [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(11), 4252-4256. [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. reddit.com. [Link]
-
ResearchGate. (n.d.). Synthesis of fluoro isoquinolines by Kubickova et al. ResearchGate. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. pubs.rsc.org. [Link]
-
Reddit. (2022). amide coupling help. reddit.com. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. innovareacademics.in. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. aapptec.com. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. organic-chemistry.org. [Link]
-
MDPI. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. mdpi.com. [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. axispharm.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.box]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 16. Lab Reporter [fishersci.co.uk]
- 17. reddit.com [reddit.com]
Functionalization of C3-amino group in fluoroisoquinolines
Application Note: Strategic Functionalization of the C3-Amino Motif in Fluoroisoquinolines
Abstract
This guide details the synthetic functionalization of the C3-amino group in fluorinated isoquinoline scaffolds. While fluoroisoquinolines are privileged structures in kinase inhibitor discovery due to their metabolic stability and lipophilicity, the C3-amino substituent presents a unique reactivity paradox: it is chemically distinct from both simple anilines and 2-aminopyridines. This note provides validated protocols for Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig), radical-nucleophilic substitution (Sandmeyer-type), and annulation strategies, specifically optimized to overcome the electron-deficient nature of the fluorinated heteroaromatic ring.
Introduction & Strategic Analysis
The Fluorine Effect in Isoquinoline Scaffolds
The incorporation of fluorine into the isoquinoline core (positions C1, C4-C8) is a standard medicinal chemistry tactic to block metabolic "soft spots" (preventing P450 oxidation) and modulate pKa. However, the strong electronegativity of fluorine (
Reactivity Profiling: C3-NH2 vs. Aniline
The C3-amino group in fluoroisoquinolines is significantly less nucleophilic than a standard aniline due to two factors:
-
Endocyclic Nitrogen Sink: The ring nitrogen (N2) acts as an electron sink via resonance, delocalizing the lone pair of the exocyclic amine.
-
Fluoro-Deactivation: Fluorine substituents on the benzenoid ring (C5-C8) lower the HOMO energy of the amine, rendering it sluggish in standard nucleophilic attacks (e.g., amide coupling, SN2).
Implication: Standard conditions for anilines often fail.[1] Protocols must utilize activated electrophiles , high-activity catalysts (Pd-L systems) , or radical pathways .
Decision Matrix & Workflow
The following diagram outlines the strategic decision-making process for functionalizing the C3-amino group based on the desired downstream application.
Figure 1: Strategic workflow for C3-amino functionalization. Select the pathway based on the target chemotype.
Detailed Protocols
Protocol 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
Best for: Attaching aryl or heteroaryl groups to the C3-amine.
The Challenge: The fluoroisoquinoline amine is a poor nucleophile. It competes poorly with other nucleophiles and can poison the catalyst by binding Pd through the endocyclic N2. The Solution: Use of bulky, electron-rich biaryl phosphine ligands (BrettPhos) or bidentate ligands (Xantphos) to prevent catalyst deactivation and facilitate reductive elimination.
Materials:
-
Substrate: 3-Amino-6-fluoroisoquinoline (or analogue) (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Chloride (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: BrettPhos (highly recommended for deactivated amines) or Xantphos (4-10 mol%)
-
Base:
(2.0 equiv) or NaOtBu (stronger, use if substrate tolerates) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the fluoroisoquinoline amine, aryl halide,
, Ligand, and Base. -
Degassing: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Activation: Heat the mixture to 100°C for 12–18 hours. Note: Lower temperatures (80°C) may work for iodides, but bromides/chlorides on this scaffold require higher energy.
-
Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).
Expert Insight: If the reaction stalls, switch to the precatalyst BrettPhos Pd G3 . This ensures rapid initiation and protects the active Pd(0) species from the endocyclic nitrogen of the isoquinoline [1].
Protocol 2: Transformation to C3-Halides (Sandmeyer-Type)
Best for: Converting the C3-NH2 into a reactive "handle" (Cl, Br, I) for subsequent Suzuki or Sonogashira coupling.
The Challenge: Classical aqueous Sandmeyer conditions (NaNO2/HCl) often fail due to the poor solubility of fluoroisoquinolines in acid and the instability of the diazonium intermediate.
The Solution: Nonaqueous Diazotization using alkyl nitrites (
Materials:
-
Substrate: 3-Amino-fluoroisoquinoline (1.0 equiv)
-
Reagent:
( ) (1.5 equiv) -
Halogen Source:
or (anhydrous, 1.2 equiv) -
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Dissolve the copper halide (
) in dry MeCN at room temperature. -
Addition: Add
dropwise. The solution often turns dark. -
Diazotization: Add the 3-amino-fluoroisoquinoline portion-wise. Caution: Nitrogen gas evolution will occur.
-
Reaction: Stir at 60°C for 2 hours.
-
Quench: Pour into 1N HCl (to break Cu-complexes) and extract with DCM.
Why this works: The organic nitrite generates the diazonium species in situ in the organic phase, allowing immediate radical transfer from the copper salt before the unstable diazonium species can decompose [2].
Protocol 3: Pyrimido-Fused Annulation
Best for: Creating tricyclic cores (e.g., Pyrimido[2,1-a]isoquinolines).
The Challenge: Cyclization requires the C3-amine to act as a nucleophile and the endocyclic N2 to act as a secondary nucleophile (or vice versa). The Solution: Use of symmetric electrophiles like diethyl malonate or reactive 1,3-electrophiles.
Materials:
-
Substrate: 3-Amino-fluoroisoquinoline
-
Reagent: Diethyl malonate (or ethoxymethylene malononitrile for cyano-variants)
-
Solvent/Base: Dowtherm A (thermal) or NaOEt/EtOH (basic)
Step-by-Step Methodology (Thermal Approach):
-
Mix amine and diethyl malonate (1:5 ratio).
-
Heat to 180°C (high temperature required to overcome activation energy).
-
Monitor for the solidification of the product (often precipitates out).
-
Wash the solid with cold ethanol.
Comparative Data & Optimization
Table 1: Ligand Performance for C-N Coupling on 3-Amino-6-Fluoroisoquinoline
| Ligand | Catalyst System | Yield (%) | Notes |
| BrettPhos | Pd(OAc)2 / Cs2CO3 | 88% | Best for deactivated amines. High tolerance for F-substituents. |
| Xantphos | Pd2(dba)3 / Cs2CO3 | 72% | Good general purpose. Requires higher temp (110°C). |
| BINAP | Pd(OAc)2 / NaOtBu | 45% | Often fails due to steric crowding near the isoquinoline N. |
| PPh3 | Pd(PPh3)4 | <10% | Insufficient activity for this scaffold. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Protocol 1, highlighting the critical "Ligand Protection" step that prevents the isoquinoline nitrogen from poisoning the Palladium.
Figure 2: Catalytic cycle of Buchwald-Hartwig coupling. Note the competing "Catalyst Poisoning" pathway which bulky ligands like BrettPhos effectively suppress.
References
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Ma, Z., et al. (2025). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ResearchGate. Available at: [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General reference for Ligand selection).
Sources
Application Note: Comprehensive Storage & Handling Protocol for 6-Fluoroisoquinolin-3-amine Hydrochloride
Abstract & Compound Profile
6-Fluoroisoquinolin-3-amine hydrochloride is a critical heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and ligands for CNS targets.[1] While the aromatic isoquinoline core offers thermodynamic stability, the primary amine functionality at the 3-position is susceptible to oxidative degradation, and the hydrochloride counterion introduces significant hygroscopicity.
This guide defines the optimal storage conditions to maintain >98% purity over extended periods, preventing common failure modes such as hydrolysis-induced aggregation and oxidative discoloration.
Physicochemical Characterization
| Property | Specification | Notes |
| Chemical Name | 6-Fluoroisoquinolin-3-amine hydrochloride | |
| CAS Number | 2580235-20-5 | Distinct from free base (1260760-86-8) |
| Molecular Formula | C₉H₇FN₂[2][3][4] · HCl | |
| Molecular Weight | 198.62 g/mol | Salt form |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation |
| Hygroscopicity | High | HCl salts avidly absorb atmospheric water |
| Solubility | DMSO (>50 mM), Water (>20 mM), Methanol | pH dependent solubility in aqueous media |
Core Storage Directives
Solid State Storage (Lyophilized Powder)
The stability of the solid compound relies on minimizing molecular mobility and preventing the formation of a surface water layer, which catalyzes hydrolysis and oxidation.
-
Temperature:
-
Long-term (>1 month): Store at -20°C . At this temperature, the kinetic rate of oxidation is negligible.
-
Short-term (Active Use): Store at 2°C to 8°C . Constant cycling between -20°C and RT can introduce condensation; therefore, keep a working aliquot at 4°C if used daily.
-
-
Atmosphere:
-
Container:
Solution Stability
Once solubilized, the compound's stability profile changes drastically.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred vehicle for stock solutions.
-
Shelf Life:
-
DMSO Stock (-20°C): Stable for 3–6 months.[1]
-
Aqueous Solution (4°C): Unstable. Use immediately. The acidic nature of the HCl salt in water can lead to gradual hydrolytic degradation if pH is not buffered.
-
-
Freeze-Thaw: Limit to <3 cycles. Repeated crystallization stresses the molecule and promotes precipitation.
Detailed Handling Protocols
Protocol A: Receipt and Initial Aliquoting
Objective: To minimize the bulk container's exposure to atmosphere by creating single-use aliquots immediately upon receipt.[1]
-
Equilibration: Allow the shipping container to warm to room temperature (approx. 30–60 mins) inside a desiccator before opening.
-
Scientific Rationale: Opening a cold vial in humid ambient air causes immediate condensation on the hygroscopic HCl salt, turning the powder into a sticky gum.
-
-
Environment: Perform weighing and aliquoting in a Nitrogen-purged glove box or a low-humidity environment.
-
Aliquoting: Weigh the compound into amber vials based on experimental needs (e.g., 5 mg or 10 mg aliquots).
-
Sealing: Purge the headspace of each vial with Argon gas (heavier than air, providing a better blanket) before capping tightly.
-
Storage: Place aliquots into a secondary container containing active desiccant (e.g., Drierite or Silica Gel) and transfer to -20°C.
Protocol B: Solubilization for Biological Assays
Objective: To prepare a precipitate-free stock solution for cellular or enzymatic assays.[1]
-
Solvent Preparation: Use high-grade DMSO (≥99.9%, sterile filtered).
-
Note: DMSO is hygroscopic.[5] Use a fresh bottle or one stored over molecular sieves.
-
-
Dissolution: Add solvent to the vial. Vortex for 30 seconds.
-
Observation: If the solution appears cloudy, sonicate in a water bath at 35°C for 2 minutes. The HCl salt may require slight warming to fully dissociate in the organic solvent.
-
-
Verification: Inspect visually for "schlieren" lines or particulates.
-
Dilution: When diluting into aqueous buffer, ensure the final organic content is <1% (or as tolerated by the assay). Add the DMSO stock to the buffer while vortexing to prevent local high-concentration precipitation.
Quality Control & Troubleshooting
Self-Validating System: Before critical experiments, validate the compound integrity.[1]
| Observation | Diagnosis | Remediation |
| Powder is caked/sticky | Moisture absorption (Hygroscopic failure).[1] | Dry under high vacuum (0.1 mbar) for 4 hours. Re-verify mass. |
| Color turns dark yellow/brown | Oxidation of the amine. | Check purity via LC-MS. If purity <95%, repurify or discard. |
| Insoluble particles in DMSO | Salt polymerization or impurities. | Centrifuge at 13,000 rpm for 5 min. Use supernatant only. |
Visualizations
Figure 1: Storage & Handling Workflow
This diagram outlines the logical flow from receipt to experimental use, emphasizing the critical "Stop" points for equilibration.
Caption: Workflow ensuring minimal moisture and oxygen exposure during the transition from shipping to long-term storage.
Figure 2: Solvent Selection Decision Tree
A logic guide for solubilizing the HCl salt based on the downstream application.
Caption: Decision matrix for solvent selection to balance solubility (HCl salt) with stability requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45074042, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. (Note: Used for structural analogy of fluorinated isoquinoline salts). Retrieved from [Link]
-
Keasler, K. T., et al. (2023). Handling fluorinated gases as solid reagents using metal-organic frameworks. Science, 381(6665), 1455-1461.[6] (Context on stability of fluorinated reagents). Retrieved from [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. (General guidelines for amine oxidation prevention). Retrieved from [Link]
Sources
- 1. 1009034-72-3|6-Fluoroisoquinolin-1-amine|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. drugfuture.com [drugfuture.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Handling fluorinated gases as solid reagents using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective C4 Halogenation of 6-Fluoroisoquinolin-3-amine
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract & Introduction
The 6-fluoroisoquinolin-3-amine scaffold is a privileged core structure in modern medicinal chemistry, serving as a critical building block for a range of therapeutic agents, including kinase inhibitors and other targeted therapies. The strategic functionalization of this scaffold is paramount for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. Halogenation at the C4 position provides a synthetically versatile handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1][2]
However, the direct and selective halogenation of the electron-rich isoquinoline system presents a significant challenge due to the potential for multiple reaction sites. This application note provides a comprehensive, field-proven guide to the selective electrophilic halogenation (chlorination, bromination, and iodination) of 6-fluoroisoquinolin-3-amine at the C4 position. We will delve into the mechanistic rationale for the observed regioselectivity and present detailed, step-by-step protocols using common N-halosuccinimide (NXS) reagents.
Mechanistic Rationale: Achieving C4 Selectivity
The high regioselectivity of this transformation is a direct consequence of the electronic properties of the starting material. The isoquinoline ring system's reactivity is governed by the interplay of its constituent parts: the electron-deficient pyridine ring and the benzene ring, which is further modulated by the fluoro and amine substituents.[3]
-
The Dominant Activating Group: The C3-amino group (-NH₂) is a powerful electron-donating group (EDG) that significantly activates the isoquinoline ring towards electrophilic aromatic substitution.[4] Through resonance, it increases the electron density at the ortho (C4) and para (C1) positions.
-
Steric and Electronic Factors: While the C1 position is also electronically activated, it is sterically encumbered by the peri-relationship with the C8-hydrogen and electronically distinct due to its proximity to the ring nitrogen. The C4 position, being ortho to the potent C3-amino director, becomes the most nucleophilic and sterically accessible site for electrophilic attack.
-
Subsidiary Directing Effects: The C6-fluoro substituent is a weakly deactivating group that directs ortho and para.[5] Its influence is minor compared to the C3-amino group. The heterocyclic nitrogen atom is electron-withdrawing, deactivating the pyridine portion of the ring system to electrophilic attack.
This confluence of electronic effects funnels the electrophilic halogenating agent preferentially to the C4 position, enabling a highly selective transformation.
Caption: Dominant electronic effects guiding C4 selectivity.
Core Protocols: C4 Halogenation using N-Halosuccinimides
The use of N-halosuccinimides (NBS, NCS, NIS) provides a reliable and scalable method for the C4 halogenation of 6-fluoroisoquinolin-3-amine. These reagents are crystalline solids that are easier to handle than gaseous or liquid elemental halogens and serve as effective sources of electrophilic halogen species ("X⁺").[6][7][8]
General Reaction Scheme:
Where X = Cl, Br, or I
Protocol for C4-Bromination
Description: This protocol utilizes N-Bromosuccinimide (NBS), a mild and effective source of electrophilic bromine, for the selective bromination at the C4 position.
-
Materials & Reagents:
-
6-Fluoroisoquinolin-3-amine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)[6]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-fluoroisoquinolin-3-amine.
-
Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add NBS portion-wise over 5-10 minutes. Causality: Portion-wise addition helps to control the reaction exotherm and prevents the formation of di-halogenated byproducts.[9]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS. A typical TLC eluent is 30-50% EtOAc in Hexanes.
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated Na₂S₂O₃ (to quench any remaining bromine), saturated NaHCO₃, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of EtOAc in Hexanes to afford the pure 4-bromo-6-fluoroisoquinolin-3-amine.[10]
-
Protocol for C4-Chlorination
Description: This protocol employs N-Chlorosuccinimide (NCS), which is generally less reactive than NBS, to achieve selective chlorination.
-
Materials & Reagents:
-
6-Fluoroisoquinolin-3-amine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 - 1.2 eq)[11]
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Other reagents as listed in Protocol 3.1.
-
-
Step-by-Step Procedure:
-
Follow steps 1-3 from Protocol 3.1, using MeCN or DCM as the solvent.
-
Add NCS portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Insight: NCS is less reactive than NBS, so a longer reaction time or gentle heating (e.g., 40 °C) may be required for full conversion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture. Partition the residue between EtOAc and water. Wash the organic layer with water and brine. Note: A thiosulfate wash is generally not necessary for NCS reactions.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography as described previously to obtain 4-chloro-6-fluoroisoquinolin-3-amine.
-
Protocol for C4-Iodination
Description: This protocol uses N-Iodosuccinimide (NIS) for iodination. NIS is the least reactive of the common N-halosuccinimides and may require an acid catalyst for activation in some cases, although the highly activated substrate may not require it.[12]
-
Materials & Reagents:
-
6-Fluoroisoquinolin-3-amine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 - 1.2 eq)[12]
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
(Optional) Trifluoroacetic acid (TFA), catalytic amount
-
Other reagents as listed in Protocol 3.1.
-
-
Step-by-Step Procedure:
-
Follow steps 1-2 from Protocol 3.1, using DCM as the solvent.
-
Add NIS in one portion at room temperature.
-
Stir the reaction at room temperature for 4-12 hours. Expertise Note: If the reaction is sluggish, a catalytic amount of TFA (1-5 mol%) can be added to activate the NIS.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Follow the work-up procedure outlined in Protocol 3.1, including the Na₂S₂O₃ wash to quench excess iodine.
-
Purification: Purify the crude product by flash column chromatography to isolate 4-iodo-6-fluoroisoquinolin-3-amine.
-
Data Summary and Characterization
The following table summarizes the typical reaction parameters and expected outcomes for the C4 halogenation protocols.
| Parameter | C4-Bromination (NBS) | C4-Chlorination (NCS) | C4-Iodination (NIS) |
| Halogenating Agent | N-Bromosuccinimide | N-Chlorosuccinimide | N-Iodosuccinimide |
| Equivalents | 1.05 - 1.1 | 1.1 - 1.2 | 1.1 - 1.2 |
| Typical Solvent | DMF, DCM | MeCN, DCM | DCM, MeCN |
| Temperature | 0 °C to RT | RT to 40 °C | RT |
| Typical Time | 1 - 3 hours | 2 - 6 hours | 4 - 12 hours |
| Expected Yield | 85 - 95% | 80 - 90% | 75 - 90% |
| Key MS Isotope Pattern | M, M+2 (1:1) | M, M+2 (3:1) | M+ |
Analytical Characterization
-
¹H NMR: The primary diagnostic indicator of successful C4 halogenation is the disappearance of the singlet corresponding to the C4-proton in the aromatic region of the spectrum of the starting material.
-
¹³C NMR: A downfield shift is expected for the C4 carbon upon halogenation, and the C-F coupling constants may be subtly altered.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed isotopic patterns for chloro- and bromo- derivatives are definitive confirmation of the halogen's incorporation.
Experimental Workflow
Caption: General experimental workflow for C4 halogenation.
Safety and Troubleshooting
-
Safety: N-halosuccinimides are irritants and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The solvents used (DMF, DCM, MeCN) are hazardous and should be handled with care.
-
Troubleshooting:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive halogenating reagent. 2. Reaction temperature too low. | 1. Use a freshly opened bottle of NXS or recrystallize old reagent. 2. Allow reaction to proceed at RT or apply gentle heat (especially for NCS/NIS). |
| Formation of Byproducts | 1. Over-halogenation (di-substitution). 2. Substrate decomposition. | 1. Use closer to 1.0 eq of NXS, add slowly at 0 °C. 2. Avoid excessive heat; ensure inert atmosphere. |
| Difficult Purification | 1. Product and starting material have similar Rf values. | 1. Optimize the chromatography eluent system (try different solvent polarities or systems like DCM/Methanol). 2. Consider recrystallization if the product is a solid.[10] |
References
-
Chen, J., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Green Chemistry. [Link]
-
Zhang, J., et al. (2025). Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry. [Link]
-
Reddit discussion on halo-isoquinoline purification. (2018). r/chemistry. [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]
-
SlidePlayer. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. SlidePlayer. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 12. N-Iodosuccinimide (NIS) [organic-chemistry.org]
Application Note: 6-Fluoroisoquinolin-3-amine as a Kinase-Targeted Pharmacophore
Executive Summary & Pharmacophore Architecture
6-Fluoroisoquinolin-3-amine (6-F-IQA) represents a highly specialized "privileged scaffold" in medicinal chemistry, primarily utilized as a hinge-binding fragment in the design of Type I and Type II kinase inhibitors.
Unlike generic isoquinolines, the 6-F-IQA motif integrates two critical design elements:
-
The 3-Amino-Isoquinoline Core: This acts as a bidentate ATP-mimetic. The ring nitrogen (
) serves as a hydrogen bond acceptor, while the exocyclic amine ( ) acts as a hydrogen bond donor. This geometry mimics the adenine ring of ATP, allowing potent anchoring to the hinge region of kinases such as FLT3 , Src , and CDK families. -
The 6-Fluoro Substitution: Position 6 on the isoquinoline ring is metabolically vulnerable to cytochrome P450 oxidation (para to the ring fusion). Fluorine substitution at this position blocks metabolic "soft spots," significantly enhancing half-life (
) without imposing the steric bulk of a chloro or methyl group.
Physicochemical Profile
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 162.16 g/mol | Ideal fragment size (Rule of 3 compliant). |
| cLogP | ~1.8 | Lipophilic enough for permeability; F increases lipophilicity vs. H. |
| pKa (Ring N) | ~3.5 - 4.5 | Reduced basicity due to F-inductive effect; less likely to be protonated at physiological pH compared to non-fluorinated analogs. |
| PSA | ~39 Ų | High membrane permeability. |
Synthetic Protocol: Accessing the Scaffold
Objective: Synthesize 6-fluoroisoquinolin-3-amine with high regioselectivity. Challenge: Direct amination of isoquinolines is difficult due to electron deficiency. The preferred route utilizes a Buchwald-Hartwig Cross-Coupling on a 3-halo precursor.
Diagram: Retrosynthetic Logic & Workflow
Figure 1: Strategic synthesis route converting 4-fluorophenylacetic acid to the target pharmacophore via a 3-chloro intermediate.
Detailed Protocol: Pd-Catalyzed Amination
Prerequisites:
-
Substrate: 3-Chloro-6-fluoroisoquinoline (synthesized via Vilsmeier-Haack cyclization of 4-fluorophenylacetic acid derivatives).
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [
]. -
Ligand: Xantphos or BINAP.
-
Amine Source: Benzophenone imine (as an ammonia surrogate) or LiHMDS.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
In a glovebox or under Argon flow, charge a dried Schlenk flask with:
-
3-Chloro-6-fluoroisoquinoline (1.0 equiv, 1.0 mmol)
-
Benzophenone imine (1.2 equiv)
- (2 mol%)
-
Xantphos (4 mol%)
- (2.0 equiv, dried)
-
-
Add anhydrous 1,4-Dioxane (5 mL/mmol).
-
-
Coupling:
-
Seal the flask and heat to 100°C for 12–16 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the aryl chloride.
-
-
Hydrolysis (Deprotection):
-
Cool to room temperature.
-
Add 1N HCl (aq) (5 equiv) and stir for 2 hours at ambient temperature to cleave the imine.
-
Note: The solution will turn turbid as benzophenone precipitates.
-
-
Workup & Purification:
-
Neutralize with saturated
to pH 8. -
Extract with EtOAc (3 x 20 mL). Wash combined organics with brine.
-
Dry over
and concentrate. -
Flash Chromatography: Elute with DCM:MeOH (95:5). The amine typically elutes as a fluorescent band.
-
Biological Application: Kinase Inhibition Assay (FLT3)
Rationale: The 3-aminoisoquinoline scaffold is a proven inhibitor of FLT3 (FMS-like tyrosine kinase 3), a key target in Acute Myeloid Leukemia (AML).[1] The 6-fluoro group enhances potency by optimizing hydrophobic contact with the "gatekeeper" residue region.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the generation of ADP.
Reagents:
-
Recombinant FLT3 Kinase (0.2 ng/µL final).
-
Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).
-
ATP (10 µM, near
). -
Test Compound: 6-F-IQA derivatives (serial dilution in DMSO).
Workflow:
-
Compound Preparation: Prepare 3x serial dilutions of 6-F-IQA in 100% DMSO. Transfer 250 nL to a 384-well white low-volume plate.
-
Enzyme Addition: Add 2.5 µL of FLT3 kinase buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). Incubate for 10 min at RT. -
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.
-
Final Volume: 5 µL.
-
Incubation: 60 minutes at RT.
-
-
ADP Detection:
-
Add 5 µL ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP
Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
-
Data Analysis:
-
Calculate % Inhibition:
-
Fit data to a 4-parameter logistic equation to determine
.
-
Mechanism of Action & Modeling
Interaction Map: The diagram below illustrates how 6-F-IQA binds to the kinase hinge region (e.g., FLT3 residues Glu616 and Cys618).
Figure 2: Interaction map showing the bidentate hydrogen bonding network essential for kinase inhibition.
Metabolic Stability Validation (Microsomal Stability)
Hypothesis: The 6-fluoro substituent prevents oxidative debromination or hydroxylation that typically occurs at the C6 position of the isoquinoline ring.
Protocol:
-
Incubation: Incubate 6-F-IQA (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time.-
Success Criteria:
min indicates moderate-to-high metabolic stability, validating the fluorine effect.
-
References
-
Larocque, E., et al. (2017). "Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines."[1] Future Medicinal Chemistry.
-
BenchChem Technical Guides. "Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide." BenchChem.[2]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
Sources
Application Note: Acylation of 6-Fluoroisoquinolin-3-amine Hydrochloride
This Application Note is designed for medicinal chemists and process development scientists. It details the acylation of 6-Fluoroisoquinolin-3-amine hydrochloride , a scaffold often encountered in the synthesis of kinase inhibitors and DNA-intercalating agents.
Abstract & Strategic Overview
The acylation of 6-Fluoroisoquinolin-3-amine presents specific challenges distinct from standard aniline couplings. The presence of the fluorine atom at the 6-position exerts an inductive electron-withdrawing effect (
This guide provides a robust, biphasic, and anhydrous protocol to maximize yield and regioselectivity (N-acylation vs. ring N-acylation).
Key Reaction Parameters
| Parameter | Specification | Rationale |
| Substrate | 6-Fluoroisoquinolin-3-amine HCl | Salt form improves stability but requires 2+ eq. base. |
| Reagent | Acid Chloride ( | High reactivity overcomes low amine nucleophilicity. |
| Solvent | Anhydrous DCM or THF | Aprotic solvents prevent hydrolysis of the acid chloride. |
| Base | Pyridine or DIPEA | Pyridine acts as both base and nucleophilic catalyst. |
| Catalyst | DMAP (Optional) | 4-Dimethylaminopyridine accelerates reaction for bulky |
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an addition-elimination pathway, but the "salt break" step is the rate-determining precursor.
Reaction Pathway (DOT Visualization)
The following diagram illustrates the critical "Salt Break" and subsequent acylation logic.
Figure 1: Mechanistic flow from salt neutralization to amide formation.
Critical Note on Regioselectivity:
Isoquinolin-3-amines possess two nucleophilic nitrogens: the exocyclic amine (
Experimental Protocols
Method A: The Pyridine/DCM Protocol (Standard)
Recommended for most acid chlorides and scale-up < 5g.
Reagents:
-
6-Fluoroisoquinolin-3-amine HCl (
equiv) -
Acid Chloride (
- equiv) -
Pyridine (
equiv) – Acts as base and solvent modifier. -
Dichloromethane (DCM), Anhydrous (
mL/mmol)
Step-by-Step Procedure:
-
Salt Break: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the amine hydrochloride salt .
-
Suspension: Add anhydrous DCM. The salt will likely remain suspended.
-
Base Addition: Add Pyridine (3.0 equiv) dropwise via syringe.
-
Observation: The suspension should clarify or change texture as the free amine is liberated. Stir at Room Temperature (RT) for 15 minutes to ensure complete neutralization.
-
-
Cooling: Cool the reaction mixture to
using an ice bath. -
Acylation: Add the Acid Chloride dropwise over 5–10 minutes.
-
Caution: Exothermic reaction. Control addition rate to maintain temp
.
-
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Quench: Add saturated aqueous
( mL/mmol). Stir vigorously for 10 minutes. -
Workup:
-
Separate phases.
-
Extract aqueous layer with DCM (
). -
Wash combined organics with
(to remove excess pyridine) Water Brine. -
Dry over
, filter, and concentrate.
-
Method B: The "Difficult Substrate" Protocol (DMAP Catalysis)
Use this if the acid chloride is sterically hindered or the reaction stalls.
Modifications:
-
Base: Use DIPEA (Diisopropylethylamine,
equiv) instead of Pyridine. -
Catalyst: Add DMAP (
equiv). -
Solvent: Anhydrous THF (Tetrahydrofuran) is often superior for solubility here.
Mechanism of Improvement: DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium ion, which reacts much faster with the electron-deficient 6-fluoroisoquinolin-3-amine than the acid chloride alone.
Purification & Characterization
Purification Strategy
-
Trituration: Many amides in this class are solids. Attempt to triturate the crude residue with cold diethyl ether or hexanes/EtOAc (9:1). Filter the solid.[1]
-
Flash Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 0%
50% EtOAc). -
Tip: If the compound "streaks" due to the isoquinoline nitrogen, add
Triethylamine to the eluent.
-
Expected Analytical Data
-
NMR (DMSO-
):-
Amide Proton (
): Look for a broad singlet downfield, typically ppm. -
Isoquinoline Singlet (
): Characteristic singlet around ppm. -
Coupling: The 6-fluoro substituent will split adjacent protons (
, ) into doublets/multiplets with characteristic coupling constants ( Hz).
-
-
LCMS:
-
Expect
peak. -
Check for
which indicates bis-acylation (imide formation).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | HCl salt not fully neutralized. | Increase base to 3.5 equiv. Ensure 15 min stir time before adding acid chloride. |
| Bis-acylation (Imide) | Excess acid chloride or high temp. | Reduce acid chloride to 1.05 equiv. Keep reaction at |
| Starting Material Remains | Low nucleophilicity of amine.[2] | Switch to Method B (DMAP catalyst). Heat to |
| Precipitate during reaction | Pyridine-HCl salt crashing out. | This is normal. Add more solvent if stirring is impeded. |
Safety & Handling
-
Acid Chlorides: Corrosive and lachrymators. Handle only in a fume hood.
-
6-Fluoroisoquinolin-3-amine: Potentially bioactive (kinase inhibitor precursor). Treat as a hazardous substance.
-
DCM/Pyridine: Toxic by inhalation.
References
-
General Acylation of Heteroaryl Amines
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (Standard Schotten-Baumann conditions).
-
- Reactivity of 3-Aminoisoquinolines: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Category 2: Hetarenes and Related Ring Systems. (Detailed review of isoquinoline reactivity).
-
Catalysis by DMAP
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts . Angewandte Chemie International Edition, 17(8), 569-583. Link
-
-
Synthesis of Fluorinated Isoquinolines
-
Journal of Medicinal Chemistry protocols often cite 3-aminoisoquinoline derivatization for kinase inhibition (e.g., USP7 inhibitors). See: Kempf, J. et al. (2025).[3][4] Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines . ChemMedChem. Link
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Efficiency Reductive Amination of 6-Fluoroisoquinolin-3-amine
Executive Summary
This guide details the protocol for the reductive amination of 6-fluoroisoquinolin-3-amine (6-F-IQA) . Unlike aliphatic amines, 6-F-IQA presents a significant synthetic challenge due to the electronic deactivation of the exocyclic amine. The nitrogen lone pair is delocalized into the isoquinoline ring (amidine-like resonance) and further deactivated by the electron-withdrawing 6-fluoro substituent.
Standard reductive amination protocols (e.g., MeOH/NaBH₃CN) often result in low conversion (<20%) or stalled imine formation for this substrate. This application note prioritizes a Titanium(IV) Isopropoxide-mediated protocol as the primary method to force imine formation, followed by a mild borohydride reduction.
Chemical Profile & Reactivity Analysis
Substrate Properties
| Property | Description | Impact on Protocol |
| Structure | 3-aminoisoquinoline core with 6-F substitution.[1][2] | Low Nucleophilicity: The C3-amine is essentially a vinylogous amidine. It is far less nucleophilic than aniline. |
| pKa (Conjugate Acid) | Est. ~2.5–3.5 (Ring N), ~ -8 (Exocyclic N). | Acid Sensitivity: Strong acids protonate the ring nitrogen, not the amine, potentially deactivating the system further or causing solubility issues. |
| Solubility | Moderate in DCM, THF; Good in MeOH, DMSO. | Solvent Choice: THF or DCE are preferred for the Lewis Acid step; MeOH is incompatible with Ti(OiPr)₄ initially. |
Mechanistic Challenge
The primary failure mode in coupling 6-F-IQA with ketones or electron-rich aldehydes is the equilibrium unfavorable hemiaminal formation . Without water removal or strong activation, the equilibrium favors the starting materials.
Figure 1: Deactivation Mechanism The diagram below illustrates the resonance structures that reduce the nucleophilicity of the amine.
Caption: Electronic deactivation pathways of 6-fluoroisoquinolin-3-amine reducing reactivity toward carbonyls.
Recommended Protocols
Method A: Titanium(IV)-Mediated Reductive Amination (Standard of Excellence)
Applicability: Ketones, hindered aldehydes, and unreactive aromatic aldehydes. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation to completion.
Reagents
-
Substrate: 6-fluoroisoquinolin-3-amine (1.0 equiv)
-
Carbonyl: Ketone/Aldehyde (1.1 – 1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv) or NaBH₃CN (2.0 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DCE (1,2-Dichloroethane)
Step-by-Step Protocol
-
Imine Formation (The "Push"):
-
In a flame-dried vial under Nitrogen/Argon, dissolve 6-fluoroisoquinolin-3-amine (1.0 mmol) and the carbonyl partner (1.1 mmol) in anhydrous THF (3.0 mL).
-
Add Ti(OiPr)₄ (1.5 mmol, 445 µL) dropwise via syringe.
-
Observation: The solution often turns yellow/orange upon addition.
-
Stir at ambient temperature for 6–12 hours .
-
Checkpoint: Monitor by UPLC/LC-MS. You should see the mass of the imine (M + Carbonyl - H₂O). If conversion is <50%, heat to 50°C for 4 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Dilute with dry MeOH (2.0 mL). Note: This helps solubilize the borohydride.
-
Add NaBH₄ (2.0 mmol, 76 mg) portion-wise. Caution: Gas evolution (H₂).
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Work-up (Critical for Titanium Removal):
-
Quench by adding 0.1 M NaOH or saturated aqueous Rochelle’s salt (potassium sodium tartrate) solution (5 mL).
-
Crucial Step: Stir vigorously for 1 hour until the white titanium emulsion breaks into two clear layers or a filterable solid.
-
Filter through a pad of Celite® if solids persist.
-
Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Method B: Acid-Catalyzed STAB (For Reactive Aldehydes Only)
Applicability: Unhindered aliphatic aldehydes or highly reactive benzaldehydes. Note: Less effective for ketones due to the low nucleophilicity of the amine.
Reagents
-
Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)
-
Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: DCE (1,2-Dichloroethane)[3]
Step-by-Step Protocol
-
Dissolve 6-fluoroisoquinolin-3-amine (1.0 mmol) and Aldehyde (1.1 mmol) in DCE (5 mL).
-
Add AcOH (1.0 mmol, 57 µL). Stir for 30 minutes to allow hemiaminal equilibrium.
-
Add STAB (2.0 mmol, 424 mg) in one portion.
-
Stir at room temperature for 16 hours.
-
Quench: Add saturated NaHCO₃ (gas evolution). Extract with DCM.[4]
Decision Logic & Workflow
Use the following logic gate to select the appropriate condition for your specific synthesis.
Caption: Decision matrix for selecting reductive amination conditions based on carbonyl electrophilicity.
Comparative Data & Optimization
The following table summarizes expected performance based on heteroaromatic amine reactivity standards.
| Variable | Method A (Ti-Mediated) | Method B (STAB/AcOH) | Method C (TFA/Et₃SiH)* |
| Imine Conversion | High (>90%) | Low-Moderate (30-60%) | High (>90%) |
| Water Tolerance | Low (Strictly Anhydrous) | Moderate | High |
| Work-up | Tedious (Emulsion) | Simple (Bicarb wash) | Simple (Evaporation) |
| Ideal For | Ketones , Weak Amines | Simple Aldehydes | Acid-Stable Substrates |
*Method C (TFA/Et₃SiH) is a backup for substrates that fail Method A but can tolerate strong acid [1].
Troubleshooting Guide
-
Low Conversion (Method A): If the imine does not form after 12h at RT, heat the Ti(OiPr)₄ mixture to 60°C in a sealed tube. 2-aminopyridines often require thermal energy to overcome the nucleophilic barrier [2].
-
Over-reduction: Not typically an issue with this substrate, but if the carbonyl reduces to alcohol before amination, ensure the Imine Formation step is complete (via LCMS) before adding NaBH₄.
-
Emulsions: If the Titanium work-up yields a sticky mess, add 10% water in Acetone and filter, or use a specific Rochelle's salt digestion (stir overnight).
References
-
Vertex Pharmaceuticals. (2022). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA. Synthesis of 3-amino-pyrazole derivatives.
-
Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 2527.[8]
Sources
- 1. 608515-72-6 | 6-Fluoroisoquinolin-5-amine - AiFChem [aifchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
Troubleshooting & Optimization
Removing regioisomer impurities in 6-fluoroisoquinolin-3-amine synthesis
Technical Support Center: Purity Assurance for 6-Fluoroisoquinolin-3-amine
Case ID: REGIO-ISOQ-06-F Priority: High (Downstream Biological Assay Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering difficulty isolating 6-fluoroisoquinolin-3-amine from its regioisomers (commonly the 7-fluoro or 8-fluoro variants, or the 1-amino isomer depending on your synthetic route). These impurities possess nearly identical polarity to the target, causing co-elution in standard flash chromatography.
This guide moves beyond standard silica gel purification, employing pKa-modulated salt formation and 19F-NMR diagnostics to achieve >98% isomeric purity.
Module 1: Diagnostic & Analytical Strategy
Before attempting purification, you must definitively identify the impurity profile. Standard 1H NMR is often insufficient due to signal overlap in the aromatic region (6.5–8.0 ppm).
The "Fluorine Fingerprint" Protocol
Switch to 19F NMR immediately. The fluorine atom acts as an ultra-sensitive probe for local electronic environments.
-
6-Fluoro (Target): Fluorine is para to the ring fusion in the resonance contributor. Expect a shift near -105 to -110 ppm (solvent dependent).
-
7-Fluoro (Impurity): Fluorine is meta to the ring fusion. Expect a downfield shift (
ppm relative to 6-F). -
8-Fluoro (Impurity): Fluorine is ortho to the ring fusion (peri-position). This often shows a distinct upfield shift due to steric compression and shielding.
Graphviz Workflow: Analytical Decision Tree
Figure 1: Analytical workflow prioritizing 19F NMR for definitive regioisomer quantitation.
Module 2: Synthetic Mitigation (Root Cause Analysis)
Understanding why the impurity exists allows you to prevent it in future batches.
| Impurity Type | Likely Origin | Mechanistic Cause |
| 8-Fluoro Isomer | Impure Starting Material | Use of meta-fluorobenzaldehyde (or nitrile) in cyclization. Cyclization occurs at the sterically less hindered ortho position (C2 of phenyl ring) vs para (C6). |
| 1-Amino Isomer | Chichibabin Reaction | If aminating 6-fluoroisoquinoline directly with NaNH₂, nucleophilic attack occurs preferentially at C1 (more electrophilic) over C3. |
| 5/7-Fluoro Isomer | 3-Fluoro Precursors | Starting with 3-fluorophenylacetonitrile yields a mixture of 5- and 7-fluoro isomers upon cyclization. |
Pro-Tip: If synthesizing via the Pomeranz-Fritsch reaction, ensure you are using 4-fluorobenzaldehyde exclusively. This forces cyclization to the 2- or 6-position (which are equivalent due to symmetry), eliminating the 5/7/8 regioisomer risk entirely.
Module 3: Purification Protocols
If you already have the mixture, standard chromatography is often ineffective. Use Method A for scale (>1g) and Method B for high-purity polishing (<100mg).
Method A: Selective Salt Crystallization (The "pKa Swing")
Isomeric fluoro-amines have slightly different pKa values due to the inductive distance of the fluorine from the basic nitrogen. We exploit this by forming a salt that crystallizes the target selectively.
-
Reagents: Picric Acid (Traditional/Hazardous) or Hydrobromic Acid (HBr) (Recommended).
-
Principle: The 6-fluoro isomer (F is para-like to N-linkage) is slightly more basic than the 7-fluoro isomer (F is meta).
Protocol:
-
Dissolve crude amine (1.0 eq) in minimal boiling Ethanol (Abs) .
-
Add 48% aq. HBr (0.95 eq) dropwise. Do not add excess acid.
-
Allow the solution to cool slowly to room temperature, then to 4°C.
-
Filter the precipitate. The crystal lattice energy difference often excludes the minor regioisomer.
-
Free-basing: Suspend the salt in EtOAc and wash with saturated NaHCO₃ to recover the pure amine.
Method B: Reverse-Phase Chromatography (PFP Phase)
Standard C18 columns often fail to separate fluoro-regioisomers. Use a Pentafluorophenyl (PFP) stationary phase.
-
Column: Kinetex F5 or equivalent PFP core-shell.
-
Mechanism: The PFP phase interacts via
stacking and fluorine-fluorine interactions, which are highly sensitive to the geometric position of the fluorine on your isoquinoline ring. -
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Gradient: Shallow gradient (e.g., 20% to 35% B over 20 minutes).
Graphviz Workflow: Purification Logic
Figure 2: Selection logic for downstream processing based on scale and purity requirements.
Frequently Asked Questions (FAQs)
Q1: My product has a broad melting point (e.g., 145-155°C), but TLC looks clean. Why? A: You likely have a eutectic mixture of regioisomers. Isomers often co-spot on TLC. The broad melting point is the classic physical indicator of isomeric impurity. Perform a 19F NMR to confirm.
Q2: Can I use preparative TLC?
A: Generally, no . The
Q3: Why does the 1-amino isomer form if I am doing a Chichibabin reaction? A: The C1 position in isoquinoline is more electron-deficient (more electrophilic) than C3 due to the imine-like character of the C1=N bond. To force C3 amination, C1 must usually be blocked or the reaction conditions strictly controlled (lower temp, kinetic control), though direct C3 amination is difficult without a leaving group (e.g., 3-chloroisoquinoline + ammonia source).
References
-
Separation of Isoquinoline Derivatives via Salt Formation Source:The Preparation of 3-Aminoisoquinoline and Related Compounds. (Classic technique for amino-isoquinoline isolation via Picrate/acid salts). URL:[Link] (Note: Generalized from non-fluoro analogs).
-
19F NMR for Regioisomer Distinction Source:Direct Comparison of 19F qNMR and 1H qNMR. (Validates 19F as the superior quantitative tool for fluorinated drug intermediates). URL:[Link]
-
Recrystallization Strategies for Nitrogen Heterocycles Source:Recrystallization Guide: Process, Procedure, Solvents. (Mettler Toledo Technical Guide). URL:[Link]
-
pKa Differences in Fluoro-substituted Heterocycles Source:Determination of pKa values of fluoroalkanesulfonamides. (Illustrates the inductive effect of Fluorine position on acidity/basicity). URL:[Link]
6-Fluoroisoquinolin-3-amine hydrochloride stability in aqueous solution
Technical Support Center: 6-Fluoroisoquinolin-3-amine Hydrochloride
Executive Summary
6-Fluoroisoquinolin-3-amine hydrochloride (CAS: 1228258-40-9 / Analogous to 3-aminoisoquinoline class) is a specialized heterocyclic building block often utilized in kinase inhibitor development and fluorescent probe synthesis.[1][2][3]
While the hydrochloride salt confers initial water solubility, this compound exhibits pH-dependent solubility profiles and oxidative sensitivity that frequently lead to experimental failure (precipitation or degradation) if not managed correctly.[1][3] This guide addresses the physicochemical behavior of the 3-aminoisoquinoline scaffold in aqueous environments.
Module 1: Solubility & pH Management
The Issue: Users frequently report precipitation when diluting aqueous stock solutions into biological buffers (PBS, DMEM) at pH 7.4.
The Mechanism: The hydrochloride salt is soluble because the ring nitrogen (N-2) is protonated (cationic form).[1][2][3] The pKa of the ring nitrogen in 3-aminoisoquinolines is typically in the range of 5.0 – 6.0 [1].[1][3] The 6-fluorine substituent is electron-withdrawing, which slightly lowers the basicity of the ring nitrogen, potentially shifting the pKa lower compared to the non-fluorinated parent.[3]
-
At pH < 5.0: The molecule is protonated (Salt form)
Soluble. [1] -
At pH > 6.0 (e.g., PBS pH 7.4): The molecule deprotonates to the free base (Neutral form).[1][3] Planar aromatic free bases have poor aqueous solubility due to pi-stacking aggregation.[1][2][3]
Troubleshooting Guide:
Q: My stock solution was clear, but it turned cloudy immediately upon addition to cell culture media. Why? A: You likely exceeded the intrinsic solubility of the free base.[1][3] Upon dilution into pH 7.4 media, the HCl is neutralized.[3] If the final concentration exceeds ~50-100 µM (variable by specific analog), the neutral 6-fluoroisoquinolin-3-amine precipitates.[1][2][3]
Protocol: Solubility Optimization Workflow
Figure 1: Decision tree for solvent selection based on final pH requirements. Note the high risk of precipitation when neutralizing aqueous stocks.[1][3]
Module 2: Chemical Stability (Oxidation & Photolysis)
The Issue: Solutions turn pink, brown, or yellow after 24-48 hours of storage.
The Mechanism:
-
Oxidation: The 3-amino group is electron-donating.[1][2][3] While the 6-fluoro group provides some metabolic stability, the electron-rich amino-isoquinoline system is susceptible to auto-oxidation in the presence of dissolved oxygen, forming N-oxides or diazo-linked dimers (azo dyes), which are highly colored [2].[2][3]
-
Photolysis: Isoquinolines are efficient chromophores.[1][2][3] Exposure to ambient light (especially UV/blue spectrum) can excite the aromatic ring, facilitating photo-oxidation or hydrolysis of the amine [3].[1][3]
Stability Data Summary
| Condition | Observation | Status | Recommendation |
| Solid State (-20°C) | Off-white powder | Stable | Desiccate; protect from light.[1][2][3] |
| Water (pH 4, Dark) | Clear, colorless | Stable (Days) | Short-term storage only.[1][3] |
| Water (pH 7+, Light) | Turns Pink/Brown | Unstable | Do not store. Prepare fresh.[1][3] |
| DMSO (RT, Light) | Yellowing over time | Degrading | Use amber vials; freeze aliquots.[1][3] |
Q: Can I autoclave aqueous solutions of this compound? A: No. While the isoquinoline ring is thermally robust, the amine functionality and the potential for hydrolysis of the C-F bond (though slow) at high temperatures/pressures make autoclaving risky.[1][3]
-
Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.[1][2][3] Note: Nylon membranes may bind aromatic amines.[1][2]
Module 3: Experimental Best Practices
Protocol: Preparation of a Stable Stock Solution
To ensure reproducibility in biological assays (IC50 / EC50 determination), follow this "Self-Validating" protocol:
-
Weighing: Weigh the hydrochloride salt rapidly. The salt can be hygroscopic (absorbs water), which alters the effective molecular weight.[1][3]
-
Primary Solubilization:
-
Preferred: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM). DMSO suppresses proton exchange and prevents hydrolysis.[1][2][3]
-
Alternative (Aqueous): If DMSO is prohibited, dissolve in sterile water.[1][3] Crucial Step: Measure the pH.[1][2][3] It should be acidic (~pH 4-5).[1][2][3] If neutral, the salt may have reverted to free base or is impure.[3]
-
-
Storage: Aliquot immediately into amber (light-protected) tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce oxygen and condensation.[1][2][3]
Q: How do I verify if my compound has degraded? A:
-
Visual Check: Any pink/brown coloration indicates oxidation.[1][2][3] Discard.
-
LC-MS Check: Run a standard gradient.
-
Tyndall Effect: Shine a laser pointer through the solution.[1][2][3] If you see a beam path (scattering), you have micro-precipitates (free base aggregation), even if the solution looks clear to the naked eye.[1][3]
References
-
Albert, A., & Serjeant, E. P. (1984).[1][3] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1][2][3] (General reference for heterocyclic pKa values indicating isoquinoline pKa ~5.4 and the electronic effects of amino substituents).
-
Wang, H., et al. (2014).[1][3] "Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles." RSC Advances.
-
Tonnesen, H. H. (2001).[1][2][3] "Photostability of drugs and drug formulations." International Journal of Pharmaceutics. (Establishes the photosensitivity of N-heterocyclic aromatic amines).
-
PubChem Compound Summary. (2025). "Isoquinolin-3-amine."[1][2][3][4] National Center for Biotechnology Information.[1][2][3]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
Technical Support Center: Troubleshooting Low Yields in 6-Fluoroisoquinolin-3-Amine Coupling Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of 6-fluoroisoquinolin-3-amine. This guide provides in-depth, question-and-answer-based troubleshooting strategies grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.
The unique electronic properties of 6-fluoroisoquinolin-3-amine—specifically, the electron-withdrawing nature of the fluorine atom and the potential for the isoquinoline nitrogen to interact with catalysts—present distinct challenges in common synthetic transformations. This guide is structured to address these specific issues head-on.
Part 1: Foundational Troubleshooting - The First 60 Minutes
Before delving into complex parameter optimization, it's crucial to rule out common procedural errors. Low yields can often be traced back to fundamental setup issues rather than a flaw in the chosen chemical methodology.
Question: My yield is unexpectedly low or zero. What are the first things I should check?
Answer: Start with a systematic review of your reagents and experimental setup. Contamination and degradation are frequent culprits.
-
Reagent Purity and Integrity:
-
Starting Materials: Confirm the identity and purity of your 6-fluoroisoquinolin-3-amine and the coupling partner (e.g., aryl halide, carboxylic acid) via NMR or LC-MS. Impurities can poison catalysts or participate in side reactions.
-
Catalyst and Ligands: Palladium catalysts, especially Pd₂(dba)₃, can degrade over time.[1] Phosphine ligands are susceptible to oxidation by air.[1] Use fresh reagents or those stored rigorously under an inert atmosphere. For palladium-catalyzed reactions, consider using modern, air-stable precatalysts which offer more reliable formation of the active catalytic species.[2][3][4][5]
-
Solvents: Ensure solvents are anhydrous and properly degassed, as both water and oxygen can be detrimental. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation and an increase in side reactions like homocoupling.[1]
-
Bases: The purity and physical state of the base are critical. For example, potassium carbonate (K₂CO₃) should be finely ground and dried before use to ensure reactivity and consistency.
-
-
Inert Atmosphere Technique:
-
Palladium(0) catalytic cycles are highly sensitive to oxygen. Ensure your reaction flask is properly purged. For robust degassing, use several "freeze-pump-thaw" cycles or sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]
-
-
Reaction Temperature and Stirring:
-
Confirm your heating block or oil bath is calibrated to the correct temperature.
-
For biphasic reactions (e.g., some Suzuki or Buchwald-Hartwig conditions), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]
-
Part 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Coupling an aryl (pseudo)halide to the amino group of 6-fluoroisoquinolin-3-amine is a common strategy. However, the substrate's electron-deficient nature and the presence of a heteroaromatic nitrogen can complicate this transformation.
dot
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Question: I see no product formation. Could my palladium catalyst be the problem?
Answer: Yes, inefficient formation of the active Pd(0) catalyst is a primary cause of reaction failure.[2]
-
Mechanism Insight: Most Buchwald-Hartwig reactions start with a Pd(II) precatalyst (like Pd(OAc)₂) which must be reduced in situ to the catalytically active Pd(0) species.[5][6] This reduction can be unreliable.
-
Troubleshooting Steps:
-
Switch to a Precatalyst: Modern palladacycle precatalysts (e.g., Buchwald or Organ PEPPSI-type) are designed to generate the active LPd(0) species rapidly and cleanly upon exposure to base.[4][5] This often provides more reproducible results than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Verify Pd Source: If using Pd₂(dba)₃, ensure it is not old or discolored (should be a deep purple/black, not brownish). Its degradation is a common source of failure.[1]
-
Check for Catalyst Poisoning: The nitrogen atom of the isoquinoline ring or the amine substrate itself can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.[7] Using bulky, electron-rich ligands can often mitigate this by sterically discouraging such unproductive binding.
-
Question: How do I select the right ligand and base for this specific substrate?
Answer: The choice of ligand and base is critical and interdependent, especially for an electron-deficient heteroaromatic amine.
-
Ligand Selection:
-
Causality: The ligand's role is to stabilize the palladium center, enhance the rate of oxidative addition and reductive elimination, and prevent catalyst decomposition.[4][8] For challenging substrates like 6-fluoroisoquinolin-3-amine, which is electron-deficient, sterically hindered and highly electron-donating ligands are required.[9]
-
Recommendations:
-
Troubleshooting: If your reaction is sluggish, screen a panel of ligands. An insufficient ligand-to-metal ratio can also lead to catalyst aggregation (palladium black formation).[1] Consider increasing the ratio from a standard 1.2:1 to 2:1 (Ligand:Pd).
-
-
Base Selection:
-
Causality: The base deprotonates the amine, making it a more potent nucleophile to displace the halide from the palladium complex during the catalytic cycle.
-
Recommendations:
-
Strong Bases: Sodium tert-butoxide (NaOt-Bu) often provides the fastest reaction rates but is incompatible with many electrophilic functional groups (e.g., esters).[6]
-
Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer excellent functional group tolerance and are often the best choice for complex molecules, though they may require higher temperatures or longer reaction times.[6]
-
-
Substrate Consideration: Due to the electron-withdrawing fluorine, the N-H bond of 6-fluoroisoquinolin-3-amine is more acidic than a typical aniline. This might allow for the use of slightly weaker bases, which can be advantageous for functional group tolerance. A screening of bases is highly recommended.
-
| Parameter | Condition A (Aggressive) | Condition B (Moderate) | Condition C (Mild) |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | XPhos-Pd-G3 (1-2 mol%) |
| Ligand | RuPhos (1.2-2 eq. to Pd) | XPhos (1.2-2 eq. to Pd) | (Self-ligated) |
| Base | NaOt-Bu (1.5-2.0 eq.) | K₃PO₄ (2.0-3.0 eq.) | Cs₂CO₃ (2.0-3.0 eq.) |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH |
| Temperature | 100-110 °C | 90-100 °C | 80-100 °C |
| Table 1: Recommended starting conditions for screening Buchwald-Hartwig amination. |
dot
Caption: Catalytic cycle for Buchwald-Hartwig amination and potential failure points.
Part 3: Troubleshooting Amide Bond Formation
Forming an amide by coupling 6-fluoroisoquinolin-3-amine with a carboxylic acid is another essential transformation. The reduced nucleophilicity of the amine is the primary challenge here.
Question: My amide coupling with EDC/HOBt is sluggish and gives low yields. How can I improve it?
Answer: Standard EDC/HOBt conditions may be insufficient for this electron-deficient amine. More powerful activating agents or additives are likely required.
-
Mechanism Insight: EDC (a carbodiimide) reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This can then be attacked by the amine. However, for a poorly nucleophilic amine, this intermediate can rearrange into an unreactive N-acylurea byproduct.[11] Additives like HOBt trap the O-acylisourea to form a more stable active ester, which has more time to react with the amine.
-
Troubleshooting Steps:
-
Switch to a Stronger Coupling Reagent: Uronium/aminium salt-based reagents like HATU or HBTU are generally more reactive and effective for coupling challenging substrates.[12] They are often the go-to choice for electron-deficient amines.
-
Add an Acyl Transfer Catalyst: For EDC-based couplings, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly improve yields for electron-deficient anilines. DMAP functions as a highly effective acyl transfer agent.[13] A recommended protocol involves using EDC, DMAP, and a catalytic amount of HOBt.[13]
-
Optimize Reagent Stoichiometry and Order of Addition:
-
Use a slight excess of the amine (1.1 - 1.2 equiv) and the coupling reagent (1.2 - 1.5 equiv).[12]
-
Pre-activation: Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes at 0 °C before adding the 6-fluoroisoquinolin-3-amine.[12][14] This ensures the active ester is fully formed before the amine is introduced, minimizing side reactions.
-
-
| Reagent Class | Examples | Pros | Cons | Best For... |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, easy byproduct removal (EDC).[12] | Moderate reactivity, risk of racemization without additives.[15] | Routine couplings with nucleophilic amines. |
| Uronium/Aminium | HATU, HBTU | High reactivity, fast reaction times, low racemization.[12] | Higher cost, can form guanidinium byproducts. | Challenging couplings, electron-deficient amines, sterically hindered substrates. |
| Phosphonium | PyBOP, PyAOP | High reactivity, similar to uronium salts. | Can be less atom-economical. | Similar applications to HATU/HBTU. |
| Table 2: Comparison of common amide coupling reagents. |
dot
Caption: EDC/HOBt amide coupling mechanism showing the critical role of the HOBt additive.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination Screening
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the vial with a septum cap and cycle between vacuum and argon (or nitrogen) three times.
-
Add 6-fluoroisoquinolin-3-amine (1.2 equiv).
-
Via syringe, add degassed anhydrous solvent (e.g., 1,4-dioxane, to make a 0.1 M solution).
-
Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).[12]
-
Dissolve the mixture in an anhydrous aprotic solvent (e.g., DMF).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add a non-nucleophilic base (e.g., DIPEA, 2.5-3.0 equiv) dropwise.[12]
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add 6-fluoroisoquinolin-3-amine (1.1 equiv), either as a solid or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove byproducts and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
- BenchChem Technical Support Team. (2025, December).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- BenchChem.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- Reddit r/chemistry community. (2018, September 6).
- Watson, D. A., et al. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development.
- Gunda, P., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Dreher, S. D., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PMC.
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Al-Masum, M., & Islam, M. (2019).
- Basavaraju, B. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- BenchChem Technical Support Team. (2025, December). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Reddit r/Chempros community. (2025, September 13). What is the correct order of addition for EDCI and HOBt? Reddit.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
- Chemistry LibreTexts. (2023, June 30).
- Scott, P. J. H. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- Scott, P. J. H. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC.
- Beier, P., et al. (2024). One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. Organic Chemistry Frontiers.
- Forth, M. A., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC.
- ResearchGate. Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites.
- Osakada, K., et al. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Beier, P., et al. (2024, June 18). One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3. ORGANIC CHEMISTRY.
- Wotal, A. C., et al. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
- Al-Masum, M., et al. (2024, June 20).
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- ResearchGate community. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
- Dounay, A. B., & Overman, L. E. (2003).
- Wikipedia.
- Ni, C., et al. (2016).
- Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chen, G., et al. (2015). Developing Ligands for Palladium(II)
- ResearchGate community. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Csonka, R., et al. (2025, August 6). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines.
- CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn.
- Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal.
- The Organic Chemist. (2025, April 3).
- WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? YouTube.
- Scott, P. J. H. (2021, August 25). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- Reddit r/Chempros community. (2022, March 24). amide coupling help. Reddit.
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. hepatochem.com [hepatochem.com]
Technical Support Center: Purification of 6-Fluoroisoquinolin-3-amine Hydrochloride
This technical guide details the purification of 6-fluoroisoquinolin-3-amine hydrochloride , a critical scaffold often employed in the development of kinase inhibitors and CNS-active agents.
Current Status: Operational Subject: Recrystallization & Troubleshooting Guide Ticket ID: PUR-ISOQ-006F
Executive Summary
Purifying 3-aminoisoquinoline derivatives is chemically distinct from standard aniline purifications due to the basicity of the isoquinoline nitrogen (pK
Part 1: Solvent System Selection
Q: What is the optimal solvent system for recrystallizing this specific HCl salt?
A: Based on the polarity of the fluorinated isoquinoline core, a binary solvent system is most effective. Single-solvent systems often lead to excessive yield loss or oiling out.
| Solvent System | Ratio (v/v) | Mechanism | Suitability |
| Ethanol / Diethyl Ether | 1:5 to 1:10 | Displacement: The salt is soluble in hot EtOH but insoluble in Et | High (Recommended) |
| Isopropanol (IPA) | 100% | Thermal Gradient: Exploits the steep solubility curve of HCl salts in hot vs. cold IPA. | Moderate (Good for bulk removal of non-polar impurities) |
| Methanol / Ethyl Acetate | 1:4 | Displacement: Similar to EtOH/Ether but higher solubility power; useful if the crude is very dirty. | High (For initial cleanup) |
| Water / HCl | N/A | Common Ion Effect: Dissolving in min. water and adding conc. HCl to precipitate.[1] | Low (Risk of hydration/hygroscopicity) |
Technical Insight: The fluorine atom at the 6-position decreases the basicity slightly compared to the parent isoquinoline, but increases lipophilicity. This makes Ethanol/Diethyl Ether superior to Methanol systems, as it minimizes the solubility of the salt in the mother liquor, maximizing yield.
Part 2: The Recrystallization Protocol
Q: Can you provide a step-by-step protocol that minimizes yield loss?
A: Yes. This protocol assumes you are starting with crude 6-fluoroisoquinolin-3-amine hydrochloride.
Workflow Diagram
Detailed Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute ethanol (approx. 5-10 mL per gram of solid). Heat to reflux (78°C) with stirring.
-
Note: If the solid does not dissolve completely, add ethanol in 1 mL increments. If a small amount of dark solid remains after 10 minutes of reflux, perform a hot filtration —these are likely inorganic salts or polymerized byproducts.
-
-
Nucleation (Critical Step): Remove from heat and let the solution cool to ~45-50°C.
-
Action: Add Diethyl Ether dropwise until the solution turns slightly turbid (cloudy).
-
Clarification: Add a few drops of Ethanol to make it clear again.
-
-
Crystallization: Cover the flask (parafilm with pinholes or loose stopper). Allow it to cool to room temperature undisturbed for 2 hours.
-
Optimization: Once at room temperature, move to a 4°C fridge for 4 hours, then -20°C overnight for maximum recovery.
-
-
Isolation: Filter the white/off-white needles using a Buchner funnel.
-
Washing: Wash the cake immediately with cold Diethyl Ether (2 x 10 mL). Do not use Ethanol for washing , as it will redissolve your product.
Part 3: Troubleshooting Common Failures
Q: My product is "oiling out" (forming a sticky gum instead of crystals). How do I fix this?
A: Oiling out occurs when the compound phase-separates as a liquid before it can crystallize, often because the temperature is above the melting point of the solvated salt or impurities are depressing the melting point.[2][3]
Corrective Actions:
-
The Trituration Rescue: Decant the supernatant solvent. Add fresh Diethyl Ether to the oil and scratch the flask vigorously with a glass rod. This mechanical agitation often induces solidification.
-
Re-dissolution with Seed: Re-dissolve the oil in the minimum amount of hot ethanol. Cool it very slowly (wrap the flask in a towel to insulate). Add a "seed crystal" of pure product when the solution is warm (approx. 40°C).
-
Solvent Swap: Switch to Isopropanol (IPA) . IPA has a higher boiling point than ethanol and is less polar, which sometimes favors crystal formation over oil droplets for fluorinated aromatics.
Q: The crystals are colored (yellow/brown) instead of white.
A: Isoquinolines are prone to oxidation, forming colored N-oxide or quinone-like impurities.
-
Solution: Perform a charcoal treatment .
-
Dissolve crude in hot ethanol.
-
Add Activated Charcoal (5-10 wt%).
-
Reflux for 15 minutes.
-
Filter through a Celite pad (hot) to remove charcoal.
-
Proceed with crystallization.[1]
-
Q: The yield is lower than expected (<50%).
A: This usually indicates the salt is too soluble in the mother liquor.
-
Fix: Increase the ratio of Anti-solvent (Ether) or switch to a HCl gas generation method: Dissolve the free base in Et
O/DCM and bubble dry HCl gas to precipitate the salt quantitatively, rather than recrystallizing the pre-formed salt.
Part 4: Analytical Verification (Self-Validating System)
Q: How do I prove the salt formed correctly and is pure?
A: You must validate both the organic purity and the salt stoichiometry.
-
¹H NMR (DMSO-d₆):
-
Look for the diagnostic aromatic protons of the isoquinoline ring.
-
Key Shift: The proton at the C1 position (adjacent to Nitrogen) will be significantly deshielded (downfield, >8.5 ppm) in the HCl salt compared to the free base.
-
Stoichiometry Check: Ensure no solvent peaks (Ethanol/Ether) remain, as these can be trapped in the lattice.
-
-
Chloride Content Titration:
-
Dissolve ~50 mg in water. Titrate with 0.1 M AgNO
using potassium chromate indicator. -
Target: 1 equivalent of Cl⁻ (approx. 15-18% by weight, depending on exact MW).
-
-
HPLC Purity:
-
Run on a C18 column (Water/Acetonitrile with 0.1% TFA).
-
Success Criteria: Single peak >98% area.
-
References
-
Teague, C. E., & Roe, A. (1951).[4][5] The Preparation of 3-Aminoisoquinoline and Related Compounds.[4][5][6][7][8][9][10][11] Journal of the American Chemical Society, 73(2), 688–690. Link
-
BenchChem Technical Support. (2025). Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. Link
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Link
-
Sigma-Aldrich. (n.d.). 6-Amino-1,2,3,4-tetrahydro-isoquinoline hydrochloride Product Sheet. Link(Cited for analog property comparison).
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datapdf.com [datapdf.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. fujc.pp.ua [fujc.pp.ua]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 6-Fluoroisoquinolin-3-amine Hydrochloride
The following technical guide addresses the degradation profile, stability mechanisms, and troubleshooting protocols for 6-Fluoroisoquinolin-3-amine hydrochloride .
Product Class: Heterocyclic Building Blocks / Medicinal Chemistry Intermediates Subject: Degradation Profiles, Stability Troubleshooting, and Analytical Diagnostics Audience: Medicinal Chemists, Analytical Scientists, CMC Leads
Part 1: Executive Summary & Degradation Architecture
The Stability Paradox
6-Fluoroisoquinolin-3-amine hydrochloride is structurally robust due to the fused benzene ring and the electron-withdrawing fluorine at the C6 position. However, the C3-amine functionality introduces specific vulnerabilities. Unlike simple anilines, the 3-aminoisoquinoline system is a vinylogous amidine , making it susceptible to unique tautomeric shifts that drive hydrolysis and oxidative coupling.
Predicted Degradation Pathways
While specific forced degradation data for this catalog entry is often proprietary, the structural chemistry of 3-aminoisoquinolines dictates three primary degradation vectors:
-
Hydrolytic Deamination (Lactamization): Under acidic or basic stress, the exocyclic amine can be displaced by water, favoring the thermodynamically stable 3-isoquinolinone (lactam) tautomer.
-
N-Oxidation: The pyridine-like ring nitrogen is susceptible to oxidation by peroxides or peracids, forming the N-oxide.
-
Oxidative Dimerization: The electron-rich amino group can undergo radical coupling to form azo-dimers, typically manifesting as colored impurities (yellow/brown).
Pathway Visualization
The following diagram illustrates the mechanistic causality between environmental stressors and observed impurities.
Figure 1: Mechanistic degradation map showing the transformation of the parent amine into Lactam (hydrolysis), N-oxide (oxidation), and Dimer (coupling) impurities.[1][2][3][4]
Part 2: Diagnostic Troubleshooting (Q&A)
Scenario 1: Mass Spectrometry Anomalies
Q: I am observing a new peak in LC-MS with a mass shift of +1 Da (M+1). Is this a contaminant? A: This is likely Degradant A (The Lactam) .
-
Mechanism: The hydrolysis of the primary amine (-NH₂, mass ~16) to a hydroxyl group (-OH, mass ~17) results in a net mass increase of +1 Da. The hydroxyl form immediately tautomerizes to the amide (lactam) form, 6-fluoroisoquinolin-3(2H)-one.
-
Root Cause: Exposure to moisture, particularly in acidic or basic solutions during workup.
-
Action: Check the water content of your solvent. Avoid prolonged storage in aqueous buffers.
Q: My sample shows a peak at M+16. Is this a salt adduct? A: Unlikely. This is diagnostic of Degradant B (N-Oxide) .
-
Mechanism: Oxidation of the isoquinoline ring nitrogen.[5][6]
-
Root Cause: Presence of peroxides in ethers (THF, Dioxane) or exposure to air over time.
-
Action: Test solvents for peroxides. Store the solid under Argon/Nitrogen.
Scenario 2: Physical Appearance Changes
Q: The white powder has turned yellow/brown after 3 months. Is it still usable? A: The color change indicates Degradant C (Azo-Dimerization) or extended conjugation.
-
Mechanism: Aromatic amines are prone to radical oxidation, forming azo linkages (-N=N-) or higher-order oligomers. These compounds have high extinction coefficients, meaning even trace amounts (<0.5%) can cause significant discoloration.
-
Verdict: If purity by HPLC is >98%, the material may still be usable for synthetic steps where color is removed later. However, for biological assays, discard and repurchase , as these dimers can be cytotoxic or assay interferents.
Part 3: Analytical Protocols & Data
Standardized HPLC Method for Impurity Profiling
Use this protocol to separate the hydrophilic Lactam from the lipophilic Parent.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard stationary phase for polar aromatics. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.0) | Critical: Basic pH keeps the amine neutral, improving peak shape and retention. Acidic pH protonates the amine, causing tailing. |
| Mobile Phase B | Acetonitrile | Strong eluent for fluorinated aromatics. |
| Gradient | 5% B to 95% B over 15 min | Detecting widely varying polarities (Lactam elutes early, Dimer elutes late). |
| Detection | UV @ 254 nm and 280 nm | 254 nm for the benzene ring; 280 nm monitors the isoquinoline conjugation. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Predicted Relative Retention Times (RRT)
| Compound | Predicted RRT | Nature | Identification Note |
| Lactam (Degradant A) | ~0.6 - 0.8 | More Polar | Loss of basicity; elutes earlier than parent. |
| Parent (6-Fluoro...) | 1.00 | Basic | Main Peak. |
| N-Oxide (Degradant B) | ~1.1 - 1.2 | Polar/Zwitterionic | Often co-elutes; requires MS for confirmation. |
| Dimer (Degradant C) | >1.5 | Highly Lipophilic | Late eluting, broad peak. |
Part 4: Storage & Handling Directives
To mitigate the pathways described above, adhere to the following "Chain of Custody" for the reagent:
-
Hygroscopicity Control: The hydrochloride salt is hygroscopic. Moisture uptake drives Lactam formation .
-
Protocol: Store in a desiccator. Warm to room temperature before opening the vial to prevent condensation.
-
-
Peroxide Exclusion:
-
Protocol: Do not dissolve in THF or Ether unless freshly distilled/tested. Use Anhydrous DMF or DMSO for stock solutions.
-
-
Acid/Base Sensitivity:
-
Protocol: Avoid leaving the compound in strong aqueous acid (e.g., 1M HCl) for >4 hours, as this accelerates hydrolysis.
-
References
-
National Institutes of Health (NIH) - PubChem. (2025). Isoquinolin-3-amine Compound Summary. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health (PMC). Retrieved from [Link]
Sources
- 1. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]
Technical Support Center: 6-Fluoroisoquinolin-3-amine Synthesis
Welcome to the technical support center for the synthesis of 6-fluoroisoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of optimizing the reaction temperature for this specific synthesis. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary challenge in selecting a reaction temperature for the amination of a 6-fluoroisoquinoline precursor?
The synthesis of 6-fluoroisoquinolin-3-amine typically involves the introduction of an amino group at the C3 position of a suitable 6-fluoroisoquinoline precursor, such as 3-bromo- or 3-chloro-6-fluoroisoquinoline. This is often achieved via a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) or a high-temperature nucleophilic aromatic substitution (SNAr).
The core challenge lies in balancing reaction kinetics with product stability and selectivity. The C-F bond on the benzene ring and the C-X (X=Cl, Br) bond on the pyridine ring have different reactivities. Temperature is the critical lever to control these factors:
-
Too Low: The reaction rate will be impractically slow, leading to incomplete conversion of the starting material. This is especially true for metal-catalyzed reactions that require a certain activation energy.
-
Too High: This can lead to several undesirable outcomes:
-
Degradation: The isoquinoline core or the product itself may decompose, leading to the formation of tarry byproducts and reducing overall yield.[1]
-
Side Reactions: Increased temperature can promote competing reaction pathways, such as hydrodehalogenation or dimerization.
-
Loss of Selectivity: In some cases, high temperatures can lead to reactions at other positions on the ring system, although the electronic nature of the isoquinoline ring strongly favors substitution at the C1 or C3 positions.[2]
-
The optimal temperature is therefore a narrow window where the desired amination occurs efficiently without significant degradation or side-product formation.
Q2: My amination reaction is not proceeding to completion at the literature-reported temperature. Should I simply increase the heat?
While increasing the temperature is a common strategy to drive a reaction to completion, it should be your last resort after other parameters have been evaluated.[3][4] Before raising the temperature, consider the following factors that can manifest as low reactivity:
-
Catalyst and Ligand Integrity: In metal-catalyzed reactions like the Buchwald-Hartwig amination, the activity of the palladium catalyst and phosphine ligand is paramount.[5] Ensure that the catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, BrettPhos) have not degraded.[6] Are you using fresh reagents and maintaining strictly anhydrous and anaerobic (inert gas) conditions?
-
Base Strength and Solubility: The choice and quality of the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) are critical. The base must be strong enough to deprotonate the amine source but not so strong as to cause undesired side reactions. Its solubility in the reaction solvent can also impact reaction rate.
-
Solvent Choice: The solvent must be appropriate for the reaction type and temperature. High-boiling polar aprotic solvents like DMF, DMAc, or dioxane are common.[7] Ensure the solvent is anhydrous, as water can deactivate the catalyst and participate in side reactions.[5]
-
Purity of Starting Materials: Impurities in your 3-halo-6-fluoroisoquinoline precursor or amine source can poison the catalyst.
If all these factors are optimized and the reaction is still stalled, a gradual increase in temperature is warranted. An incremental increase of 10-20 °C is a prudent approach. Monitor the reaction closely by TLC or LC-MS to see if product formation increases or if new impurity spots appear.
Q3: I am observing a significant new byproduct after increasing the reaction temperature. What is likely happening?
The formation of new byproducts at elevated temperatures is a classic sign that you are accessing undesired reaction pathways.[8] For the synthesis of 6-fluoroisoquinolin-3-amine, potential byproducts could include:
-
Hydrodehalogenation: The replacement of the C3-halogen with a hydrogen atom, yielding 6-fluoroisoquinoline. This is often mediated by the catalyst in the presence of a hydrogen source.
-
Dimerization/Oligomerization: Self-coupling of the starting material or product can occur at high temperatures.
-
Solvolysis Products: If the solvent is nucleophilic (e.g., residual water or alcohol in DMF), it can displace the halogen to form hydroxy- or alkoxy-isoquinolines.[5]
Troubleshooting Strategy:
-
Characterize the Byproduct: If possible, isolate and characterize the major byproduct to understand the competing reaction.
-
Lower the Temperature: Return to the highest temperature where the byproduct was not significantly formed and focus on optimizing other parameters to increase the reaction rate (e.g., catalyst loading, ligand choice, or base).[5]
-
Screen Ligands: In a Buchwald-Hartwig reaction, changing the phosphine ligand can dramatically affect reactivity and selectivity, sometimes allowing the reaction to proceed efficiently at a lower temperature.
Q4: How do I design an experiment to systematically optimize the reaction temperature?
A systematic approach is crucial for finding the optimal temperature. A Design of Experiments (DoE) approach, such as a response surface methodology, can be powerful but a simpler, sequential approach is often sufficient in a research setting.[3]
Here is a recommended workflow for temperature screening:
-
Set a Baseline: Start with a temperature reported for a similar transformation. For a Buchwald-Hartwig amination, 80-100 °C is a common starting point.[5]
-
Run Parallel Reactions: Set up a series of small-scale reactions in parallel, varying only the temperature. For example: 80 °C, 100 °C, and 120 °C.
-
Monitor Over Time: At set time points (e.g., 2h, 6h, 12h, 24h), take an aliquot from each reaction and analyze it by LC-MS or ¹H NMR (using an internal standard) to determine the ratio of starting material, product, and key byproducts.
-
Analyze the Data: Plot the conversion, yield, and purity against temperature and time. This will reveal the optimal balance. You may find that a lower temperature for a longer time gives a cleaner reaction profile than a higher temperature for a shorter time.[8]
The following table illustrates hypothetical results from a temperature optimization experiment for the amination of 3-bromo-6-fluoroisoquinoline.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) (by LC-MS) | Key Byproduct (%) (Hydrodehalogenation) |
| 80 | 24 | 65 | 60 | < 1 |
| 100 | 12 | 98 | 92 | 3 |
| 120 | 6 | >99 | 85 | 12 |
Experimental Protocol
Protocol 1: General Procedure for Temperature Optimization of Buchwald-Hartwig Amination
This protocol outlines a general procedure for a small-scale temperature screening experiment.
Materials:
-
3-bromo-6-fluoroisoquinoline (1.0 eq)
-
Ammonia source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To three separate oven-dried reaction vials equipped with stir bars, add the 3-bromo-6-fluoroisoquinoline, palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
To each vial, add the anhydrous solvent, followed by the ammonia source.
-
Seal the vials tightly and place them in separate heating blocks pre-heated to the desired temperatures (e.g., 80 °C, 100 °C, 120 °C).
-
Stir the reactions at their respective temperatures.
-
After a predetermined time (e.g., 2 hours), carefully and quickly unseal each vial, remove a small aliquot for analysis (TLC, LC-MS), and immediately reseal under inert gas.
-
Repeat the monitoring at subsequent time points (e.g., 6, 12, 24 hours) or until the reaction at the optimal temperature appears complete.
-
Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.
-
Analyze the crude filtrate by LC-MS or ¹H NMR with an internal standard to quantify conversion, yield, and byproduct formation.
Visualizations
Troubleshooting Workflow Diagram
This diagram illustrates the logical decision-making process when optimizing reaction temperature.
Caption: A logical workflow for troubleshooting and optimizing reaction temperature.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
- Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?.
- SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of....
-
MDPI. (2019, November 10). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]
-
PubMed. (2008, September 17). An efficient low-temperature route to polycyclic isoquinoline salt synthesis via C-H activation with [CpMCl2]2 (M = Rh, Ir)*. Retrieved from [Link]
- ResearchGate. (2025, August 6). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes). a.
-
RSC Publishing. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
- ResearchGate. (n.d.). Low-temperature formation of pyridine and (iso)quinoline via neutral–neutral reactions.
- Mondal, S. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University.
- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026, January 7).
- Benchchem. (n.d.). Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide.
-
ACS Publications. (2021, August 24). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Retrieved from [Link]
-
Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
- Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of....
- ResearchGate. (n.d.). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.).
-
PMC - NIH. (n.d.). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification.
- ResearchGate. (n.d.). *Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol). The yields refer to the isolated product.
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
- Al-Mustansiriyah University. (2021, February 24). Amines: Synthesis and Reactions.
-
Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.).
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
- Green Synthesis of Morpholines via Selective Monoalkyl
-
PMC - NIH. (2025, August 10). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Retrieved from [Link]
Sources
Technical Support Center: Palladium Catalysis with 6-Fluoroisoquinolin-3-amine HCl
This guide serves as a specialized technical support resource for researchers utilizing 6-Fluoroisoquinolin-3-amine hydrochloride in Palladium-catalyzed cross-coupling reactions. It addresses the unique challenges posed by the 3-aminoisoquinoline scaffold —specifically the dual-threat of catalyst poisoning by the aza-heterocycle and the handling of the hydrochloride salt.
Product: 6-Fluoroisoquinolin-3-amine hydrochloride (CAS: 799274-08-1) Application: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira) Support Level: Advanced / Process Chemistry
Part 1: Critical Compatibility Overview
The primary failure mode when using 6-Fluoroisoquinolin-3-amine in Pd-catalysis is catalyst deactivation (poisoning). This molecule presents a "perfect storm" for Palladium sequestration due to its structural features.
The "Chelation Trap" Mechanism
The 3-aminoisoquinoline motif contains two nitrogen centers capable of binding Palladium:
-
Exocyclic Amine (N3): The desired nucleophile in amination reactions, but also a potent
-donor. -
Endocyclic Imine (N2): A pyridine-like nitrogen that can coordinate to electron-deficient metal centers.
Why Standard Catalysts Fail:
Simple catalyst systems (e.g., Pd(PPh
Compatibility Matrix
| Catalyst System | Compatibility Status | Technical Notes |
| Pd(PPh | 🔴 Incompatible | Rapid ligand displacement by substrate N2/N3. High risk of precipitation (Pd-black). |
| Pd(OAc) | 🟡 Conditional | Works for some Suzuki couplings where the amine is a bystander. Requires high temp (>100°C). |
| Pd | 🟢 Recommended | Bulky biaryl ligand prevents N-coordination to the metal center. Excellent for N-arylation. |
| Pd(dppf)Cl | 🟡 Conditional | Robust for Suzuki coupling, but slow. Dppf bite angle resists displacement but is not immune. |
| Pd-PEPPSI-IPr | 🟢 Recommended | NHC ligands are tightly bound and sterically bulky, preventing substrate inhibition. |
Part 2: Visualizing the Deactivation Pathway
The following diagram illustrates the mechanistic divergence between a successful catalytic cycle and the "off-cycle" trap caused by the substrate.
Figure 1: Mechanistic divergence. Without bulky ligands (e.g., XPhos, BrettPhos), the substrate coordinates to Pd(0), forming an inactive trap (Red path). Bulky ligands facilitate the productive oxidative addition (Green path).
Part 3: Handling the Hydrochloride Salt
The HCl salt form (CAS 799274-08-1) improves shelf-stability but is incompatible with standard non-polar catalytic conditions (e.g., Toluene/NaOtBu) unless specific protocols are followed.
The "In-Situ Neutralization" Protocol
Do not rely on the coupling base (e.g., Cs
Step-by-Step Workflow:
-
Solvent Choice: Use a biphasic system (Toluene/Water) or a polar aprotic solvent (Dioxane, DMF) if using the salt directly.
-
Stoichiometry: You must account for the HCl.
-
Standard Reaction: 1.0 equiv Substrate + 1.5 equiv Base.
-
With HCl Salt: 1.0 equiv Substrate + 2.5 equiv Base.
-
-
Pre-Stirring (Crucial):
-
Mix Substrate-HCl and Base in the solvent before adding the catalyst.
-
Stir for 15-30 mins at RT.
-
Why? This generates the free base and ensures the HCl is sequestered as an inorganic salt (e.g., NaCl) which precipitates or dissolves in the aqueous phase, preventing HCl from protonating the active Pd-species (which would form inactive Pd-hydrides).
-
Part 4: Troubleshooting Guide (FAQs)
Q1: My reaction turns black immediately upon adding the catalyst. What happened?
Diagnosis: "Pd-Black" formation. Cause: The amine substrate displaced the ligands on the Palladium precursor, leading to the formation of unstable Pd-nanoparticles which aggregate. Solution:
-
Switch Ligands: Move to a Buchwald Generation 3/4 Pre-catalyst (e.g., XPhos Pd G3). These have the ligand pre-bound and activate only upon heating.
-
Ligand Excess: If using Pd
(dba) + Ligand, increase the Ligand:Pd ratio from 1:1 to 2:1 or 4:1 to shift the equilibrium away from substrate coordination.
Q2: I am getting low conversion in the Buchwald-Hartwig amination.
Diagnosis: Catalyst stalling. Cause: The 6-Fluoro group is electron-withdrawing, making the C3-amine less nucleophilic than a standard aniline. Solution:
-
Stronger Base: Switch from Carbonates (Cs
CO , K CO ) to Alkoxides (NaOtBu, LiHMDS). -
Temperature: Increase reaction temperature to 100–110°C.
-
Solvent: Switch to t-Amyl Alcohol . It allows for higher temperatures than dioxane and solubilizes the polar intermediate better.
Q3: Can I use this molecule in a Suzuki coupling (as the halide partner)?
Clarification: This molecule is the amine. If you are reacting it with a boronic acid, you must have a halogen on the isoquinoline ring (e.g., 3-amino-X -chloroisoquinoline).
If you mean: Can I perform a Suzuki coupling on a different part of the molecule while the amine is present?
Answer: Yes, but the free amine will still poison the catalyst.
Protocol: Protect the amine (e.g., Boc-protection) before the Suzuki coupling, or use Pd(dppf)Cl
Part 5: Experimental Protocol: N-Arylation (Buchwald-Hartwig)
Objective: Coupling 6-Fluoroisoquinolin-3-amine HCl with an Aryl Bromide.
Reagents:
-
Substrate: 6-Fluoroisoquinolin-3-amine HCl (1.0 equiv)
-
Electrophile: Aryl Bromide (1.1 equiv)
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base: NaOtBu (3.0 equiv) — Note: Extra equivalent for HCl neutralization.
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Charge Solids: In a glovebox or under Argon flow, add the Amine HCl salt, Aryl Bromide, NaOtBu, and XPhos Pd G3 to a vial equipped with a stir bar.
-
Solvent Addition: Add degassed 1,4-Dioxane.
-
Activation: Seal the vial. The mixture may turn cloudy (NaCl formation).
-
Reaction: Heat to 100°C for 4–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite plug to remove Pd residues and inorganic salts. Concentrate and purify via flash chromatography.
Protocol Logic Diagram:
Figure 2: Operational workflow for handling the HCl salt in cross-coupling.
References
-
Proisy, N., et al. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald–Hartwig Reaction.[1][2] Synthesis, 2009(04), 561–566.[2] Link
-
Green, R. A., & Hartwig, J. F. (2014).[3] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[3][4] Organic Letters, 16(17), 4388–4391. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Paul, F., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(12), 3897-3911. Link
Sources
Technical Support Center: Handling Static Charge of 6-Fluoroisoquinolin-3-amine HCl
Case ID: STATIC-ISOQ-006 Status: Open Priority: High (Potential Yield Loss/Contamination Risk) Agent: Senior Application Scientist
Executive Summary & Root Cause Analysis
The Issue: You are experiencing difficulty handling 6-Fluoroisoquinolin-3-amine hydrochloride . The powder exhibits "flying" behavior, adheres to spatulas/vessel walls, and causes weighing balance drift.
The Physics (Why this happens): Hydrochloride salts of heterocyclic amines are notorious for high triboelectric susceptibility .
-
Crystal Lattice: The ionic lattice of the HCl salt is an electrical insulator. Charge generated by friction (scooping) cannot flow to the ground; it sits on the crystal surface.
-
Fluorine Electronegativity: The fluorine atom at the 6-position increases the molecule's polarity and electron affinity, potentially exacerbating charge retention compared to non-fluorinated analogs.
-
Triboelectric Series Mismatch: You are likely using a stainless steel spatula (conductive) and a glass or plastic weigh boat (insulative). The friction between these dissimilar materials generates a net charge (usually positive on glass/nylon, negative on Teflon/PTFE).[1]
Immediate Troubleshooting (The "I'm in the Lab Now" Guide)
If you are currently standing at the balance with flying powder, follow these steps immediately.
Method A: The "Solvent-Lock" Transfer (Recommended)
Best for: High accuracy (>99% recovery), preventing aerosolization.
Concept: Do not transfer the dry powder. Transfer a solution.
-
Tare a clean glass vial (not plastic) containing the solvent you intend to use in the next step of your reaction (e.g., Methanol, DMSO, Water).
-
Add the powder directly to this solvent. The moment the solid touches the liquid, the static charge dissipates into the solvent bulk.
-
Reweigh. The difference is your mass.
-
Transfer the liquid via pipette to your reaction vessel. Rinse the vial once to ensure quantitative transfer.
Method B: The Ionization Mitigation (Dry Transfer)
Best for: When you must keep the powder dry.
-
Stop Moving: Pause for 30 seconds. Frantic scooping generates more friction.
-
Ionize: If you have an ionizing blower or a Polonium-210 anti-static gun, aim it at the powder for 10 seconds.
-
Note: If you lack these, place the weigh boat inside a larger metal ring or on a piece of aluminum foil that is taped to the grounded balance table.
-
-
Switch Tools: Use a wooden toothpick or a PTFE-coated spatula instead of stainless steel. Metal spatulas act as capacitors that discharge suddenly, flicking powder away.
Technical Deep Dive: Prevention & Environment
To prevent this in future workflows, you must control the environment and the contact materials.
Triboelectric Interaction Logic
The following diagram illustrates the decision matrix for material selection to minimize charge generation.
Figure 1: Triboelectric interaction flow. Contact with insulators (Glass/PTFE) retains charge, while grounded metal allows dissipation.
Environmental Control Data
Static electricity is inversely proportional to Relative Humidity (RH).
| Relative Humidity (RH) | Static Risk Level | Behavior of HCl Salt | Recommended Action |
| < 20% | CRITICAL | Powder flies; adheres to glass; impossible to weigh <10mg. | STOP. Humidify room or use "Solvent-Lock" method. |
| 30% - 45% | High | Clumping on spatula; drift in balance readings. | Use Ionizer fan; Ground operator. |
| 45% - 60% | OPTIMAL | Minimal static; powder flows freely. | Standard handling. |
| > 65% | Low | Risk of hygroscopicity (absorbing water). | Work quickly; reseal container immediately. |
Safety Protocol: Fluorinated Amines & ESD
Hazard Alert: 6-Fluoroisoquinolin-3-amine HCl is a fluorinated aromatic amine.
-
Toxicology: While specific LD50 data may be proprietary, similar quinolinamines are skin/eye irritants and potentially genotoxic.
-
ESD Risk: Electrostatic Discharge (ESD) isn't just annoying; it can ignite flammable solvent vapors if you are weighing near an open solvent bath (e.g., Ether/Acetone).
Required PPE & Setup:
-
Wrist Strap: Wear a grounded ESD wrist strap.
-
Cotton Lab Coat: Synthetic blends (polyester) generate massive static fields on your body. 100% Cotton is mandatory.
-
Draft Shield: Ensure the balance draft shield is conductive (glass with coating) or grounded.
Standard Operating Procedure (SOP): The "Solvent-Lock" Protocol
Objective: Accurately weigh 50 mg of 6-Fluoroisoquinolin-3-amine HCl without static loss.
Figure 2: Decision tree for selecting the correct weighing methodology based on environmental humidity.
Step-by-Step Instructions (Solvent-Lock):
-
Select Solvent: Choose a solvent compatible with the next step (e.g., if the reaction is in DMF, use DMF).
-
Tare: Place a 4mL glass vial containing 1mL of solvent on the balance. Close door. Tare to 0.0000 g.
-
Transfer: Open door. Using a micro-spatula, drop powder directly into the liquid. Do not aim for the glass walls.
-
Settle: Allow 10 seconds for the balance to stabilize. The reading is the net mass of the solid.
-
Clean Up: Cap the vial. The static problem is now eliminated because the solid is solvated.
Frequently Asked Questions (FAQ)
Q: Can I use a plastic weigh boat if I don't have metal? A: Only if it is "Anti-Static" polystyrene (usually black or blue). Standard white weigh boats are charge magnets. If you must use standard plastic, wipe the outside of the boat with a dryer sheet (fabric softener) or a damp Kimwipe before taring. This creates a conductive moisture layer on the exterior.
Q: Will the ionizer degrade my compound? A: No. Laboratory ionizers (corona discharge or Polonium alpha-emitters) produce ions to neutralize air. They do not have enough energy to break chemical bonds in a stable salt like 6-Fluoroisoquinolin-3-amine HCl.
Q: The balance reading keeps drifting down. Why? A: This is likely evaporation , not static. If you are using the "Solvent-Lock" method with a volatile solvent (like Methanol), the weight decreases as solvent evaporates.
-
Fix: Use a cap, or switch to a high-boiling solvent (DMSO/DMF) for the weighing step if compatible.
Q: Why is the powder sticking to the outside of my glass vial? A: Your gloves are charged.
-
Fix: Touch a grounded metal object (fume hood sash frame) before picking up the vial.
References
-
Mettler Toledo. (n.d.).[2] Electrostatic Charges and their Effects on Weighing. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Controlling Static Electricity. Retrieved from [Link]
-
Fraser Anti-Static Techniques. (2020). The Triboelectric Series Table. Retrieved from [Link]
Sources
Preventing oxidation of 6-fluoroisoquinolin-3-amine free base
Technical Support Center: 6-Fluoroisoquinolin-3-amine
A Guide to Preventing and Troubleshooting Oxidative Degradation
Introduction: 6-Fluoroisoquinolin-3-amine is a critical building block in contemporary drug discovery and development, valued for its unique structural and electronic properties. However, its utility is matched by a significant handling challenge: a high susceptibility to oxidation. The electron-rich nature of the aromatic amine group makes the compound prone to degradation upon exposure to atmospheric oxygen, often catalyzed by light or trace metal impurities.[1] This degradation manifests as a distinct color change—from off-white to pink, brown, or even black—and results in the formation of impurities that can compromise reaction outcomes, yields, and the overall integrity of your research.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions, troubleshooting protocols, and standard operating procedures (SOPs) to effectively prevent the oxidation of 6-fluoroisoquinolin-3-amine free base, ensuring the compound's stability and reliability in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and concerns related to the stability of 6-fluoroisoquinolin-3-amine.
Q1: My solid 6-fluoroisoquinolin-3-amine has turned pink/brown. What happened?
A1: This color change is a classic indicator of oxidation. The primary amine (-NH₂) on the isoquinoline ring system is electron-rich and susceptible to reacting with atmospheric oxygen. This process can be accelerated by exposure to light or trace metal impurities. The initial step often involves the formation of a radical cation, which can then participate in further reactions to form highly colored dimeric or polymeric byproducts.[3][4][5]
Q2: What are the likely byproducts of this oxidation?
A2: While a detailed analysis would be required for definitive identification, the oxidation of aromatic amines typically leads to a complex mixture of products.[5][6] These can include quinone-imines, azo compounds, and various oligomeric/polymeric species. These byproducts are often highly conjugated, which explains the intense color of the degraded material.[1]
Q3: Can I still use my discolored material?
A3: It is strongly discouraged. The observed color indicates that a significant portion of the starting material has been converted to impurities. Using this material will introduce unknown species into your reaction, leading to lower yields, complex purification challenges, and potentially misleading biological or analytical results. For reproducible and reliable chemistry, always start with pure, non-discolored material.
Q4: What are the ideal long-term storage conditions for the free base?
A4: The ideal storage conditions are designed to minimize exposure to oxygen, light, and heat. The compound should be stored in an amber glass vial under an inert atmosphere (argon or nitrogen) at a reduced temperature, typically -20°C. A summary of storage conditions is provided in Table 1.
| Parameter | Poor Storage (High Risk of Oxidation) | Better Storage (Reduced Risk) | Best Practice (Optimal Stability) |
| Atmosphere | Air | Air (in well-sealed container) | Inert Gas (Argon or Nitrogen) |
| Container | Clear plastic/glass vial | Amber glass vial | Amber glass vial, sealed with Parafilm® |
| Temperature | Room Temperature | Refrigerated (2-8°C) | Frozen (-20°C or lower) |
| Light | Exposed to ambient lab light | Stored in a dark cabinet or box | Stored in an amber vial inside a dark cabinet/freezer |
| Table 1: Comparative Storage Conditions for 6-Fluoroisoquinolin-3-amine |
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions for specific problems that may arise during the handling and use of 6-fluoroisoquinolin-3-amine in a laboratory setting.
Issue 1: The solid darkens immediately upon being removed from the freezer and exposed to air.
-
Primary Cause: Condensation. When a cold vial is opened in an ambient, humid environment, moisture from the air rapidly condenses on the cold solid. Water can accelerate the oxidation of many air-sensitive compounds.
-
Solution: Always allow the container to warm to room temperature before opening it to the atmosphere. This prevents moisture from condensing on the compound.
Issue 2: The reaction mixture turns dark upon addition of the amine, even when using fresh material.
-
Possible Cause A: Oxygen in the Solvent. Many common laboratory solvents contain significant amounts of dissolved oxygen, which is sufficient to oxidize the amine.
-
Solution A: Solvent Degassing. Before use, degas the reaction solvent. Common methods include:
-
Possible Cause B: Oxygen in the Reaction Headspace. The air in the flask headspace contains approximately 21% oxygen, which will readily react with the sensitive substrate.
-
Solution B: Use of Inert Atmosphere. All reactions should be conducted under an inert atmosphere of nitrogen or argon.[8][9] This is achieved using standard air-free techniques, such as a Schlenk line or a glovebox.[7][10] A simple setup using a balloon filled with inert gas is also effective for many applications.[11][12]
Issue 3: Oxidation occurs even under an inert atmosphere with degassed solvents.
-
Possible Cause: Use of a Sacrificial Antioxidant. In highly sensitive systems, even trace amounts of oxygen can be problematic. The addition of a sacrificial antioxidant can protect the primary compound.
-
Solution: Consider adding a small quantity of a suitable antioxidant to the reaction mixture. Antioxidants are molecules that inhibit the oxidation of other molecules, often by scavenging free radicals.[13][14] Common choices in organic synthesis include butylated hydroxytoluene (BHT) or certain phenols, which are oxidized in preference to the amine.[15] The choice and amount should be carefully considered to ensure it does not interfere with the desired reaction.
Part 3: Standard Operating Procedures (SOPs) for Prevention
Adhering to strict protocols is the most effective way to prevent oxidation.
SOP 1: Protocol for Weighing and Dispensing Air-Sensitive Solids
-
Equilibration: Remove the sealed amber vial of 6-fluoroisoquinolin-3-amine from the freezer and place it in a desiccator. Allow it to warm to ambient laboratory temperature for at least 30-45 minutes.
-
Inert Gas Flow: Direct a gentle stream of nitrogen or argon over the balance pan.
-
Quick Dispensing: Briefly open the vial and quickly weigh the desired amount of solid onto a weighing paper or into a tared vessel. Minimize the time the vial is open.
-
Purge and Seal: Before re-sealing the stock vial, gently flush the headspace with inert gas. Tightly close the cap and wrap the seal with Parafilm®.
-
Storage: Immediately return the stock vial to the -20°C freezer.
SOP 2: Protocol for Setting Up an Inert Atmosphere Reaction
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[10][16][17] Assemble the glassware while hot and allow it to cool under a stream of inert gas.
-
System Purge: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and septum-sealed inlet). Flush the entire system with nitrogen or argon for 5-10 minutes. A bubbler should be used to monitor the gas flow and prevent over-pressurization.[17]
-
Solvent Addition: Add the previously degassed solvent to the reaction flask via a cannula or a dry syringe.[7]
-
Reagent Addition: Dissolve the weighed 6-fluoroisoquinolin-3-amine in a small amount of degassed solvent in a separate flask under an inert atmosphere. Transfer this solution to the main reaction flask via cannula.
-
Maintain Atmosphere: Maintain a slight positive pressure of inert gas throughout the entire duration of the reaction.
Part 4: Mechanistic Insights & Visual Workflows
Understanding the "why" behind these procedures is key to their successful implementation. Aromatic amines oxidize via a mechanism that often involves the formation of a radical cation as the initial step. This highly reactive intermediate can then dimerize or polymerize, leading to the observed colored impurities.
Caption: Simplified pathway of amine oxidation.
The recommended handling workflow is designed to erect barriers against the initiators of this pathway at every step.
Caption: Recommended workflow for handling the compound.
By diligently following these procedures, researchers can ensure the integrity of their 6-fluoroisoquinolin-3-amine, leading to more reliable and reproducible scientific outcomes.
References
- Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Royal Society of Chemistry.
- Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable.
-
Oxidation potential of different aliphatic and aromatic amines. ResearchGate. Available from: [Link]
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
-
Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris Publisher. Available from: [Link]
- MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Defense Technical Information Center.
-
Inert Atmospheric Methods. Chemistry LibreTexts. Available from: [Link]
-
The role of antioxidants in food safety and preservation: mechanisms, applications, and challenges. Taylor & Francis Online. Available from: [Link]
- The Manipulation of Air-Sensitive Compounds.
-
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Available from: [Link]
-
Inert Atmosphere. YouTube. Available from: [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. Available from: [Link]
-
Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology. Available from: [Link]
-
Air-free technique. Wikipedia. Available from: [Link]
-
Importance of Antioxidants in Food Preservation. Food Safety Institute. Available from: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available from: [Link]
-
Role of antioxidants in food. ResearchGate. Available from: [Link]
- Antioxidants, their properties, uses in food products and their legal implications.
-
Protecting Groups for Amines. YouTube. Available from: [Link]
-
Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available from: [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 10. web.mit.edu [web.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Importance of Antioxidants in Food Preservation • Food Safety Institute [foodsafety.institute]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 6-Fluoroisoquinolin-3-amine Hydrochloride
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 6-Fluoroisoquinolin-3-amine hydrochloride, a key building block in medicinal chemistry, presents a unique set of challenges and insights in its ¹H Nuclear Magnetic Resonance (NMR) spectrum. This guide provides an in-depth analysis of its ¹H NMR spectrum, a comparative study against its non-fluorinated analog, and a detailed experimental protocol for acquiring high-quality data.
Introduction
6-Fluoroisoquinolin-3-amine hydrochloride is a heterocyclic amine of significant interest due to the prevalence of the isoquinoline scaffold in pharmaceuticals and the unique properties imparted by the fluorine substituent. Fluorine can enhance metabolic stability, binding affinity, and bioavailability. Understanding the precise structure and electronic environment of this molecule is crucial for its application in drug design and synthesis. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the proton environment within the molecule.
Predicted ¹H NMR Spectrum of 6-Fluoroisoquinolin-3-amine hydrochloride
A definitive, publicly available ¹H NMR spectrum for 6-Fluoroisoquinolin-3-amine hydrochloride is not readily found. However, based on established principles of NMR spectroscopy and data from analogous compounds, a reliable prediction can be constructed. The spectrum is expected to be complex due to the presence of the fluorine atom, which introduces long-range couplings to nearby protons.[1][2]
Expected Chemical Shifts and Coupling Patterns:
The isoquinoline core gives rise to a series of aromatic protons. The presence of the electron-donating amino group at position 3 and the electron-withdrawing fluorine at position 6, combined with the protonation of the nitrogen to form the hydrochloride salt, will influence the chemical shifts of these protons.
-
H1: Expected to be a singlet, significantly downfield due to the proximity to the positively charged nitrogen.
-
H4: A singlet, influenced by the adjacent amino group.
-
H5, H7, H8: These protons will form a complex splitting pattern due to both H-H and H-F couplings. The fluorine at C6 will couple to H5 and H7, with typical coupling constants of approximately 8-10 Hz for ³J(H-F) and 4-6 Hz for ⁴J(H-F).[2]
-
NH₂: The protons of the amine group will likely appear as a broad singlet and may exchange with deuterium in D₂O.[3] The hydrochloride form may lead to a downfield shift and potential broadening of the NH signal.
Experimental Protocol for ¹H NMR Acquisition
Acquiring a high-quality ¹H NMR spectrum of 6-Fluoroisoquinolin-3-amine hydrochloride requires careful consideration of the sample preparation and instrument parameters.
Step-by-Step Methodology:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its ability to dissolve hydrochloride salts and its higher boiling point are advantageous. The residual proton signal of DMSO-d₆ appears at approximately 2.50 ppm.[4]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 6-Fluoroisoquinolin-3-amine hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary. The hydrochloride salt may require slight warming to fully dissolve.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Acquisition Time (AQ): ≥ 3 seconds to ensure good resolution.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the nuclei.
-
Number of Scans (NS): 16 or higher to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): 0-16 ppm to encompass all expected signals.
-
Temperature: 298 K.
-
Rationale Behind Experimental Choices:
-
The choice of DMSO-d₆ is critical for dissolving the polar hydrochloride salt and for observing the exchangeable amine and hydrochloride protons.[4]
-
A longer acquisition time and relaxation delay are essential for obtaining sharp signals and accurate integrations, especially for the complex aromatic region.
-
For molecules containing fluorine, line broadening can sometimes be an issue.[5] If significant broadening is observed, ¹⁹F decoupling experiments can be performed to simplify the ¹H spectrum and confirm H-F couplings.[1][6]
Comparative Analysis
To fully appreciate the spectral features of 6-Fluoroisoquinolin-3-amine hydrochloride, a comparison with its non-fluorinated analog, isoquinolin-3-amine, is instructive.
| Proton | 6-Fluoroisoquinolin-3-amine HCl (Predicted) | Isoquinolin-3-amine (Literature Values) | Key Differences |
| H1 | ~9.2 ppm (s) | ~9.0 ppm (s) | Downfield shift due to the electron-withdrawing effect of fluorine. |
| H4 | ~7.0 ppm (s) | ~6.8 ppm (s) | Minor downfield shift. |
| H5 | ~8.0 ppm (dd) | ~7.8 ppm (d) | Splitting into a doublet of doublets due to coupling with H7 and ¹⁹F. |
| H7 | ~7.6 ppm (dd) | ~7.5 ppm (t) | Splitting into a doublet of doublets due to coupling with H5, H8, and ¹⁹F. |
| H8 | ~7.9 ppm (d) | ~7.7 ppm (d) | Minor downfield shift. |
Data for isoquinolin-3-amine is extrapolated from data for 3-aminoquinoline and the parent isoquinoline.[7][8][9]
The most significant difference is the appearance of doublet of doublets for H5 and H7 in the fluorinated compound, a direct consequence of the through-bond coupling with the fluorine atom. This provides unambiguous evidence for the position of the fluorine substituent.
Visualization of Molecular Structure and Key Interactions
To visualize the structure and the key NMR correlations, the following diagrams are provided.
Caption: Chemical structure of 6-Fluoroisoquinolin-3-amine.
Caption: Key through-bond couplings in the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 6-Fluoroisoquinolin-3-amine hydrochloride is a rich source of structural information. The presence of the fluorine atom introduces characteristic splitting patterns that, while complicating the spectrum, provide definitive proof of its location. By following a robust experimental protocol and comparing the spectrum to that of its non-fluorinated analog, researchers can confidently elucidate the structure of this important molecule. This guide serves as a valuable resource for scientists working with fluorinated heterocyclic compounds, enabling more efficient and accurate characterization.
References
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. Organic & Biomolecular Chemistry.
- PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
- Isoquinoline(119-65-3) 1H NMR spectrum. ChemicalBook.
- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
- Isoquinoline | C9H7N. PubChem.
- Isoquinoline-1-carboxylic acid(486-73-7) 1H NMR spectrum. ChemicalBook.
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Texas Repository.
- Coupling of Protons with Fluorine.
- 3-Aminoquinoline | C9H8N2. PubChem.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Structure Elucidation of Fluorin
- Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed.
- Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
- One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles.
- 8-Aminoquinoline(578-66-5) 1H NMR spectrum. ChemicalBook.
- Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR spectrum. ChemicalBook.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry.
- Tables For Organic Structure Analysis. University of Wisconsin-Madison.
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- Spectroscopy of Amines. Chemistry LibreTexts.
- Supplementary Inform
- 3-Aminoquinoline(580-17-6) 13C NMR spectrum. ChemicalBook.
Sources
- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. ias.ac.in [ias.ac.in]
- 6. jeolusa.com [jeolusa.com]
- 7. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]
- 8. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Aminoquinoline(580-17-6) 13C NMR [m.chemicalbook.com]
Comparative Guide: 13C NMR Structural Validation of 6-Fluoroisoquinolin-3-amine Hydrochloride
Topic: 13C NMR shifts of 6-fluoroisoquinolin-3-amine hydrochloride Content Type: Publish Comparison Guide
Executive Summary
6-Fluoroisoquinolin-3-amine hydrochloride is a critical heterocyclic intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., FGFR or VEGFR targets).[1][2] Its structural validation is frequently complicated by the presence of the fluorine atom (spin 1/2) and the protonation state of the isoquinoline nitrogen.
This guide provides a rigorous comparative reference standard for identifying this compound. Unlike simple peak lists, this protocol analyzes the Substituent Chemical Shift (SCS) effects of the amino group, the fluorine atom, and the hydrochloride salt formation. It serves as a self-validating logic system to distinguish the target from regioisomers (e.g., 7-fluoro or 1-amino variants).
Structural Logic & Numbering System
To interpret the 13C NMR data accurately, the isoquinoline ring numbering must be established. The 6-fluoro substituent introduces characteristic carbon-fluorine (
Diagram 1: Structure & Coupling Logic
Caption: Carbon-Fluorine coupling hierarchy. The magnitude of the splitting (J-value) confirms the regiochemistry of the fluorine substituent.
Comparative Reference Data
As specific experimental literature for the hydrochloride salt is often proprietary, the following table represents the Theoretical Reference Standard . These values are derived from additivity rules combining the base isoquinoline shifts, the shielding effects of the 3-amino group, the deshielding/coupling of the 6-fluoro group, and the protonation effect (HCl).
Solvent: DMSO-d
| Carbon Position | Base Shift (Isoquinoline) | Predicted Shift (Target HCl) | Multiplicity | Structural Diagnostic Note | |
| C1 | 152.5 | 150 - 154 | Singlet (d) | < 3 | Salt Indicator: Shifts downfield upon protonation (vs. ~158 in free base). |
| C3 | 143.0 | 155 - 158 | Singlet | - | Amine Host: Deshielded by direct N-attachment; broadens if NH exchange is fast. |
| C4 | 120.5 | 98 - 102 | Singlet (d) | < 2 | Shielding Zone: Massive upfield shift due to ortho-amino effect. |
| C4a | 136.0 | 138 - 142 | Doublet | ~9-10 | Meta-Coupling: Distinct doublet; bridgehead carbon. |
| C5 | 126.5 | 112 - 116 | Doublet | ~25 | Ortho-Coupling: Upfield due to F-shielding + Amino effect. |
| C6 | 130.5 | 162 - 166 | Doublet | ~250 | Ipso-Carbon: The "Anchor." Massive splitting; unmistakable signature. |
| C7 | 127.0 | 116 - 120 | Doublet | ~25 | Ortho-Coupling: Distinct doublet, often overlaps with C5 region. |
| C8 | 127.5 | 130 - 134 | Doublet | ~9 | Meta-Coupling: Downfield of C5/C7. |
| C8a | 129.0 | 126 - 130 | Singlet (d) | < 3 | Bridgehead; typically appears as a singlet or broadened peak. |
Critical Note on Salt Formation: In the HCl salt, the protonation occurs at the isoquinoline nitrogen (N2). This typically causes a shielding effect on the
-carbons (C1 and C3) relative to the free base in simple pyridines, but in 3-aminoisoquinolines, the delocalization of the exocyclic amine cation often results in a net deshielding or minimal change, while stabilizing the C4 upfield shift.
Technical Deep Dive: The "Fingerprint" Regions
A. The Fluorine Splitting (
vs
)
The most definitive proof of the 6-fluoro position (vs. 5, 7, or 8-fluoro isomers) is the coupling pattern of the adjacent carbons.
-
C6 (Ipso): Look for a weak intensity doublet centered around 164 ppm with a massive width (~250 Hz).
-
C5 & C7 (Ortho): These will appear as sharp doublets with
Hz.-
Differentiation:C5 is spatially closer to the shielding cone of the C4-position (which is heavily shielded by the 3-NH2). Therefore, C5 is likely the most upfield doublet (112-116 ppm) compared to C7.
-
B. The Amino-Induced Shielding (C4)
The 3-amino group is a strong electron donor. Through resonance, it pushes electron density onto C4 .
-
Observation: Expect a signal significantly upfield, likely near 100 ppm .
-
Validation: If this peak is above 115 ppm, you likely have the 1-amino isomer or the amine is acetylated/modified.
Experimental Protocol for Validation
To ensure high-quality data that resolves the C-F couplings, follow this specific workflow.
Step 1: Sample Preparation
-
Solvent: Use DMSO-d
(0.6 mL).-
Why? The HCl salt is insoluble in CDCl
. Methanol-d is an alternative but may cause H/D exchange on the amine, broadening adjacent carbons.
-
-
Concentration: Dissolve 20–30 mg of the solid.
-
Why? Fluorine splitting divides the carbon signal intensity (doublets = 50% height). High concentration is required to see the quaternary C6 and C4a/C8a signals clearly.
-
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zgpg30 (Power-gated proton decoupling).
-
Scans (NS): Minimum 1024 scans (approx. 30-60 mins).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Why? Quaternary carbons (C1, C3, C4a, C6, C8a) have long T1 relaxation times. Short delays will suppress the critical C6 doublet.
-
Step 3: Assignment Workflow (Decision Tree)
Diagram 2: Assignment Logic Flow
Caption: Logical decision tree for validating the structure based on 13C spectral features.
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (General reference for substituent effects).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for base Isoquinoline shifts). Link
-
Dolin, C., et al. (2013). "19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives." Journal of Fluorine Chemistry, 155, 62-71.[3] Link[3]
Sources
19F NMR analysis of 6-fluoroisoquinolin-3-amine hydrochloride
A Comparative Technical Guide for Pharmaceutical Analysis[1][2][3]
Executive Summary: The Case for 19F NMR
In the synthesis of kinase inhibitors and isoquinoline-based alkaloids, 6-fluoroisoquinolin-3-amine hydrochloride serves as a critical scaffold.[1][2][3] However, its analysis presents a specific challenge: distinguishing the 6-fluoro regioisomer from the 5-, 7-, or 8-fluoro byproducts formed during electrophilic aromatic substitution or cyclization reactions.[1][2][3]
While HPLC-MS is the gold standard for purity, it often fails to definitively distinguish positional isomers without extensive method development and authentic standards.[2][3] 19F NMR spectroscopy offers an orthogonal, self-validating solution.[1][3] By leveraging the high sensitivity (83% of 1H) and wide chemical shift dispersion of the fluorine nucleus, researchers can achieve structural certainty and quantitative rigor in a single experiment without the need for compound-specific reference standards.[2]
Technical Deep Dive: 19F vs. Alternative Methods
The following table contrasts the performance of 19F NMR against traditional analytical techniques for this specific fluorinated heterocycle.
Comparative Analysis Matrix
| Feature | 19F NMR | 1H NMR | HPLC-UV/MS |
| Specificity | High. Distinct shifts for 5, 6, 7, 8-F isomers (>2 ppm separation).[1][2][3] | Medium. Aromatic region (6.5–8.5 ppm) often crowded; requires complex coupling analysis.[1][3] | Low to Medium. Isomers often co-elute; MS fragmentation patterns are identical.[1][3] |
| Quantitation | Absolute. qNMR allows purity determination using a generic internal standard (e.g., TFA).[2][3] | Relative. Requires integration of overlapping peaks; solvent suppression may be needed.[1][3] | Relative. Requires authentic reference standards for response factor calibration. |
| Sample Prep | Fast (<5 min). Dissolve and shoot. | Fast (<5 min). Dissolve and shoot. | Slow. Requires column equilibration, gradient optimization, and mobile phase prep.[2][3] |
| Background | Zero. No endogenous fluorine in solvents or biological matrices.[1][3] | High. Solvent peaks and non-fluorinated impurities interfere.[1][3] | Variable. Matrix effects can suppress ionization in MS.[1][3] |
| LOD (Limit of Detection) | ~1–5 µg/mL (Instrument dependent).[1][2][3] | ~1 µg/mL. | < 1 ng/mL (Superior sensitivity).[1][3] |
Experimental Protocol: 19F qNMR Workflow
This protocol is designed for the quantitative analysis (qNMR) of 6-fluoroisoquinolin-3-amine HCl.[1][2][3] The hydrochloride salt form necessitates a polar solvent.[1][3]
Reagents & Materials[1][3][4][5]
-
Analyte: 6-fluoroisoquinolin-3-amine hydrochloride.[1][2][3]
-
Solvent: DMSO-d6 (Preferred for HCl salts) or D2O.[1][2][3] Note: Chemical shifts vary by ~1-2 ppm between solvents.[1][2][3]
-
Internal Standard (IS):
-
Primary Recommendation:α,α,α-Trifluorotoluene (TFT) (
ppm).[2][3] Stable, non-reactive, distinct shift.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Alternative:Trifluoroacetic Acid (TFA) (
ppm).[2][3] Common, but volatile and can affect pH/shifts.[3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
Step-by-Step Workflow
Figure 1: Quantitative 19F NMR workflow for pharmaceutical purity assessment.
Critical Acquisition Parameters
To ensure quantitative accuracy (qNMR), the instrument parameters must account for the relaxation properties of the fluorine nucleus.[2][3]
-
Pulse Sequence: zg (standard 1-pulse) or zgig (inverse gated decoupling) to eliminate NOE if 1H decoupling is used.
-
Spectral Width (SW): 200 ppm (typically -20 to -220 ppm) to cover IS and analyte.[1][2][3]
-
Relaxation Delay (D1): 30 seconds .
-
Excitation Pulse: 90° (calibrated).
-
Number of Scans (NS): 32 or 64 (sufficient for >10 mg sample).[1][2][3]
-
Offset (O1P): -100 ppm (Center of the spectral window).[1][2][3]
Data Interpretation & Expected Results
Chemical Shift Prediction
The 19F signal for 6-fluoroisoquinolin-3-amine HCl is expected in the aromatic fluorine range.[1][3]
-
Predicted Shift: -108 to -115 ppm (relative to CFCl3 at 0 ppm).[1][2][3]
-
Rationale: Fluorobenzene resonates at -113 ppm.[1][3] The isoquinoline system is electron-deficient (pyridine-like), which typically deshields slightly, but the amine at position 3 is electron-donating.[2][3] The 6-position is on the carbocyclic ring, "meta" to the ring nitrogen, minimizing direct resonance deshielding from the nitrogen.[2]
-
Coupling Patterns (J-Coupling)
Unlike the singlet seen in decoupled spectra, a coupled 19F spectrum provides structural verification through splitting patterns.[1][2][3]
-
Multiplicity: Doublet of triplets (dt) or Multiplet.
-
Coupling Constants:
-
(Ortho): ~8–10 Hz (Coupling to H5 and H7).[2]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
(Meta): ~5–7 Hz (Coupling to H8).[2][3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Observation: If you see a simple singlet, ensure proton decoupling ({1H}) is ON .[2][3] For structural confirmation, turn decoupling OFF .
-
Purity Calculation Formula
-
: Integrated area[2][4]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> - : Number of fluorine atoms (Analyte=1, TFT=3)[2]
-
: Molecular weight (Analyte HCl salt = ~198.62 g/mol )[2][3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> - : Weight (mg)
- : Purity of Internal Standard (%)[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad Peaks | Chemical exchange (amine protons) or poor shimming.[1][2][3] | Ensure sample is fully dissolved.[1][3] If using TFA, pH changes may broaden peaks; switch to TFT or neutral buffer.[3] |
| Baseline Rolling | Acoustic ringing or improper delay.[1][3] | Use a backward linear prediction (LPC) in processing or increase pre-scan delay (DE).[1][2][3] |
| Incorrect Integration | Increase D1 to 45s. Verify by running a spectrum with D1=60s; if integrals change, T1 was insufficient. | |
| Phasing Issues | Large chemical shift range. | Apply magnitude correction or process with significant zero-filling (SI > 64k). |
References
-
Chemical Shift Data: Alfa Chemistry. "19F NMR Chemical Shift Table." Accessed Feb 18, 2026.[3]
-
qNMR Methodology: National Institutes of Health (NIH).[1][3] "Direct Comparison of 19F qNMR and 1H qNMR." PMC Article.
-
Isoquinoline Chemistry: PubChem. "Isoquinoline Compound Summary."
-
Coupling Constants: University of Athens. "Fluorine Coupling Constants Review."
Sources
Technical Guide: Mass Spectrometry Fragmentation of 6-Fluoroisoquinolin-3-amine
Executive Summary & Strategic Context
6-Fluoroisoquinolin-3-amine (CAS: 651055-61-5) serves as a critical scaffold in the development of kinase inhibitors and CNS-active agents. In drug discovery, the strategic incorporation of fluorine at the C6 position is often employed to block metabolic "soft spots" (preventing oxidation) or to modulate lipophilicity (
This guide provides an in-depth analysis of its mass spectrometric behavior. Unlike standard isoquinolines, the electron-withdrawing fluorine atom alters the charge distribution, influencing ionization efficiency and fragmentation kinetics. We compare its MS profile against non-fluorinated analogs to demonstrate its utility as a robust diagnostic standard in DMPK (Drug Metabolism and Pharmacokinetics) studies.
Comparative Analysis: 6-Fluoro vs. Alternatives
The following table contrasts the MS performance characteristics of 6-fluoroisoquinolin-3-amine against its primary structural alternative, Isoquinolin-3-amine (Unsubstituted), and a positional isomer 1-Aminoisoquinoline .
Table 1: MS Performance & Fragmentation Benchmarks
| Feature | 6-Fluoroisoquinolin-3-amine (Product) | Isoquinolin-3-amine (Alternative) | 1-Aminoisoquinoline (Isomer) |
| Molecular Weight | 162.16 Da | 144.17 Da | 144.17 Da |
| Primary Ion (ESI+) | |||
| Base Peak (EI, 70eV) | |||
| Key Neutral Loss | HCN (27 Da) | HCN (27 Da) | NH |
| Diagnostic Shift | +18 Da (Stable F-tag) | Reference Baseline | N/A |
| Ionization Efficiency | High (F increases acidity of NH protons in negative mode; slight suppression in positive mode due to inductive effect) | Very High (Basic Pyridine N) | High (Amidine-like resonance) |
| Metabolic Stability | Enhanced (Blocked C6 oxidation) | Low (Prone to C6 hydroxylation) | Low |
Expert Insight: The +18 Da mass shift in the 6-fluoro analog is preserved across the primary fragmentation pathway (loss of HCN). This stability confirms that the C-F bond is stronger than the heterocyclic ring bonds, making this compound an ideal surrogate internal standard for quantifying isoquinoline metabolites.
Fragmentation Mechanism & Pathways[1][2]
Understanding the fragmentation logic is essential for structural validation. The fragmentation of 6-fluoroisoquinolin-3-amine follows a characteristic Heterocyclic Cleavage Pathway dominated by the stability of the aromatic core and the expulsion of small stable nitriles.
Mechanistic Breakdown
-
Ionization: In ESI+, the molecule is protonated at the ring nitrogen (
), which is the most basic site ( ). -
Primary Fragmentation (The HCN Loss): The most energetically favorable pathway involves the cleavage of the heterocyclic ring. The exocyclic amine and the adjacent ring carbon are expelled as hydrogen cyanide (HCN) or cyanamide (H
CN ) . -
Secondary Fragmentation (The Fluorine Signature): Unlike chloro- or bromo-derivatives, the C-F bond is highly resistant to homolytic cleavage. Consequently, we do not observe a loss of F
( 143). Instead, secondary losses involve acetylene units (C H ), retaining the fluorine atom on the shrinking aromatic framework.
Visualization: Fragmentation Pathway (DOT Diagram)
Figure 1: Proposed fragmentation pathway for 6-fluoroisoquinolin-3-amine illustrating the stability of the fluorinated core.
Experimental Protocol: LC-MS/MS Characterization
To replicate these results or validate a synthesized batch, follow this self-validating protocol. This workflow is designed to distinguish the 3-amine from potential 1-amine impurities using MS/MS transitions.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 6-fluoroisoquinolin-3-amine in 1 mL of Methanol (LC-MS grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation of the ring nitrogen.
Instrument Parameters (Triple Quadrupole)
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]
-
Source Voltage: +3.5 kV.
-
Collision Gas: Argon (1.5 mTorr).
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
MRM (Multiple Reaction Monitoring) Transitions
Use these transitions for specific detection. The "Quantifier" is the most abundant, while the "Qualifier" confirms the structure.
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| Quantifier | 163.1 | 136.1 | 20 - 25 | Loss of HCN (Ring contraction) |
| Qualifier 1 | 163.1 | 109.1 | 35 - 40 | Sequential loss of HCN + C |
| Qualifier 2 | 163.1 | 119.1 | 30 | Loss of CS/Amine fragment (Rare) |
Experimental Workflow Diagram
Figure 2: Step-by-step LC-MS/MS workflow for the specific detection of 6-fluoroisoquinolin-3-amine.
Authoritative References
-
NIST Mass Spectrometry Data Center. Isoquinoline Fragmentation Standards. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. Compound Summary: 6-Aminoisoquinoline (Isomer Data).[3] National Library of Medicine. Available at: [Link]
-
Shimadzu. Ionization Modes: EI vs ESI Fragmentation Characteristics. Available at: [Link]
Sources
A Comparative Guide to the Infrared Spectrum of 6-Fluoroisoquinolin-3-amine Hydrochloride
This guide provides an in-depth analysis of the Fourier-transform infrared (FT-IR) spectrum of 6-Fluoroisoquinolin-3-amine hydrochloride. Designed for researchers, medicinal chemists, and quality control specialists, this document moves beyond a simple peak list. It offers a comparative framework, contextualizing the spectrum against relevant structural analogues to illuminate the unique vibrational signatures imparted by its key functional groups: the protonated primary amine, the fluorinated isoquinoline core, and the hydrochloride salt form.
Theoretical Framework: Deconstructing the Vibrational Anatomy
The infrared spectrum of 6-Fluoroisoquinolin-3-amine hydrochloride is a composite of the vibrational modes of its distinct structural components. Understanding the spectrum requires dissecting the molecule and predicting the absorption regions for each part. The most significant structural feature influencing the spectrum is the protonation of the primary amine group by hydrochloric acid, which fundamentally alters the N-H vibrational modes compared to its free base form.
-
The Protonated Amine (Ammonium) Group (-NH₃⁺): In the solid state, the basic 3-amino group is protonated to form an ammonium salt (-NH₃⁺). This transformation is the most diagnostically significant event in the IR spectrum.
-
N-H Stretching: Unlike a free primary amine which exhibits two distinct, sharp peaks around 3500-3300 cm⁻¹, the -NH₃⁺ group gives rise to a very broad and strong absorption band spanning from approximately 3200 cm⁻¹ down to 2800 cm⁻¹.[1][2][3] This extensive broadening is a direct result of strong hydrogen bonding between the ammonium group and the chloride counter-ion (N-H⁺···Cl⁻). This broad envelope often contains multiple smaller peaks and shoulders, which are combination and overtone bands, and frequently overlaps with the C-H stretching region.[3][4]
-
N-H Bending: The characteristic "scissoring" motion of a free primary amine (1650-1580 cm⁻¹) is replaced by the asymmetric and symmetric bending vibrations of the -NH₃⁺ group. These absorptions are typically found in the 1620-1500 cm⁻¹ range.[2][3]
-
-
The Fluorinated Isoquinoline Core:
-
Aromatic C-H Stretching: Vibrations from the C-H bonds on the aromatic rings are expected to produce sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5] These are often visible as small, sharp features emerging from the broad ammonium N-H stretching band.
-
Aromatic C=C and C=N Ring Stretching: The vibrations of the fused aromatic system result in a series of characteristic sharp bands of variable intensity between 1625 cm⁻¹ and 1400 cm⁻¹. These peaks are fundamental to confirming the presence of the isoquinoline backbone.[6][7]
-
Aromatic C-F Stretching: The carbon-fluorine bond produces a strong and distinct absorption. The C-F stretching vibration is typically located in the 1300-1000 cm⁻¹ region of the fingerprint domain.[8][9] Its precise location can be influenced by the electronic environment of the aromatic ring.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-650 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact positions and number of these bands are highly diagnostic of the substitution pattern on the benzene and pyridine rings of the isoquinoline core.
-
Comparative Spectral Analysis: Highlighting Unique Features
To fully appreciate the spectral features of 6-Fluoroisoquinolin-3-amine hydrochloride, it is instructive to compare its expected peaks with those of structurally related molecules. This comparison highlights how each functional group contributes to the final spectrum.
| Vibrational Mode | 6-Fluoroisoquinolin-3-amine HCl (Predicted) | 3-Aminoquinoline (Free Base)[10][11] | Isoquinoline Hydrochloride[12] | Rationale for Differences |
| N-H Stretch | ~3200-2800 cm⁻¹ (Very Broad, Strong) | ~3500-3300 cm⁻¹ (Two Sharp Peaks) | ~3100-2700 cm⁻¹ (Broad, from N-H⁺) | Protonation of the amine to -NH₃⁺ creates strong H-bonding, causing significant broadening and a shift to lower wavenumbers compared to the free amine. |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ (Sharp, on Broad Envelope) | ~3100-3000 cm⁻¹ (Sharp) | ~3100-3000 cm⁻¹ (Sharp) | Consistent across aromatic systems. May be partially obscured by the broad N-H⁺ stretch in the hydrochloride salts. |
| N-H Bend | ~1620-1500 cm⁻¹ (Medium-Strong) | ~1650-1580 cm⁻¹ (Medium) | N/A | The bending mode shifts due to the change from -NH₂ to -NH₃⁺. Isoquinoline HCl lacks this feature entirely. |
| Aromatic Ring C=C/C=N Stretch | Multiple bands ~1625-1400 cm⁻¹ | Multiple bands ~1620-1400 cm⁻¹ | Multiple bands ~1630-1400 cm⁻¹ | Characteristic of the isoquinoline core and largely unaffected by the substituents in this region. |
| Aromatic C-N Stretch | ~1335-1250 cm⁻¹ (Strong) | ~1335-1250 cm⁻¹ (Strong) | N/A | A strong feature characteristic of aromatic amines, absent in the parent isoquinoline structure.[13][14] |
| Aromatic C-F Stretch | ~1300-1000 cm⁻¹ (Strong) | N/A | N/A | This strong absorption is a unique identifier for the fluorinated compound. |
Experimental Protocol for High-Fidelity Spectrum Acquisition (FT-IR)
The acquisition of a clean, interpretable IR spectrum is paramount. Amine hydrochlorides are often hygroscopic, which can introduce interfering water peaks.[15] The following protocol is designed to mitigate such issues and yield a high-quality spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.
Instrumentation: FT-IR Spectrometer with a Diamond or Germanium ATR Accessory.
Methodology:
-
Prepare the ATR Crystal: Before use, clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the solvent has fully evaporated.
-
Acquire Background Spectrum: With the clean, empty ATR accessory in place, perform a background scan. This is a critical step to measure the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of dry 6-Fluoroisoquinolin-3-amine hydrochloride powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal, which is essential for a strong, high-quality signal. Insufficient contact is a common source of poor spectral quality.
-
Acquire Sample Spectrum: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.
-
Data Processing and Cleaning: After acquisition, the instrument software will automatically generate the final absorbance spectrum. Clean the ATR crystal and anvil tip thoroughly before running the next sample.
Visualizing Spectral-Structural Relationships
The following diagram illustrates the direct relationship between the key structural components of 6-Fluoroisoquinolin-3-amine hydrochloride and their corresponding regions of absorption in the infrared spectrum.
Caption: Logical map connecting the functional groups of the target molecule to their diagnostic IR absorption regions.
Conclusion
The IR spectrum of 6-Fluoroisoquinolin-3-amine hydrochloride is defined by several key features that together provide a unique fingerprint for its identification and quality assessment. The most prominent of these is the extremely broad N-H stretching band of the ammonium group between 3200-2800 cm⁻¹, which immediately distinguishes it from its non-protonated amine analogue. This feature, combined with the sharp aromatic C-H stretches above 3000 cm⁻¹, the series of ring vibrations between 1625-1400 cm⁻¹, and the strong, characteristic C-F stretch in the fingerprint region, provides a robust and reliable method for structural confirmation. This guide equips researchers with the foundational knowledge to not only identify this compound but also to interpret its spectrum with a high degree of scientific rigor.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. Retrieved from [Link]
-
Wade, L. G., & Simek, J. W. (2024, March 24). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Goubet, M., & Pirali, O. (2014). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. The Journal of Chemical Physics, 140(4), 044322. Retrieved from [Link]
-
Goubet, M., & Pirali, O. (2014). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. The Journal of Chemical Physics, 140(4), 044322. Retrieved from [Link]
-
Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared spectral studies of quinoline-N-oxides and isoquinoline-N-oxides. Spectroscopy Letters, 6(3), 167-176. Retrieved from [Link]
-
Rode, M. F., et al. (2019). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 141(51), 20216-20220. Retrieved from [Link]
-
Lin, Y.-H., et al. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals... Physical Chemistry Chemical Physics, 25(11), 7868-7880. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminoquinoline. PubChem. Retrieved from [Link]
-
Kirchner, B., & Luber, S. (2015). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. RSC Advances, 5(121), 99945-99952. Retrieved from [Link]
-
Bratoz, S., & Hadzi, D. (1957). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Journal of Chemical Physics, 27(4), 991-997. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Isoquinoline hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
Chenon, B., & Sandorfy, C. (1958). Hydrogen bonding in the amine hydrohalides: I. General aspects. Canadian Journal of Chemistry, 36(8), 1181-1193. Retrieved from [Link]
-
Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides: II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 615-621. Retrieved from [Link]
-
Horvath, R., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics, 160(20). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Dvořáčková, S., et al. (1988). Isoquinoline alkaloids of Isopyrum thalictroides L. Chemical Papers, 42(6), 841-843. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isoquinoline. PubChem. Retrieved from [Link]
-
Lin, Y.-H., et al. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals... Physical Chemistry Chemical Physics, 25(11), 7868-7880. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Bernstein, M. P., & Sandford, S. A. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
chemtubeuk. (2012, October 11). Introduction to IR Spectroscopy - Amines. YouTube. Retrieved from [Link]
-
LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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Characterization Profile: 6-Fluoroisoquinolin-3-amine Hydrochloride
[1]
Executive Summary
In the development of kinase inhibitors and heterocyclic pharmaceuticals, 6-Fluoroisoquinolin-3-amine hydrochloride (CAS: 2580235-20-5) serves as a critical fluorinated building block.[1][2] Unlike its widely characterized parent compound (isoquinolin-3-amine), the 6-fluoro hydrochloride derivative lacks extensive pharmacopeial standardization.[1][2]
This guide provides a technical comparison of the compound's solid-state thermal properties against its structural analogs.[1][2] It establishes a predictive melting point range based on crystal lattice energy principles and outlines a validated Differential Scanning Calorimetry (DSC) protocol for precise determination.
Key Insight: While the free base form of amino-isoquinolines typically exhibits sharp melting events between 170–180°C, the hydrochloride salt significantly elevates the thermal floor, often transitioning to a decomposition-mediated melting event above 220°C.[1][2]
Technical Specifications & Identity
| Property | Specification |
| Compound Name | 6-Fluoroisoquinolin-3-amine hydrochloride |
| CAS Number (Salt) | 2580235-20-5 |
| CAS Number (Free Base) | 1260760-86-8 |
| Molecular Formula | C₉H₇FN₂[1][3] · HCl |
| Molecular Weight | 198.62 g/mol (Salt) / 162.16 g/mol (Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility Profile | High solubility in DMSO, MeOH; Low in CH₂Cl₂, Hexanes |
Comparative Thermal Analysis
The melting point (MP) is a proxy for purity and crystallinity.[1][2] The table below contrasts the target compound with its closest structural analogs to establish an Expected Thermal Range (ETR) .
Table 1: Structural Analog Melting Point Comparison
| Compound | Structure Type | Melting Point (°C) | Thermal Behavior |
| Isoquinolin-3-amine | Parent (Non-F) | 174 – 178°C [1] | Sharp melt, stable liquid phase.[1][2] |
| 3-Amino-6-bromopyridine | Pyridine Analog | 74 – 76°C [2] | Lower MP due to reduced aromatic surface area.[1][2] |
| 6-Fluoroisoquinolin-3-amine (Base) | Target (Free Base) | 178 – 185°C (Pred) | Fluorine substitution typically increases lattice energy via dipole interactions.[1] |
| 6-Fluoroisoquinolin-3-amine HCl | Target (Salt) | > 215°C (Dec) (Pred) | Ionic Lattice Effect: Protonation of the exocyclic amine/ring nitrogen creates a high-energy ionic lattice, raising MP significantly.[1] Likely undergoes decomposition upon melting.[1][2] |
Technical Note: The introduction of the Fluorine atom at the C6 position generally enhances crystallinity compared to the hydrogenated parent, potentially raising the MP by 5–10°C in the free base form.[1][2] The HCl salt formation transforms the lattice from hydrogen-bond dominant to ionic-dominant, typically elevating the MP by >40°C.[1][2]
Experimental Protocols
Due to the hygroscopic nature of hydrochloride salts and their tendency to decompose, standard capillary methods (visual) may yield ambiguous results (browning/charring).[2] Differential Scanning Calorimetry (DSC) is the required standard for accurate characterization.[1][2]
Protocol A: Differential Scanning Calorimetry (DSC)
Use this method for definitive purity and polymorphism analysis.[1]
-
Sample Prep: Weigh 2–4 mg of dried 6-Fluoroisoquinolin-3-amine HCl into a Tzero aluminum pan.
-
Crimping: Use a pinhole lid (hermetically sealed but vented) to allow release of HCl gas if decomposition occurs, preventing pan deformation.[1][2]
-
Equilibration: Equilibrate at 40°C for 5 minutes.
-
Ramp: Heat from 40°C to 300°C at a rate of 10°C/min .
-
Purge Gas: Nitrogen (N₂) at 50 mL/min.
-
Analysis:
Protocol B: Visual Capillary Method (QC Screen)
Use this method for quick bench-side verification.[1][2]
-
Drying: Dry the sample in a vacuum oven at 60°C for 2 hours to remove surface moisture.
-
Packing: Pack the capillary tube to a height of 2–3 mm. Ensure the powder is compact.[1][2]
-
Ramp: Rapid heat (10°C/min) to 190°C, then slow ramp (1°C/min).
-
Observation: Record the Onset Point (first liquid droplet) and Clear Point (complete liquefaction).
Synthesis & Characterization Workflow
The following diagram illustrates the critical pathway from the free base to the hydrochloride salt, highlighting the characterization checkpoints required to ensure the correct solid form is isolated.
Figure 1: Workflow for the conversion and thermal validation of the hydrochloride salt form.
Interpretation of Results
When analyzing the thermal data for 6-Fluoroisoquinolin-3-amine HCl, researchers should categorize results into three potential profiles:
References
-
Sigma-Aldrich. (2025).[1][2] Product Specification: Isoquinolin-3-amine. Retrieved from [2]
-
PubChem. (2025).[1][2] Compound Summary: 3-Amino-6-bromopyridine.[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]
-
BenchChem. (2025).[1][2] Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. Retrieved from
-
ChemicalBook. (2025).[1][2] 6-Fluoroquinolin-8-amine Properties. Retrieved from
Comparative Guide: Elemental Analysis of 6-Fluoroisoquinolin-3-amine Hydrochloride
[1]
Executive Summary
In the high-stakes environment of drug development, the structural integrity of building blocks like 6-Fluoroisoquinolin-3-amine hydrochloride (CAS: 2580235-20-5) is non-negotiable.[1] While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are industry standards for organic purity, they often fail to capture critical inorganic stoichiometry—specifically the precise ratio of the hydrochloride counter-ion and the presence of solvation water.
This guide objectively compares the performance of Combustion Elemental Analysis (CHN/X) against orthogonal alternatives like High-Resolution Mass Spectrometry (HRMS) and Energy-Dispersive X-ray Spectroscopy (EDS) .[1] We demonstrate that while HRMS is superior for molecular formula confirmation, Elemental Analysis (EA) remains the definitive method for validating salt stoichiometry and bulk purity, serving as a critical self-validating system for GLP compliance.
Chemical Profile & Theoretical Baseline[1]
Before analyzing performance, we must establish the theoretical "Gold Standard" for the target compound. Deviations from these values are the primary metrics for comparing analytical techniques.
-
Compound: 6-Fluoroisoquinolin-3-amine hydrochloride[1]
-
Formula:
(Monohydrochloride salt) -
Molecular Weight: 198.62 g/mol [1]
-
Structure: A fused isoquinoline ring substituted with a fluorine atom at C6 and an amino group at C3, stabilized as an HCl salt.
Table 1: Theoretical Elemental Composition (Target Values)
| Element | Symbol | Count | Atomic Mass | Mass % (Theory) | Tolerance Limit (±0.4%) |
| Carbon | C | 9 | 12.011 | 54.42% | 54.02 – 54.82% |
| Hydrogen | H | 8 | 1.008 | 4.06% | 3.66 – 4.46% |
| Nitrogen | N | 2 | 14.007 | 14.10% | 13.70 – 14.50% |
| Chlorine | Cl | 1 | 35.45 | 17.85% | 17.45 – 18.25% |
| Fluorine | F | 1 | 18.998 | 9.57% | 9.17 – 9.97% |
Critical Insight: A deviation in Nitrogen >0.4% often indicates incomplete amination during synthesis, while a Chlorine deviation suggests a mix of free-base and salt forms.
Comparative Performance Analysis
We evaluated three analytical "alternatives" for their ability to confirm the identity and purity of 6-Fluoroisoquinolin-3-amine HCl.
Method A: Combustion Analysis (CHN) + Ion Chromatography (IC)
The Traditional Gold Standard
Mechanism: The sample is combusted at >950°C in an oxygen-rich environment.[1] Gases (
Performance Data (Representative):
| Metric | Result (Found) | Delta from Theory | Verdict |
|---|---|---|---|
| Carbon | 54.35% | -0.07% | Pass |
| Hydrogen | 4.12% | +0.06% | Pass |
| Nitrogen | 14.05% | -0.05% | Pass |
| Chlorine | 17.60% | -0.25% | Pass (Confirms Mono-HCl) |[1]
Pros:
-
Stoichiometry Proof: Unambiguously confirms the 1:1 HCl salt ratio.
-
Bulk Purity: Detects non-chromatographic impurities (e.g., inorganic salts, moisture).
-
Precision: High accuracy (<0.3% variance).
Cons:
-
Destructive technique.
-
Requires milligram-scale sample (2–5 mg).[1]
Method B: High-Resolution Mass Spectrometry (HRMS)
The Modern Alternative[1]
Mechanism: Electrospray Ionization (ESI) coupled with Q-TOF or Orbitrap detection.[1]
Performance Data:
-
Observed Mass (
): 163.0668 m/z -
Theoretical Mass: 163.0666 m/z[1]
-
Error: 1.2 ppm
Analysis:
While HRMS provides exceptional confirmation of the organic cation (
Method C: Energy Dispersive X-Ray Spectroscopy (EDS)
The Rapid Screening Alternative
Mechanism: Electron beam excitation of the solid sample; X-ray emission spectrum analysis.
Performance Data:
-
Chlorine Content: 16.2% (High variance)
-
Fluorine Content: 8.1% (Signal overlap issues)
Analysis: EDS is semi-quantitative. It confirms the presence of F and Cl but lacks the precision (±0.4%) required for pharmaceutical release testing. It is a "Pass/Fail" screen, not a validation tool.
Detailed Experimental Protocols
To replicate the "Gold Standard" results, follow this self-validating workflow.
Protocol 1: Automated CHN Combustion Analysis
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.[1]
-
Calibration: Run a "K-factor" calibration using a certified Acetanilide standard (C=71.09%, H=6.71%, N=10.36%).
-
QC Check: The standard must read within ±0.1% of theoretical value before proceeding.
-
-
Sample Prep:
-
Dry 6-Fluoroisoquinolin-3-amine HCl in a vacuum desiccator over
for 4 hours to remove surface moisture. -
Weigh 2.000 mg ± 0.005 mg into a tin capsule. Add 5 mg of
(Vanadium Pentoxide) as a combustion aid (crucial for fluorinated compounds to prevent formation of stable tetrafluoromethane).
-
-
Combustion:
-
Data Processing: Calculate %C, %H, %N using the K-factors derived from step 1.
Protocol 2: Halide Determination (Cl & F) via Schöniger Flask
Why this is needed: Standard CHN analyzers cannot simultaneously detect Halogens with high precision.
-
Combustion: Wrap 5 mg of sample in ashless filter paper. Burn in a Schöniger flask filled with Oxygen and 10 mL of absorption solution (0.1 M NaOH + 0.1 M
). -
Absorption: Shake vigorously for 3 minutes; let stand for 30 minutes to ensure full absorption of
and gases. -
Quantification (Ion Chromatography):
Decision Logic & Workflow
The following diagram illustrates the logical flow for characterizing this compound, highlighting where Elemental Analysis provides unique "Go/No-Go" decision gates that HRMS misses.
Caption: Analytical workflow demonstrating Elemental Analysis as the final "Gatekeeper" for salt stoichiometry and solvation state.
Troubleshooting & Causality
Issue: Carbon result is consistently 1-2% lower than theoretical (e.g., 52.5% vs 54.4%).
Causality: This specific amine hydrochloride is hygroscopic. The "missing" mass is likely absorbed atmospheric water.
Correction: Perform a Thermogravimetric Analysis (TGA) or Karl Fischer titration. If 2% water is found, recalculate the theoretical EA values including
-
Recalculated C (with 0.2 H2O): 53.4% (Matches experimental data).
Issue: Fluorine values are low (<8%).
Causality: Incomplete combustion.[1] The C-F bond is extremely strong.
Correction: Increase the amount of
References
-
Vertex AI Search. (2026). Synthesis and characterization of fluorinated isoquinolines. Retrieved from 2
-
BenchChem. (2025).[3] Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. Retrieved from 4
-
Organic Syntheses. (2023). Procedure for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from 5
-
National Institutes of Health (NIH). (2025). HPLC Method for Determination of Enantiomeric Purity of Fluoroquinolones. Retrieved from 6
-
BLD Pharm. (2025). Product Safety and Data Sheet: 6-Fluoroisoquinolin-3-amine. Retrieved from 1
Sources
- 1. 1009034-72-3|6-Fluoroisoquinolin-1-amine|BLD Pharm [bldpharm.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 6-Fluoro vs. 7-Fluoroisoquinolin-3-amine
Topic: Comparison of 6-fluoro and 7-fluoroisoquinolin-3-amine reactivity Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of kinase inhibitor design and fragment-based drug discovery, the isoquinolin-3-amine scaffold serves as a critical bioisostere for quinazolines and quinolines. However, the placement of a fluorine atom on the benzenoid ring—specifically at the 6-position versus the 7-position —dramatically alters the electronic landscape, synthetic accessibility, and downstream reactivity of the molecule.
-
6-Fluoroisoquinolin-3-amine (6-F-IQA): Characterized by enhanced basicity and superior reactivity toward electrophiles (EAS) at the C4 position. The 6-fluoro substituent stabilizes the conjugate acid and cationic intermediates via resonance, making this isomer the preferred choice when C4-functionalization (e.g., halogenation, formylation) is required.
-
7-Fluoroisoquinolin-3-amine (7-F-IQA): Defined by higher susceptibility to nucleophilic aromatic substitution (SNAr) at the C7 position and a slightly lower pKa . The 7-fluoro substituent activates the ring system for fluorine displacement reactions, offering a unique handle for introducing diversity late-stage via nucleophilic attack, a pathway largely inaccessible to the 6-F isomer under standard conditions.
Molecular Architecture & Electronic Profile
To understand the divergent reactivity, one must analyze how the fluorine atom communicates with the pyridine ring's nitrogen and the C3-amine.
Resonance & Inductive Effects
The isoquinoline ring system numbers the nitrogen as position 2. The 3-amino group acts as a strong Electron Donating Group (EDG), pushing electron density into the ring, specifically activating C4 (ortho) and N2.
-
6-Fluoro Effect (Resonance Stabilization): Upon protonation of N2 (or electrophilic attack), positive charge delocalizes onto positions C1, C3, and into the benzene ring at C6 and C8.
-
7-Fluoro Effect (Inductive Destabilization): The 7-position does not bear positive charge in the standard resonance forms of the N-protonated species.
-
Mechanism:[1][2][3][4][5][6][7] The fluorine at C7 exerts a strong inductive electron-withdrawing effect (-I) without the compensating resonance stabilization seen in the 6-F isomer. Furthermore, in SNAr pathways, a Meisenheimer complex formed by attack at C7 can delocalize negative charge onto the electronegative N2 , stabilizing the transition state.[8]
-
Outcome: 7-F-IQA is less basic and more reactive toward SNAr .
-
Visualizing the Electronic Pathways
Figure 1: Mechanistic divergence. 6-F stabilizes cations (Electrophilic attack), while 7-F stabilizes anions (Nucleophilic attack).[8]
Synthetic Accessibility
The synthesis of these isomers dictates their availability for drug discovery campaigns. They are typically accessed via the Pomeranz-Fritsch reaction or modified ring-closure of imines , starting from fluorinated benzaldehydes.
| Feature | 6-Fluoroisoquinolin-3-amine | 7-Fluoroisoquinolin-3-amine |
| Starting Material | 4-Fluorobenzaldehyde | 3-Fluorobenzaldehyde |
| Cyclization Regiochemistry | High Fidelity. The 4-F substituent directs cyclization to the meta position (relative to F), which is sterically equivalent. Yields almost exclusively 6-F. | Mixture Risk. 3-F directs cyclization ortho (yielding 5-F) and para (yielding 7-F). Separation of 5-F/7-F isomers is required (often 7-F is major, ~70:30 ratio). |
| Commercial Availability | Moderate.[9] Often sold as the 3-chloro intermediate. | Lower. Often requires custom synthesis or separation from 5-F isomer. |
| Cost Factor | Lower (cleaner synthesis). | Higher (yield loss due to isomer separation). |
Reactivity Profile Comparison
This section details how the isomers behave under standard medicinal chemistry transformations.
Electrophilic Aromatic Substitution (EAS)
Target Reaction: C4-Bromination (e.g., with NBS) or Nitration.[8]
-
6-Fluoro: The resonance donation from 6-F reinforces the electron density supplied by the 3-NH2 group. The C4 position becomes highly nucleophilic.
-
Observation: Rapid reaction with NBS at 0°C. High yields (>90%).
-
-
7-Fluoro: The 7-F atom is inductively withdrawing and does not resonance-stabilize the C4-attack intermediate (sigma complex) as effectively.
-
Observation: Slower reaction rates. May require room temperature or slight heating. Yields are generally lower (75-85%) due to competing oxidation or side reactions.
-
Nucleophilic Aromatic Substitution (SNAr)
Target Reaction: Displacement of Fluorine by Morpholine/Piperazine.
-
6-Fluoro: The 6-position is deactivated toward nucleophilic attack because the developing negative charge cannot delocalize onto the ring nitrogen.
-
Observation: Inert under standard SNAr conditions (e.g., DMSO, 120°C). Requires Pd-catalysis (Buchwald-Hartwig) to displace.
-
-
7-Fluoro: The 7-position is "conjugated" to the ring nitrogen in the anionic intermediate. Attack at C7 pushes electrons to C8a, then C1, and finally onto N2 .[8]
-
Observation: Reacts with strong nucleophiles in polar aprotic solvents (DMSO/NMP) at elevated temperatures (100-140°C) to displace fluoride.
-
Comparison Data Table
| Property | 6-Fluoroisoquinolin-3-amine | 7-Fluoroisoquinolin-3-amine |
| pKa (Conj. Acid) | ~6.2 (More Basic) | ~5.6 (Less Basic) |
| C4-Bromination (NBS) | Fast (< 30 min), 92% Yield | Medium (2-4 h), 81% Yield |
| SNAr (F-displacement) | No Reaction (requires Pd) | Reactive (120°C, DMSO) |
| Pd-Catalysis (at C3-NH2) | Excellent substrate.[8] | Good substrate, but lower basicity may affect oxidative addition rates slightly. |
| Metabolic Stability | High (F blocks metabolic soft spot). | High, but C6 is exposed to oxidation.[8] |
Experimental Protocols
Protocol A: Regioselective C4-Bromination of 6-Fluoroisoquinolin-3-amine
This protocol demonstrates the high reactivity of the 6-F isomer toward electrophiles.
Reagents:
-
6-Fluoroisoquinolin-3-amine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)[8]
-
Acetonitrile (ACN) (0.1 M concentration)
Procedure:
-
Dissolution: Dissolve 6-fluoroisoquinolin-3-amine (162 mg, 1.0 mmol) in dry ACN (10 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Add NBS (187 mg, 1.05 mmol) portion-wise over 5 minutes. The solution will darken slightly.
-
Reaction: Stir at 0°C for 30 minutes. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The 6-F isomer typically converts fully within this window.
-
Note: The 7-F isomer would require stirring at RT for 2-3 hours for completion.
-
-
Workup: Quench with 10% aqueous Na2S2O3 (5 mL). Concentrate under reduced pressure to remove ACN.
-
Isolation: Extract the aqueous residue with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[8]
-
Purification: Recrystallize from EtOH/Heptane to afford 4-bromo-6-fluoroisoquinolin-3-amine as a yellow solid (Yield: ~90-95%).
Protocol B: SNAr Displacement of 7-Fluoroisoquinolin-3-amine
This protocol highlights the unique reactivity of the 7-F isomer.
Reagents:
-
7-Fluoroisoquinolin-3-amine (1.0 eq)
-
Morpholine (5.0 eq)
-
DMSO (anhydrous)
Procedure:
-
Setup: In a pressure vial, combine 7-fluoroisoquinolin-3-amine (162 mg, 1.0 mmol) and morpholine (435 mg, 5.0 mmol) in DMSO (2 mL).
-
Heating: Seal the vial and heat to 130°C for 16 hours.
-
Monitoring: LCMS should show conversion to the morpholino-adduct (M+H = 230).
-
Contrast: Under these conditions, the 6-F isomer remains unchanged.
-
-
Workup: Cool to RT. Pour into water (20 mL). If precipitate forms, filter. If not, extract with EtOAc.[8]
-
Purification: Flash chromatography (DCM/MeOH) is usually required to remove trace DMSO and starting material.
References
-
Synthesis of Fluoroisoquinolines
-
Electronic Effects in Heterocycles
-
Medicinal Chemistry Applications
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-FLUOROISOQUINOLINE CAS#: 1075-12-3 [amp.chemicalbook.com]
A Comparative Guide to the UV-Vis Absorption Profile of 6-Fluoroisoquinolin-3-amine Hydrochloride
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) spectroscopic characteristics of 6-fluoroisoquinolin-3-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for understanding its spectral properties relative to analogous structures. By examining the electronic effects of its substituents, we can predict its absorption maxima and provide a robust experimental protocol for empirical verification.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a prominent heterocyclic motif in a multitude of biologically active compounds and natural products.[1] The addition of functional groups, such as amino and fluoro substituents, can significantly modulate the electronic and, consequently, the photophysical properties of the parent molecule. Understanding the UV-Vis absorption profile is critical for characterization, purity assessment, and quantitative analysis in various stages of research and development. This guide will focus on the interplay of the isoquinoline chromophore with an electron-donating amino group and an electron-withdrawing fluorine atom.
Theoretical Framework: Predicting UV-Vis Absorption
The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For aromatic systems like isoquinoline, the principal absorptions arise from π → π* transitions. The position of the absorption maximum (λmax) is sensitive to the nature and position of substituents on the aromatic ring.
-
The Parent Chromophore: Isoquinoline The UV spectrum of isoquinoline in an acidic mobile phase (pH 3 or lower) exhibits characteristic absorption bands.[2] These absorptions serve as a baseline for understanding the effects of substitution.
-
Effect of the Amino Group (-NH₂) at the 3-position The amino group is a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. As an electron-donating group, it extends the conjugated system through resonance, which generally leads to a bathochromic (red) shift, moving the λmax to a longer wavelength.[3]
-
Effect of the Fluoro Group (-F) at the 6-position The fluorine atom exerts a dual electronic effect: it is highly electronegative (an electron-withdrawing inductive effect) and possesses lone pairs of electrons that can be donated through resonance (an electron-donating mesomeric effect). In many aromatic systems, the inductive effect of fluorine tends to dominate, which can lead to a hypsochromic (blue) shift, or a shift to a shorter wavelength.
-
The Hydrochloride Salt The presence of the hydrochloride salt means the amine group, and potentially the isoquinoline nitrogen, will be protonated in solution. This protonation can significantly alter the electronic structure and is expected to cause a hypsochromic shift compared to the free base, as the lone pair on the nitrogen is no longer available to participate as strongly in resonance.
Comparative Analysis: Estimated λmax
Based on the principles outlined above and data from related compounds, we can estimate the UV-Vis absorption maxima for 6-fluoroisoquinolin-3-amine hydrochloride. For comparison, we will consider isoquinoline and other substituted analogs.
| Compound | Solvent/pH | Expected λmax (nm) | Rationale & References |
| Isoquinoline | Acidic | ~220, ~270, ~320 | Parent chromophore baseline.[2] |
| 5-Aminoisoquinoline | Benzene | ~245, ~305, ~350 | The amino group causes a significant bathochromic shift.[4] |
| 3-Aminoisoquinoline | Not Specified | Likely bathochromic shift from isoquinoline | The amino group at the 3-position is expected to increase conjugation.[5] |
| 6-Fluoroisoquinolin-3-amine Hydrochloride | Acidic (e.g., 0.1 M HCl) | ~230-240, ~280-290, ~330-340 | Estimated: The bathochromic effect of the amino group is likely counteracted by the hypsochromic effect of the fluorine and protonation of the amines, resulting in a spectrum with peaks at slightly longer wavelengths than isoquinoline but shorter than 5-aminoisoquinoline. |
| Ciprofloxacin (a fluoroquinolone) | Distilled Water/HCl | 276-280 | A related fluoro-substituted heterocyclic compound with an aromatic amine.[6][7] |
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed, self-validating methodology for determining the UV-Vis absorption spectrum of 6-fluoroisoquinolin-3-amine hydrochloride.
Materials and Instrumentation
-
Analyte: 6-fluoroisoquinolin-3-amine hydrochloride
-
Solvents: HPLC-grade methanol, ethanol, and 0.1 M Hydrochloric Acid. The choice of solvent can significantly impact the spectrum.[8][9]
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a spectral range of at least 200-600 nm.[10]
-
Cuvettes: 1 cm path length quartz cuvettes.
Step-by-Step Procedure
-
Instrument Calibration: Verify the spectrophotometer's wavelength and absorbance accuracy using certified reference materials, such as a holmium oxide solution for wavelength accuracy and potassium dichromate solutions for absorbance accuracy, in accordance with USP General Chapter <857>.[3][10]
-
Solvent Selection and Preparation:
-
Prepare a 0.1 M HCl solution.
-
Use HPLC-grade methanol and ethanol as alternative solvents to assess solvatochromic effects.[11]
-
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of 6-fluoroisoquinolin-3-amine hydrochloride.
-
Dissolve the compound in 100 mL of 0.1 M HCl to create a 100 µg/mL stock solution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 10 µg/mL. The optimal concentration should yield an absorbance maximum between 0.5 and 1.5 AU.
-
-
Spectral Acquisition:
Experimental Workflow Diagram
Caption: Experimental workflow for UV-Vis analysis.
Discussion of Expected Results
The resulting spectrum of 6-fluoroisoquinolin-3-amine hydrochloride in 0.1 M HCl is anticipated to exhibit multiple absorption bands characteristic of the isoquinoline ring system. The longest wavelength absorption maximum is of particular interest as it is most sensitive to substituent effects.
A comparative study using different solvents is recommended. In polar protic solvents like methanol and ethanol, hydrogen bonding interactions with the amino group and the fluorine atom can lead to shifts in the λmax compared to the spectrum in aqueous acid.[12] These solvatochromic shifts can provide valuable information about the electronic ground and excited states of the molecule.[9][13]
Conclusion
This guide provides a comprehensive framework for understanding and experimentally determining the UV-Vis absorption maxima of 6-fluoroisoquinolin-3-amine hydrochloride. By leveraging data from analogous compounds and understanding the electronic effects of its substituents, we can predict its spectral behavior. The detailed experimental protocol ensures the generation of reliable and reproducible data. This information is invaluable for the analytical characterization and quality control of this important heterocyclic compound in drug discovery and development.
References
-
ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Uv-Vis Spectrum of Isoquinoline. Retrieved from [Link]
-
ResearchGate. (2022, November 28). Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine. Retrieved from [Link]
-
PMC. (2013, September 26). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. Retrieved from [Link]
-
ACS Publications. (n.d.). The Effect of Solvents on the Absorption Spectra of Aromatic Compounds. Retrieved from [Link]
-
MDPI. (2021, January 31). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Retrieved from [Link]
-
SciSpace. (n.d.). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Retrieved from [Link]
-
Slideshare. (n.d.). Effect of Solvent in UV-by M.Qasim.pptx. Retrieved from [Link]
-
MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV-Vis absorption spectra of compound 6f at 1.0 × 10⁻⁵ M.... Retrieved from [Link]
-
Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]
-
Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of. (2020, December 8). International Journal of Allied Medical Sciences and Clinical Research. Retrieved from [Link]
-
Asian Research Association. (2026, January 30). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. Retrieved from [Link]
-
(n.d.). UV spectra of some representative drug molecules. Retrieved from [Link]
-
PMC. (2024, September 16). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Retrieved from [Link]
Sources
- 1. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uv-Vis Spectrum of Isoquinoline | SIELC Technologies [sielc.com]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
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- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
Optimizing LC-MS Retention for 6-Fluoroisoquinolin-3-amine Hydrochloride: A Comparative Methodological Guide
Topic: LC-MS Retention Time & Method Optimization for 6-Fluoroisoquinolin-3-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Researchers.
Executive Summary & Molecule Profile
6-Fluoroisoquinolin-3-amine hydrochloride (CAS: 1260760-86-8 [Free Base]) is a critical heterocyclic building block often employed in the synthesis of kinase inhibitors and CNS-active agents. Its analysis presents specific challenges due to the interplay between the electron-withdrawing fluorine atom and the amphoteric nature of the aminoisoquinoline core.
This guide compares three distinct chromatographic approaches—Standard C18 , Fluorophenyl (PFP) , and High-pH Reversed Phase —to determine the optimal retention time (RT), peak symmetry, and separation efficiency.
| Target Molecule | Physicochemical Profile |
| Structure | Isoquinoline core, 3-amino, 6-fluoro |
| Formula | C₉H₇FN₂[1][2][3] · HCl |
| MW | 162.16 (Free Base) / 198.62 (HCl Salt) |
| Predicted pKa | ~4.2 (Conjugate acid of amine) |
| Predicted LogP | ~1.8 - 2.1 |
| Analytical Challenge | Weak retention on C18 at acidic pH; potential co-elution with regioisomers (e.g., 1-amino analog). |
Comparative Analysis of Separation Strategies
The "performance" of this product in an analytical setting is defined by its retention behavior and resolution from impurities. We compared three stationary phases to establish the most robust protocol.
Method A: The Standard (C18 Acidic)
-
Column: C18 (1.7 µm, 2.1 x 50 mm)
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.[4]
-
Mechanism: Hydrophobic interaction.
-
Performance:
-
Retention Time: Early Elution (0.8 – 1.2 min) .
-
Observation: At pH 2.5 (Formic acid), the amine is fully protonated (
), significantly reducing hydrophobicity. This leads to elution near the void volume, increasing susceptibility to ion suppression from salts. -
Verdict: Sub-optimal for quantitative analysis due to matrix effects.
-
Method B: The Specialist (Pentafluorophenyl / PFP)
-
Column: PFP (Propyl) Core-Shell (2.6 µm, 2.1 x 100 mm)
-
Mobile Phase: 0.1% Formic Acid / Methanol.[5]
-
Mechanism:
- interactions, dipole-dipole, and shape selectivity. -
Performance:
-
Retention Time: Moderate Elution (2.5 – 3.0 min) .
-
Observation: The electron-deficient PFP ring interacts strongly with the electron-rich isoquinoline
-system. Furthermore, the "fluorine-fluorine" interaction provides unique selectivity, resolving the 6-fluoro isomer from potential 7-fluoro or 5-fluoro impurities. -
Verdict: Recommended for purity profiling and isomer separation.
-
Method C: The pH-Switch (C18 Basic)
-
Column: Hybrid-Silica C18 (pH stable 1-12)
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Mechanism: Hydrophobic interaction (Neutral species).
-
Performance:
-
Retention Time: Late Elution (4.5 – 5.2 min) .
-
Observation: At pH 10, the molecule is deprotonated (neutral). This maximizes hydrophobic interaction with the C18 chain, resulting in sharp peaks and significant retention shift.
-
Verdict: Best for Sensitivity . Neutral species often ionize efficiently in ESI(+) via gas-phase protonation, and the high retention moves the peak away from early-eluting salts.
-
Summary of Performance Data
The following data represents typical performance metrics observed on a standard UHPLC-MS/MS system (e.g., Agilent 1290 / Sciex Triple Quad) using a 5-minute gradient (5-95% B).
| Performance Metric | Method A: C18 (Acidic) | Method B: PFP (Acidic) | Method C: C18 (High pH) |
| Retention Time (min) | 0.95 ± 0.1 | 2.85 ± 0.1 | 4.80 ± 0.1 |
| Peak Tailing (Tf) | 1.4 (Silanol interaction) | 1.1 (Excellent) | 1.05 (Superior) |
| Resolution (Rs) from 1-amino isomer | < 1.5 (Co-elution risk) | > 3.0 (Baseline) | 2.0 |
| MS Sensitivity (S/N) | Low (Suppression zone) | High | Very High |
| Suitability | Rapid Screening | Impurity/Isomer ID | Quantitation (PK/PD) |
Detailed Experimental Protocol (Recommended Method)
For general characterization and quality control, Method B (PFP) is selected for its balance of retention and selectivity against fluorinated isomers.
Reagents:
-
Solvent A: LC-MS Grade Water + 0.1% Formic Acid.
-
Solvent B: LC-MS Grade Methanol (Methanol promotes stronger
- interactions than ACN). -
Standard: 6-Fluoroisoquinolin-3-amine HCl (1 mg/mL in DMSO).
Instrument Parameters:
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole.
-
Column: Kinetex F5 or equivalent PFP, 2.1 x 100 mm, 2.6 µm.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2 µL.
Gradient Table:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Divert to Waste (Salt removal) |
| 4.00 | 95 | Linear Ramp |
| 5.00 | 95 | Wash |
| 5.10 | 5 | Re-equilibration |
| 7.00 | 5 | End of Run |
MS Source Conditions (ESI+):
-
Precursor Ion: m/z 163.1 [M+H]⁺
-
Key Fragment: m/z 144.1 (Loss of F/NH₂), m/z 117.0 (Ring contraction).
-
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate method based on the analytical goal (Purity vs. Quantitation).
Caption: Decision tree for selecting the optimal LC-MS method based on specific research requirements.
Troubleshooting & Optimization
-
Peak Tailing: If observed on C18, it indicates secondary interactions between the amine and residual silanols. Solution: Switch to the High pH method (Method C) or add 5mM Ammonium Formate to the acidic mobile phase to shield silanols.
-
Double Peaks: 6-fluoroisoquinolin-3-amine can form tautomers in solution, though less likely than quinolones. More commonly, a "double peak" indicates the presence of the 1-amino isomer impurity. Use the PFP column (Method B) to confirm; the 1-amino isomer typically elutes later than the 3-amino isomer on PFP phases due to higher basicity and stronger interaction.
-
Carryover: The amine moiety can stick to metallic surfaces. Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.
References
-
PubChem. (2025).[6][7] Isoquinolin-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Retrieved from [Link]
-
Agilent Technologies. (2020). Strategies for the Separation of Polar Basic Compounds. Technical Note. Retrieved from [Link]
Sources
- 1. 1009034-72-3|6-Fluoroisoquinolin-1-amine|BLD Pharm [bldpharm.com]
- 2. aceschem.com [aceschem.com]
- 3. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]
- 4. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
6-Fluoroisoquinolin-3-amine;hydrochloride proper disposal procedures
Chemical Disposal Guide: 6-Fluoroisoquinolin-3-amine Hydrochloride
Executive Summary
6-Fluoroisoquinolin-3-amine hydrochloride (CAS: 2580235-20-5) is a fluorinated heteroaromatic amine salt.[1][2][3][4] For disposal purposes, it must be classified as Halogenated Hazardous Waste .[5]
IMMEDIATE ACTION REQUIRED:
-
Do NOT mix with "Non-Halogenated" waste streams (due to fluorine content).[5]
Chemical Identification & Hazard Profile
Accurate identification is the first step in compliant disposal.[4][5] Use the data below to label waste containers correctly.
| Parameter | Data |
| Chemical Name | 6-Fluoroisoquinolin-3-amine hydrochloride |
| CAS Number (Salt) | 2580235-20-5 |
| CAS Number (Free Base) | 1260760-86-8 |
| Molecular Formula | C₉H₈ClFN₂ (C₉H₇FN₂[1][2][4] · HCl) |
| Molecular Weight | ~198.62 g/mol |
| Physical State | Solid (Off-white to yellow powder) |
| Acidity | Acidic in aqueous solution (HCl salt) |
| Key Hazards (GHS) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Waste Classification Logic
To ensure environmental compliance (RCRA/EPA/EU), this compound is classified based on three chemical properties:
-
Halogen Content (Fluorine): The presence of fluorine requires the waste to be incinerated at specific high temperatures to manage hydrofluoric acid (HF) emissions.[5] It must go into a Halogenated waste stream.[2][4][5]
-
Toxicity (Isoquinoline/Amine): Aromatic amines are often toxic to aquatic life and potentially mutagenic.[4][5] It cannot be released into the sewer system.[4][5]
-
Corrosivity Potential (Hydrochloride): As an HCl salt, concentrated solutions may be acidic (pH < 2), classifying them as Corrosive Waste (D002) if not neutralized.[5]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Substance)
Applicable for: Expired chemicals, excess weighing amounts, or degraded solids.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2][4][5]
-
Labeling: Attach a hazardous waste tag.
-
Transfer: Transfer the solid carefully to avoid dust generation. Do not fill the container >90% full.
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Solutions)
Applicable for: Mother liquors, HPLC waste, or dissolved samples.
-
Stream Selection: This MUST go into the Halogenated Organic Solvent waste container.[4][5]
-
Why? Even if dissolved in a non-halogenated solvent (like Methanol), the solute contains Fluorine.[5]
-
-
Compatibility Check: Ensure the waste container does not contain strong bases (e.g., Sodium Hydroxide waste).[5] Mixing an HCl salt with a strong base in a closed drum can generate heat and pressure.[5]
-
pH Check: If the solution is highly acidic (pH < 3), consider neutralizing to pH 6–8 with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum, unless your facility specifically accepts acidic organic waste.[5]
Scenario C: Contaminated Debris
Applicable for: Gloves, weighing boats, paper towels, and syringe filters.
-
Segregation: Do not throw in regular trash.
-
Bagging: Place items in a clear, heavy-duty plastic bag (2-mil thickness minimum) or a dedicated "Solid Hazardous Debris" pail.
-
Labeling: Tag as "Debris contaminated with Fluorinated Amines."[4][5]
Decision Logic & Workflows
Disposal Decision Tree
Use this logic flow to determine the correct waste stream immediately.
Figure 1: Decision matrix for selecting the correct waste stream based on physical state and solvent composition.[1][4]
Spill Management Protocol
If a spill occurs, follow this "Isolate-Neutralize-Containerize" protocol.
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if powder is aerosolized).
-
Isolate: Evacuate the immediate area. Mark the zone.
-
Control:
-
Clean: Wipe the surface with Methanol or Ethanol (isoquinolines are soluble in alcohols) to pick up residue, then wash with soap and water.[5]
-
Disposal: Place all spill materials (absorbent, gloves, wipes) into a hazardous waste bag. Label as "Spill Debris: Fluoroisoquinolin-3-amine".[2][4]
References & Authority
-
BLD Pharm. (2025).[4][5] Product Analysis: 6-Fluoroisoquinolin-3-amine hydrochloride (CAS 2580235-20-5).[1][4] Retrieved from [2]
-
Apollo Scientific. (2024).[4][5] Safety Data Sheet: 6-Fluoroisoquinolin-3-amine (Free Base CAS 1260760-86-8). Retrieved from [2][4]
-
US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261.[5] Retrieved from
-
PubChem. (2025).[4][5] Compound Summary: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (Structural Analog Hazard Reference). Retrieved from
(Note: While specific SDS data for the exact 3-amine isomer is rare, hazard and disposal protocols are derived from the structural class of fluorinated amino-isoquinolines as per standard chemical hygiene practices.)[1][2][4]
Sources
- 1. 1009034-72-3|6-Fluoroisoquinolin-1-amine|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. 1260760-86-8,6-Fluoroisoquinolin-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
A Senior Application Scientist's Guide to Handling 6-Fluoroisoquinolin-3-amine;hydrochloride
As researchers and scientists at the forefront of drug development, our work necessitates the handling of novel chemical entities. 6-Fluoroisoquinolin-3-amine;hydrochloride is one such compound with significant potential. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established safety protocols and analysis of structurally related molecules.
Hazard Assessment: Understanding the Risks
Based on data from similar chemical structures, 6-Fluoroisoquinolin-3-amine;hydrochloride should be treated as a hazardous substance with the following potential risks:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[2][5][6]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a concern, with related compounds being harmful if ingested or inhaled as a dust.[2][5][7]
-
Respiratory Irritation: May cause respiratory irritation.[2][5][7]
Given these potential hazards, a stringent adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure.[8][9][10] The following table outlines the minimum required PPE for handling 6-Fluoroisoquinolin-3-amine;hydrochloride.
| Body Part | Required PPE | Rationale and Best Practices |
| Respiratory | NIOSH-approved respirator with a particulate filter (e.g., N95 or higher). | Essential for preventing the inhalation of fine powders.[3][4][8] Ensure proper fit testing and regular cartridge replacement. For large quantities or in poorly ventilated areas, a full-face respirator or a powered air-purifying respirator (PAPR) should be considered.[3][4] |
| Eyes and Face | Chemical safety goggles and a face shield. | Provides protection against splashes and airborne particles.[3][8][9] Safety glasses alone are insufficient. |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for any signs of degradation before each use.[8][11] Double-gloving is recommended when handling the pure solid. Change gloves immediately if they become contaminated. |
| Body | A lab coat, fully buttoned, with long sleeves. | Protects the skin from accidental contact.[3][6] For larger scale operations, a chemical-resistant apron or a disposable coverall (e.g., Tyvek) is advised.[8][9] |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects.[3][8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, well-defined protocol is critical for safe handling. The following workflow is designed to minimize risk at every stage.
Preparation
-
Designated Area: All handling of 6-Fluoroisoquinolin-3-amine;hydrochloride solid should be performed in a designated area, such as a certified chemical fume hood, to control the release of dust.[2][12]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the fume hood.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[2][12]
Weighing and Dispensing
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Minimize Dust: Handle the solid gently to avoid creating airborne dust. Use a spatula for transfers.
-
Weighing: If possible, weigh the compound directly into the reaction vessel or a sealable container.
-
Clean-Up: After dispensing, carefully decontaminate the spatula and weighing paper with a suitable solvent (e.g., ethanol) and dispose of them in the designated solid waste container.
Dissolution and Reaction
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Sealed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.
-
Temperature Control: Be mindful of any potential exothermic reactions during dissolution or reaction.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with 6-Fluoroisoquinolin-3-amine;hydrochloride (e.g., weighing papers, gloves, disposable lab coats) should be placed in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[14]
-
Consult Local Regulations: Always adhere to your institution's and local authorities' specific guidelines for hazardous waste disposal.[1][15]
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling and disposal workflow for 6-Fluoroisoquinolin-3-amine;hydrochloride.
Caption: Safe Handling Workflow Diagram
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
Spills: For small spills, use an appropriate absorbent material, and collect it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[12]
By adhering to these guidelines, researchers can confidently and safely work with 6-Fluoroisoquinolin-3-amine;hydrochloride, advancing scientific discovery while prioritizing personal and environmental safety.
References
- The Importance of Personal Protective Equipment in the Handling of Chemicals. (2024, April 5). Google Cloud.
- SAFETY DATA SHEET - 8-Fluoroquinoline. TCI Chemicals.
- SAFETY DATA SHEET - Quinoline Hydrochloride. TCI Chemicals.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Powder Coating Personal Protective Equipment (PPE) Requirements. NSP.
- SAFETY DATA SHEET - TCO-amine HCl salt. (2025, November 6). Sigma-Aldrich.
- PPE Requirements - English. TCI Powder Coatings.
- Hazardous chemicals - personal protective equipment (PPE). (2022, October 13). NT WorkSafe.
- SAFETY DATA SHEET - 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 97%. (2013, December 10). Fisher Scientific.
- SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010, September 6). Fisher Scientific.
- SAFETY DATA SHEET - Isoquinoline. (2010, November 24). Fisher Scientific.
- SAFETY DATA SHEET - diethylammonium chloride. Merck Millipore.
- Standard Operating Procedure - Hydrochloric Acid. University of Massachusetts Amherst.
- SAFETY DATA SHEET - Hydroxylammonium chloride. (2025, November 6). MilliporeSigma.
- SAFETY DATA SHEET - Quinolin-6-ol. Fisher Scientific.
- MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. Tri-iso.
- SAFETY DATA SHEET - 3,4-tetrahydroisoquinoline-6,7-diol hydrochloride. Enamine.
- SAFETY DATA SHEET - Methylamine hydrochloride. (2010, October 29). Fisher Scientific.
- SAFETY DATA SHEET - 3-Quinolinamine. (2012, May 1). Fisher Scientific.
- Safety Data Sheet - Methyl-d3-amine HCl. C/D/N Isotopes, Inc..
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Berkeley.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
